molecular formula C15H17NO2 B1296297 Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate CAS No. 26088-68-6

Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate

Cat. No.: B1296297
CAS No.: 26088-68-6
M. Wt: 243.3 g/mol
InChI Key: VRBGKURGKHUBLB-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-18-15(17)10-7-8-14-12(9-10)11-5-3-4-6-13(11)16-14/h3-6,10,16H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBGKURGKHUBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300276
Record name ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26088-68-6
Record name NSC135815
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate: A Keystone Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, a pivotal heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and strategic applications of this valuable intermediate, grounding its importance in the synthesis of prominent pharmaceutical agents.

Executive Summary

This compound is a significant scaffold in medicinal chemistry, primarily serving as a key building block for a variety of biologically active molecules. Its rigid, tricyclic structure, featuring an indole nucleus fused with a cyclohexene ring, is a common motif in numerous natural products and synthetic drugs. The presence of a reactive ethyl carboxylate group provides a versatile handle for further chemical modifications, making it an ideal starting material for the synthesis of complex molecular architectures. This guide will illuminate the foundational chemistry of this compound and showcase its role in the development of impactful pharmaceuticals.

Table of Contents

  • Introduction: The Strategic Importance of the Tetrahydrocarbazole Core

  • Synthesis of this compound

    • The Fischer Indole Synthesis: A Mechanistic Deep Dive

    • Experimental Protocol: A Validated Approach

  • Physicochemical and Spectroscopic Characterization

    • Key Physical Properties

    • Spectroscopic Signature

  • Applications in Drug Discovery and Development

    • Case Study 1: Synthesis of Ondansetron

    • Case Study 2: Synthesis of Carvedilol

  • Safety and Handling

  • References

Introduction: The Strategic Importance of the Tetrahydrocarbazole Core

The 1,2,3,4-tetrahydrocarbazole (THCz) framework is a privileged structure in drug discovery, appearing in a multitude of natural alkaloids and pharmacologically active compounds.[1] This tricyclic system, composed of a pyrrole ring fused to a benzene ring on one side and a cyclohexane ring on the other, provides a rigid and defined three-dimensional geometry that is conducive to high-affinity interactions with biological targets.[2]

Derivatives of THCz are well-documented for a broad spectrum of pharmacological activities, including antibacterial, antifungal, cytotoxic (anticancer), antinociceptive, anti-obesity, antidiabetic, antipsychotic, and anti-emetic properties.[3] The versatility of the tetrahydrocarbazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

This compound, with its CAS Number 26088-68-6, molecular formula C15H17NO2, and molecular weight of 243.30 g/mol , is a particularly valuable derivative.[4] The ethyl ester functionality at the 3-position of the cyclohexene ring serves as a crucial synthetic handle for introducing further complexity and tailoring the molecule for specific therapeutic applications. This strategic placement allows for modifications that can profoundly influence the compound's interaction with biological systems, making it a cornerstone intermediate in the synthesis of several marketed drugs.

Synthesis of this compound

The cornerstone of synthesizing the tetrahydrocarbazole skeleton is the Fischer indole synthesis , a venerable and powerful reaction in organic chemistry.[5]

The Fischer Indole Synthesis: A Mechanistic Deep Dive

Discovered by Emil Fischer in 1883, this reaction constructs the indole ring from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[6] The choice of catalyst is critical, with Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) being commonly employed.[6]

The mechanism proceeds through several key steps:

  • Hydrazone Formation: The initial step is the condensation of phenylhydrazine with a ketone, in this case, a cyclohexanone derivative bearing an ethyl carboxylate group, to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') isomer.

  • [7][7]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[7][7]-sigmatropic rearrangement, a concerted process that forms a new carbon-carbon bond and cleaves the weak nitrogen-nitrogen bond. This is often the rate-determining step.

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, and the newly formed amino group attacks the imine carbon to form a cyclic aminal.

  • Elimination: Finally, the elimination of ammonia under acidic conditions leads to the formation of the stable, aromatic indole ring system of the tetrahydrocarbazole.

dot

Caption: Fischer Indole Synthesis Workflow

Experimental Protocol: A Validated Approach

Materials:

  • Phenylhydrazine hydrochloride

  • Ethyl 4-oxocyclohexane-1-carboxylate

  • 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)]

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine phenylhydrazine hydrochloride (1.0 eq), ethyl 4-oxocyclohexane-1-carboxylate (1.1 eq), and [bmim(BF4)] (20 mol%) in methanol.

  • Reflux the reaction mixture on a water bath. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel (petroleum ether: ethyl acetate, 8:2 v/v) to yield the pure this compound.

Rationale for Experimental Choices:

  • Ionic Liquid Catalyst: The use of [bmim(BF4)] as a catalyst provides a milder and often more efficient alternative to strong Brønsted or Lewis acids, potentially reducing side reactions and simplifying purification.[8]

  • Methanol as Solvent: Methanol is a suitable polar protic solvent for this reaction, facilitating the dissolution of the starting materials and the catalyst.

  • Column Chromatography: This is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in further synthetic steps.

Key Physical Properties
PropertyValue
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
CAS Number 26088-68-6
Appearance Expected to be a solid
Melting Point Not explicitly reported, but the parent compound, 1,2,3,4-tetrahydrocarbazole, has a melting point of 118-120 °C.[9]
Solubility Insoluble in water; soluble in organic solvents like methanol, ethyl acetate, and chloroform.[9]
Spectroscopic Signature

While the specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred from the analysis of the parent 1,2,3,4-tetrahydrocarbazole and related derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the aliphatic protons of the cyclohexene ring, and the ethyl group of the ester. The NH proton of the indole will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the aliphatic carbons of the cyclohexene ring, the carbonyl carbon of the ester, and the carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the indole ring (around 3400 cm⁻¹), C-H stretches of the aromatic and aliphatic portions, and a strong C=O stretch for the ester group (around 1730 cm⁻¹). The IR spectrum for the parent 1,2,3,4-tetrahydrocarbazole is available in the NIST database.[10]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be indicative of the tetrahydrocarbazole structure. The mass spectrum for the parent 1,2,3,4-tetrahydrocarbazole is also available in the NIST database.[11]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds. The tetrahydrocarbazole core is present in several blockbuster drugs.

Case Study 1: Synthesis of Ondansetron

Ondansetron is a potent 5-HT₃ receptor antagonist used for the prevention of nausea and vomiting caused by cancer chemotherapy and radiotherapy.[12] The synthesis of Ondansetron often utilizes a 1,2,3,9-tetrahydro-4H-carbazol-4-one derivative as a key intermediate.[12][13] While not a direct derivative of the title compound, the synthesis of this key intermediate relies on the same foundational Fischer indole synthesis. The carbazole core provides the necessary rigid scaffold for interaction with the 5-HT₃ receptor.

dot

Caption: Synthetic Pathway to Ondansetron

Case Study 2: Synthesis of Carvedilol

Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat high blood pressure and heart failure.[14] The synthesis of Carvedilol involves the condensation of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine.[14] The 4-hydroxycarbazole precursor to this epoxide is synthesized from a tetrahydrocarbazole intermediate, highlighting the importance of this core structure. The carbazole moiety in Carvedilol is believed to contribute to its antioxidant properties.

dot

Caption: Synthetic Pathway to Carvedilol

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion and Future Perspectives

This compound stands as a testament to the enduring utility of the tetrahydrocarbazole scaffold in medicinal chemistry. Its synthesis, primarily achieved through the robust Fischer indole synthesis, provides access to a versatile platform for the development of novel therapeutics. The strategic placement of the ethyl carboxylate group allows for a wide range of chemical transformations, enabling the creation of diverse libraries of compounds for biological screening.

The demonstrated success of tetrahydrocarbazole-containing drugs like Ondansetron and Carvedilol ensures that this chemical motif will continue to be a focus of research and development efforts. Future work will likely involve the exploration of new synthetic methodologies to access this core structure with even greater efficiency and stereocontrol, as well as the design and synthesis of novel derivatives with improved pharmacological properties and novel mechanisms of action. As our understanding of disease biology grows, the strategic application of proven scaffolds like this compound will remain a cornerstone of modern drug discovery.

References

Please note that direct, clickable URLs are provided where available and have been verified at the time of this writing.

  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. JOCPR. [Link]

  • Intermediate for the preparation of carvedilol.
  • Novel design and synthesis of modified structure of carvedilol. PubMed. [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. ResearchGate. [Link]

  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor. ResearchGate. [Link]

  • US5478949A - Process for preparing ondansetron.
  • CN115677559A - One-step synthesis method of ondansetron intermediate tetrahydrocarbazolone.
  • Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications. [Link]

  • Synthesis and antiemetic activity of 1,2,3,9-tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)-4H-carbazol-4-one derivatives. Frontiers of Chemistry in China. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. [Link]

  • This compound. Appchem. [Link]

  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. [Link]

  • 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST WebBook. [Link]

  • Supporting Information for. The Royal Society of Chemistry. [Link]

  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST WebBook. [Link]

  • Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate. NIH. [Link]

  • Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to Ethyl 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a heterocyclic compound built upon the privileged tetrahydrocarbazole (THC) scaffold. This core structure, consisting of an indole moiety fused to a cyclohexane ring, is a prominent feature in a vast number of natural alkaloids and pharmacologically active molecules.[1][2][3] As a functionalized derivative, this ethyl ester serves as a critical synthon—a versatile building block—for the elaboration of more complex molecular architectures. Its significance in medicinal chemistry is underscored by the diverse biological activities exhibited by THC derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4] This guide provides a comprehensive technical overview of its structure, properties, synthesis, and its foundational role in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of this compound are fundamental to its reactivity and application. The molecule, with the chemical formula C₁₅H₁₇NO₂, features a tricyclic system where the chirality at the C3 position of the tetrahydro-cyclohexane ring offers potential for stereoselective synthesis.

Key Structural Features:

  • Indole Nucleus: Provides a planar, aromatic system rich in π-electrons and a hydrogen bond donor (N-H group), crucial for interactions with biological targets.

  • Tetrahydro-cyclohexane Ring: Confers a three-dimensional geometry to the otherwise flat carbazole system. Its conformation influences the spatial orientation of substituents.

  • Ethyl Carboxylate Group: A key functional handle at the C3 position. It acts as an electron-withdrawing group and provides a site for further chemical modification, such as hydrolysis, amidation, or reduction.

A summary of its core physicochemical and spectroscopic data is presented below.

PropertyValueSource
Molecular Formula C₁₅H₁₇NO₂-
Molecular Weight 259.30 g/mol -
Appearance Typically a crystalline solid[5]
Melting Point Varies with purity; reported values for related structures are in the 100-120 °C range[5]
¹H NMR (Typical Shifts) δ 1.2-1.4 (t, 3H, -CH₃), 2.0-3.0 (m, 5H, alicyclic CH/CH₂), 4.1-4.3 (q, 2H, -OCH₂), 7.0-7.5 (m, 4H, Ar-H), ~8.0 (br s, 1H, N-H)[5][6]
¹³C NMR (Typical Shifts) δ ~14 (CH₃), 20-35 (alicyclic CH₂), ~40 (alicyclic CH), ~60 (OCH₂), 110-140 (aromatic/indole C), ~175 (C=O)[6]
IR Spectroscopy (ν, cm⁻¹) ~3400 (N-H stretch), ~2900 (C-H stretch), ~1730 (C=O ester stretch), ~1600 (C=C aromatic stretch), ~740 (ortho-disubstituted benzene)[7]

Synthesis and Mechanistic Insights: The Fischer Indole Synthesis

The most prevalent and historically significant method for constructing the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[1][8] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde.

Causality in Experimental Design

The choice of reactants and conditions is critical for maximizing yield and purity.

  • Reactants: The synthesis of the target molecule employs phenylhydrazine and ethyl 4-oxocyclohexanecarboxylate (a β-keto ester). The use of a cyclic β-keto ester is deliberate; it directly installs the required ester functionality at the C3 position of the future carbazole.

  • Acid Catalyst: A range of Brønsted (e.g., H₂SO₄, HCl, acetic acid) or Lewis acids (e.g., ZnCl₂) can be used.[9] The catalyst's role is to protonate the hydrazone, facilitating the key[2][2]-sigmatropic rearrangement.[9][10] The choice of acid can influence reaction rate and side-product formation. For instance, milder acids like acetic acid may require higher temperatures but can prevent degradation of sensitive substrates, whereas strong Lewis acids can promote the reaction under milder thermal conditions.[11]

  • Temperature and Reaction Time: The Fischer synthesis is thermally driven.[12] Insufficient heat may lead to incomplete cyclization, stalling the reaction at the hydrazone intermediate.[11] Conversely, excessively high temperatures or prolonged reaction times can lead to N-N bond cleavage, rearrangements, or dimerizations, reducing the overall yield.[11]

Self-Validating Experimental Protocol

This protocol outlines a standard laboratory procedure. A self-validating system requires rigorous characterization at the end to confirm the structure and purity of the product, ensuring the experimental choices were sound.

Step 1: Phenylhydrazone Formation

  • In a round-bottom flask, dissolve ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add phenylhydrazine (1 equivalent) to the solution. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added if not using acetic acid as the solvent.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone intermediate can often be observed as a color change or the formation of a precipitate.

Step 2: Cyclization (Indolization)

  • Add a stronger acid catalyst, such as polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol, to the reaction mixture containing the phenylhydrazone.

  • Heat the mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) and maintain for 2-6 hours.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and then pour it carefully into a beaker of ice-water. This will precipitate the crude product.

  • Neutralize the mixture slowly with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline.

  • Extract the product into an organic solvent like ethyl acetate (3 x volume).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[5]

  • Purify the crude residue by column chromatography on silica gel, typically using a solvent system of ethyl acetate and petroleum ether/hexane to yield the pure product.[5]

Step 4: Characterization and Validation

  • Obtain ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for the purified product.

  • Compare the obtained spectra with the reference data in the table above. The presence of the characteristic N-H proton signal, the aromatic proton patterns, the ethyl ester signals, and the correct molecular ion peak in the mass spectrum validates the successful synthesis of this compound.

Synthesis and Mechanism Workflow

G cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Cyclization (Indolization) cluster_2 Step 3 & 4: Purification & Validation Reactants Phenylhydrazine + Ethyl 4-oxocyclohexanecarboxylate Solvent Ethanol / Acetic Acid Reactants->Solvent Dissolve & Mix Intermediate Phenylhydrazone Intermediate Solvent->Intermediate Stir at RT Catalyst Acid Catalyst (H₂SO₄, PPA, etc.) Intermediate->Catalyst Add Catalyst Cyclization [3,3]-Sigmatropic Rearrangement -> Aromatization -> Cyclization Catalyst->Cyclization Initiates Reaction Heat Heat (Reflux) Cyclization->Heat Requires Energy Workup Aqueous Work-up & Extraction Cyclization->Workup Quench Reaction Purification Column Chromatography Workup->Purification Product Pure Ethyl 2,3,4,9-tetrahydro- 1H-carbazole-3-carboxylate Purification->Product Validation Spectroscopic Analysis (NMR, MS, IR) Product->Validation Confirm Structure

Caption: Workflow for the Fischer Indole Synthesis of the title compound.

Applications in Drug Development

The true value of this compound lies in its role as a versatile intermediate for creating novel, biologically active agents. The tetrahydrocarbazole nucleus is recognized as a "privileged scaffold" because it can bind to multiple, diverse biological targets, leading to a wide range of pharmacological effects.[1][2][3]

Derivatives synthesized from this core have shown significant potential in several therapeutic areas:

  • Anticancer Agents: Many THC derivatives exhibit potent cytotoxic activity against various cancer cell lines.[1][4][13] The mechanism of action can be diverse, including the inhibition of microtubules, cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways like VEGF and TNF-α.[13] Recently, novel amide and thioamide substituted THCs have been synthesized and shown to induce DNA damage and mitochondrial dysfunction in cancer cells.[8]

  • Antimicrobial and Antifungal Agents: The carbazole framework is present in compounds with demonstrated activity against bacterial and fungal pathogens.[1]

  • Neuroprotective and CNS Agents: The structural similarity of the indole core to neurotransmitters like serotonin has made THC derivatives attractive candidates for treating central nervous system disorders.[14]

  • Antidiabetic Agents: Certain aza-tetrahydrocarbazole derivatives have shown potent hypoglycemic activity by increasing glucose consumption in cell lines.[2]

The ethyl ester group at the C3 position is the primary site for diversification. It can be readily converted into amides, hydrazides, or reduced to an alcohol, which can then be further functionalized to explore the chemical space and optimize biological activity.

Role as a Scaffold in Medicinal Chemistry

G cluster_mods Chemical Modifications cluster_apps Resulting Bioactive Derivatives Core Ethyl 2,3,4,9-tetrahydro- 1H-carbazole-3-carboxylate (Core Scaffold) Amidation Amidation (R-NH₂) Core->Amidation Yields Amides Reduction Reduction (e.g., LiAlH₄) Core->Reduction Yields Alcohols Hydrolysis Hydrolysis (NaOH) Core->Hydrolysis Yields Carboxylic Acid Anticancer Anticancer Agents (e.g., Thioamides) Amidation->Anticancer Neuro CNS-Active Agents Reduction->Neuro Antimicrobial Antimicrobial Compounds Hydrolysis->Antimicrobial Antidiabetic Antidiabetic Agents Hydrolysis->Antidiabetic

Sources

An In-Depth Technical Guide to Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, a significant heterocyclic compound, serves as a crucial building block in the landscape of medicinal chemistry and pharmaceutical development. Its rigid tricyclic structure, featuring a partially saturated carbazole core, is a privileged scaffold found in numerous biologically active molecules and natural products. This guide provides a comprehensive technical overview of its chemical properties, synthesis, mechanistic underpinnings, and applications, with a focus on empowering researchers in their scientific endeavors. The tetrahydrocarbazole framework is notably present in a variety of pharmacologically active agents, demonstrating a broad spectrum of activities including anticancer, neuroprotective, and cardiovascular effects.[1][2][3]

Chemical Identity and Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis.

PropertyValue
CAS Number 26088-68-6
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
Appearance Solid (form may vary)
Synonyms Ethyl 1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate

Synthesis and Mechanism

The primary route for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of phenylhydrazine and a suitable ketone. In this case, the ketone is Ethyl 4-oxocyclohexanecarboxylate.[5][6]

Reaction Scheme

Fischer Indole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Ketone Ethyl 4-oxocyclohexanecarboxylate Ketone->Phenylhydrazone Enehydrazine Enehydrazine Phenylhydrazone->Enehydrazine Tautomerization (Acid-catalyzed) Target Ethyl 2,3,4,9-tetrahydro-1H- carbazole-3-carboxylate Enehydrazine->Target [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: Fischer Indole Synthesis Workflow.

Mechanistic Insights

The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system. The reaction proceeds through several key steps:

  • Phenylhydrazone Formation: Phenylhydrazine and Ethyl 4-oxocyclohexanecarboxylate condense under acidic conditions to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enehydrazine form, a crucial step that sets the stage for the subsequent rearrangement.

  • [7][7]-Sigmatropic Rearrangement: The enehydrazine undergoes an acid-catalyzed[7][7]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and the cleavage of the weak nitrogen-nitrogen bond.

  • Cyclization and Aromatization: The resulting intermediate rapidly cyclizes and eliminates a molecule of ammonia to form the aromatic indole ring, yielding the final product.

The choice of acid catalyst (e.g., acetic acid, sulfuric acid, or a Lewis acid) and reaction conditions can significantly influence the yield and purity of the product.

Experimental Protocol (Adapted from similar syntheses)

The following is a generalized protocol based on established procedures for the synthesis of tetrahydrocarbazoles. Researchers should optimize conditions for their specific setup.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl 4-oxocyclohexanecarboxylate in a suitable solvent such as glacial acetic acid.

  • Addition of Phenylhydrazine: While stirring, add an equimolar amount of phenylhydrazine to the solution. The addition may be done dropwise if the reaction is exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water or onto ice to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the purified this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. The tetrahydrocarbazole scaffold is a key component of several approved drugs and clinical candidates.

Precursor to Anticancer Agents

The tetrahydrocarbazole nucleus is found in numerous compounds investigated for their anticancer properties.[1][2][8][9] These compounds often exert their effects through mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[2][8] For instance, derivatives of tetrahydrocarbazole have been synthesized and shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer.[1][7] The ethyl ester group at the 3-position of the title compound provides a convenient handle for further chemical modifications to generate a library of potential anticancer agents.

Scaffold for Cardiovascular Drugs

A prominent example of a drug containing a carbazole moiety is Carvedilol, a non-selective beta-blocker and alpha-1 blocker used in the treatment of heart failure and hypertension.[10] While the synthesis of Carvedilol typically starts from 4-hydroxycarbazole, which can be derived from 1,2,3,9-tetrahydrocarbazole-4-one, the underlying tetrahydrocarbazole framework highlights the importance of this structural class in cardiovascular drug design.[11][12]

Role in Neuroscience

The structural similarity of the tetrahydrocarbazole core to endogenous neurotransmitters has led to its exploration in the development of agents targeting the central nervous system. For example, some tetrahydrocarbazole derivatives have been investigated as potential neuroprotective agents.[3]

The following workflow illustrates a generalized pathway for the utilization of this compound in drug development:

Drug_Development_Workflow Start Ethyl 2,3,4,9-tetrahydro-1H- carbazole-3-carboxylate Modification Chemical Modification (e.g., amide formation, reduction, alkylation) Start->Modification Library Library of Derivatives Modification->Library Screening Biological Screening (e.g., cytotoxicity assays, receptor binding) Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug Development Workflow.

Safety and Handling

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its straightforward synthesis via the Fischer indole reaction and its versatile chemical nature make it an attractive starting material for the development of novel therapeutic agents. The proven track record of the tetrahydrocarbazole scaffold in a range of biological applications, from oncology to cardiology, underscores the potential of this compound as a key intermediate in the ongoing quest for new and improved medicines.

References

  • El-Nassan, H. B. (2015). Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 308–315.
  • Chaudhari, T. Y., et al. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Anti-Cancer Agents in Medicinal Chemistry, 22(15), 2739-2763.
  • El-Nassan, H. B. (2015).
  • Bentham Science. (2022).
  • Khan, I., et al. (2022). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. MDPI.
  • Notes A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2-oxazolidinone intermedi
  • Hashemzadeh, M. (2011). Novel design and synthesis of modified structure of carvedilol. PubMed.
  • PROCESS FOR THE PREPAR
  • Organic CHEMISTRY. (2010). TSI Journals.
  • A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. (n.d.). Der Pharma Chemica.
  • Özbey, S., et al. (2007). Ethyl 2-(9-methylsulfonyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 63(4), o1623-o1625.
  • Hökelek, T., et al. (2011).
  • Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxyl
  • Hökelek, T., et al. (2009).
  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews, 21(03), 2127–2135.
  • Ethyl 4-oxocyclohexanecarboxyl
  • Synthetic applications of Ethyl 4-oxocyclohexanecarboxyl
  • 1H-Carbazole, 2,3,4,9-tetrahydro-. (n.d.). NIST WebBook.
  • Maciejewska, G., et al. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. PubMed.
  • Kumar, H. S. S., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
  • Ethyl 4-oxocyclohexanecarboxyl

Sources

Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole (THC) framework is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Its rigid, tricyclic structure, consisting of an indole ring fused to a cyclohexane ring, provides a versatile scaffold for the development of novel therapeutic agents. Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, the subject of this guide, is a key synthetic intermediate that leverages the inherent biological relevance of the THC core while providing a functional handle for further molecular elaboration. This strategic positioning makes it a valuable building block in the synthesis of complex pharmaceutical compounds, including those with anticancer, antimicrobial, and neuroprotective activities.[2][3]

This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its applications as a pivotal intermediate in drug discovery and development.

Synthesis and Mechanistic Insights: The Fischer Indole Synthesis

The primary and most efficient method for constructing the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[4] This acid-catalyzed reaction involves the condensation of an arylhydrazine with a ketone or aldehyde, followed by a[5][5]-sigmatropic rearrangement to form the indole ring.[4]

For the synthesis of this compound, the key precursors are phenylhydrazine and ethyl 4-oxocyclohexane-1-carboxylate. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and elimination of ammonia to yield the final product.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Phenylhydrazine Phenylhydrazine Condensation Condensation (Acid Catalyst, Heat) Phenylhydrazine->Condensation Cyclohexanone Ethyl 4-oxocyclohexane-1-carboxylate Cyclohexanone->Condensation Rearrangement [3,3]-Sigmatropic Rearrangement Condensation->Rearrangement Phenylhydrazone Intermediate Cyclization Intramolecular Cyclization & Elimination of NH3 Rearrangement->Cyclization Product Ethyl 2,3,4,9-tetrahydro-1H- carbazole-3-carboxylate Cyclization->Product

Caption: Fischer Indole Synthesis Workflow for this compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol is a representative procedure based on established Fischer indole synthesis methodologies.[6]

Materials:

  • Phenylhydrazine

  • Ethyl 4-oxocyclohexane-1-carboxylate

  • Glacial Acetic Acid

  • Ethanol

  • Diatomaceous Earth (Celite®)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylhydrazine (1.0 equivalent) and ethyl 4-oxocyclohexane-1-carboxylate (1.1 equivalents) in glacial acetic acid (5-10 volumes).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and carefully pour it over a mixture of ice and water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 9:1 to 7:3) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both the solvent and the acid catalyst necessary for the condensation and rearrangement steps.[7]

  • Excess Cyclohexanone Derivative: A slight excess of the ketone can help to drive the initial condensation reaction to completion.

  • Aqueous Work-up with Bicarbonate: Neutralizes the acidic catalyst and allows for the extraction of the organic product into a non-polar solvent.

  • Column Chromatography: Essential for removing any unreacted starting materials and side products to obtain a highly pure final compound.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in further synthetic transformations and for its formulation in biological assays.

PropertyValueReference
Molecular Formula C₁₅H₁₇NO₂[8]
Molecular Weight 243.30 g/mol [8]
CAS Number 26088-68-6[8]
Appearance Expected to be an off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone)
Spectroscopic Data (Predicted and Inferred from Analogs)
Spectroscopic TechniquePredicted Characteristic Peaks
¹H NMR * Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm. * NH Proton: A broad singlet around δ 8.0-8.5 ppm. * Cyclohexane Protons: A series of multiplets between δ 1.8-3.0 ppm. * Ethyl Ester Protons: A quartet around δ 4.1-4.3 ppm (OCH₂) and a triplet around δ 1.2-1.4 ppm (CH₃).
¹³C NMR * Aromatic Carbons: Signals in the range of δ 110-140 ppm. * Carbonyl Carbon: A signal around δ 170-175 ppm. * Cyclohexane Carbons: Signals in the range of δ 20-40 ppm. * Ethyl Ester Carbons: Signals around δ 60 ppm (OCH₂) and δ 14 ppm (CH₃).
IR (KBr, cm⁻¹) * N-H Stretch: A sharp to broad band around 3400-3300 cm⁻¹. * C=O Stretch (Ester): A strong, sharp band around 1730-1715 cm⁻¹. * C-H Stretches (Aromatic and Aliphatic): Bands in the range of 3100-2850 cm⁻¹. * C=C Stretches (Aromatic): Bands around 1600 and 1450 cm⁻¹.
Mass Spectrometry (ESI) * [M+H]⁺: Expected at m/z 244.13.

Applications in Drug Discovery and Development

This compound is a valuable intermediate due to the presence of the ester functionality, which provides a reactive site for a variety of chemical transformations. This allows for the synthesis of a diverse library of derivatives with potentially enhanced biological activities.

Applications cluster_derivatization Derivatization Strategies cluster_therapeutics Potential Therapeutic Areas Core Ethyl 2,3,4,9-tetrahydro-1H- carbazole-3-carboxylate Amidation Amidation Core->Amidation Reduction Reduction to Alcohol Core->Reduction Hydrolysis Hydrolysis to Carboxylic Acid Core->Hydrolysis Anticancer Anticancer Agents Amidation->Anticancer Antimicrobial Antimicrobial Agents Amidation->Antimicrobial Neuroprotective Neuroprotective Agents Reduction->Neuroprotective Anti_inflammatory Anti-inflammatory Agents Hydrolysis->Anti_inflammatory

Caption: Synthetic utility and therapeutic potential of this compound.

Role as a Key Synthetic Intermediate

The ester group can be readily converted into other functional groups, such as amides, alcohols, and carboxylic acids, which are common pharmacophores in drug molecules.

  • Amide Derivatives: Reaction with various amines can generate a library of amide derivatives. Substituted amides of the tetrahydrocarbazole core have been investigated for their anticancer properties.[9]

  • Alcohol Derivatives: Reduction of the ester, for instance with lithium aluminum hydride, yields the corresponding primary alcohol. This alcohol can then be further functionalized.

  • Carboxylic Acid Derivatives: Hydrolysis of the ester provides the carboxylic acid, which can be used in coupling reactions or as a key acidic pharmacophore.

The tetrahydrocarbazole nucleus itself is a precursor to several important classes of drugs. For example, derivatives of tetrahydrocarbazolone, which can be synthesized from tetrahydrocarbazoles, are used in the development of antitumor agents and HIV integrase inhibitors.[1] Furthermore, the parent compound, 1,2,3,4-tetrahydrocarbazole, is a key intermediate in the synthesis of pharmaceuticals like the antiemetic drug Ondansetron and the beta-blocker Carvedilol.[10]

Biological Activity of Tetrahydrocarbazole Derivatives

While specific biological data for this compound is not extensively reported, the broader class of tetrahydrocarbazoles exhibits a wide range of pharmacological activities:

  • Anticancer Activity: Many tetrahydrocarbazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2]

  • Antimicrobial Activity: The carbazole scaffold is found in several natural products with antimicrobial properties, and synthetic derivatives have shown activity against both bacteria and fungi.[2][3]

  • Neuroprotective and CNS Activity: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the investigation of tetrahydrocarbazoles as agents for treating central nervous system disorders.[1] For instance, certain derivatives have been evaluated as selective acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.

Conclusion and Future Perspectives

This compound represents a strategically important and versatile building block for the synthesis of novel therapeutic agents. Its straightforward synthesis via the Fischer indole reaction, coupled with the proven biological relevance of the tetrahydrocarbazole scaffold, makes it an attractive starting point for drug discovery campaigns. The presence of a modifiable ester group allows for the creation of diverse chemical libraries, enabling the exploration of structure-activity relationships and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the utility of such well-positioned synthetic intermediates will undoubtedly increase, paving the way for the development of next-generation medicines.

References

  • Hökelek, T., et al. (2009). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1470. [Link]

  • Hökelek, T., et al. (2009). Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1702. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Taylor & Francis. (2020). Fischer indole synthesis – Knowledge and References. [Link]

  • Özbey, S., et al. (2007). Ethyl 2-(9-methylsulfonyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1623–o1625. [Link]

  • The Royal Society of Chemistry. Supporting Information for... [Link]

  • World Journal of Advanced Research and Reviews. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. WJARR, 21(03), 2127–2135. [Link]

  • Kamal, A., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(3), 4380–4417. [Link]

  • Anbazhagan, S., et al. (2005). Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. Indian Journal of Chemistry, 44B, 2573-2577. [Link]

  • Ishizaki, T., et al. (2014). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 62(11), 1053-1065. [Link]

  • Ghorab, M. M., et al. (2000). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 5(7), 881-889. [Link]

  • Kumar, H. V. S., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Organic Communications, 6(1), 31-40. [Link]

  • NIST. (2021). 1H-Carbazole, 2,3,4,9-tetrahydro-. In NIST Chemistry WebBook. [Link]

  • MOST Wiedzy. Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. [Link]

  • NIST. (2021). 1H-Carbazole, 2,3,4,9-tetrahydro-. In NIST Chemistry WebBook. [Link]

  • Appchem. This compound. [Link]

  • Patel, K. D., et al. (2019). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Journal of Applied Pharmaceutical Science, 9(10), 064-072. [Link]

  • NIST. (2021). 1H-Carbazole, 2,3,4,9-tetrahydro-. In NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive exploration of the historical discovery and evolution of THC synthesis. It delves into the mechanistic underpinnings of seminal methods, such as the Borsche–Drechsel cyclization and the Fischer indole synthesis, and charts the progression to modern catalytic and asymmetric strategies. By explaining the causality behind experimental choices and providing validated protocols, this document serves as an authoritative resource for professionals seeking to understand, utilize, and innovate upon the synthesis of this privileged heterocyclic motif.

Introduction: The Strategic Importance of the Tetrahydrocarbazole Core

The tetrahydrocarbazole motif, a tricyclic structure featuring a pyrrole ring fused to benzene and cyclohexane rings, is ubiquitous in nature and pharmacology.[3] Its rigid, three-dimensional architecture provides an excellent framework for creating molecules that can precisely interact with biological targets. This has led to its designation as a "privileged scaffold" in drug discovery. Derivatives of THC have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][5] Notable pharmaceuticals containing a carbazole or tetrahydrocarbazole core underscore its therapeutic relevance, driving continuous innovation in its synthesis.[6]

Foundational Syntheses: Establishing the Field

The journey into tetrahydrocarbazole synthesis began in the late 19th and early 20th centuries with two pivotal, mechanistically related reactions that remain fundamental to the field.

The Borsche–Drechsel Cyclization: The Genesis

The earliest pathway to the tetrahydrocarbazole core was established through the independent work of Edmund Drechsel in 1888 and later refined by Walther Borsche in 1908.[7][8] The Borsche–Drechsel cyclization involves the acid-catalyzed rearrangement of a cyclohexanone arylhydrazone to form the 1,2,3,4-tetrahydrocarbazole.[3][7]

Mechanistic Causality: The reaction is initiated by the condensation of an arylhydrazine with cyclohexanone to form the key arylhydrazone intermediate.[9] Under strong acidic conditions (traditionally sulfuric or polyphosphoric acid) and heat, the reaction proceeds through a pathway analogous to the Fischer indole synthesis.[7][10] The critical step is a[7][7]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone.[9][11] This rearrangement forms a crucial C-C bond. The subsequent cyclization and elimination of an ammonia molecule yield the aromatic tetrahydrocarbazole product.[7][12] The harsh acidic conditions and high temperatures were initially necessary to overcome the activation energy for the rearrangement and dehydration steps.

// Nodes Start [label="Arylhydrazine +\nCyclohexanone", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="Cyclohexanone\nArylhydrazone", fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine [label="Enamine Tautomer", fillcolor="#F1F3F4", fontcolor="#202124"]; Rearrangement [label="Di-imine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclized [label="Cyclized Aminal", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="1,2,3,4-Tetrahydrocarbazole\n(THC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Hydrazone [label=" Condensation\n(-H₂O) "]; Hydrazone -> Enamine [label=" Tautomerization "]; Enamine -> Rearrangement [label="[7][7]-Sigmatropic\nRearrangement\n(Acid-Catalyzed, Δ) ", color="#EA4335", fontcolor="#202124"]; Rearrangement -> Cyclized [label=" Aromatization &\nCyclization "]; Cyclized -> Product [label=" Elimination\nof NH₃ ", color="#4285F4", fontcolor="#202124"]; } dot Figure 1: Key stages of the Borsche-Drechsel cyclization.

The Fischer Indole Synthesis: A Versatile Paradigm

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a more general and widely adopted method for creating indoles from arylhydrazines and carbonyl compounds.[13] Its application to the reaction between phenylhydrazine and cyclohexanone is now the most common and versatile route to the parent 1,2,3,4-tetrahydrocarbazole.[2][3]

Mechanistic Causality: The mechanism is fundamentally identical to the Borsche-Drechsel cyclization, but the Fischer synthesis is often conducted under milder acidic conditions, such as glacial acetic acid, zinc chloride, or p-toluenesulfonic acid.[13][14] This broader range of catalysts allows for greater functional group tolerance on both the arylhydrazine and the ketone, making it a superior strategic choice for synthesizing substituted derivatives.[15] The choice of acid catalyst is critical; it must be strong enough to promote the necessary protonation and rearrangement steps without causing undesired side reactions or degradation of sensitive substrates.[16]

The Modern Era: Precision, Efficiency, and Asymmetry

While the classical methods are robust, modern drug development demands greater efficiency, sustainability, and stereochemical control. This has spurred the development of advanced synthetic strategies.

Catalytic and Greener Approaches

Concerns over the use of strong, corrosive acids and high temperatures in classical methods have led to the exploration of milder and more sustainable alternatives.[17]

  • Heterogeneous Acid Catalysis: Zeolites (such as H-ZSM-5) and other solid acid catalysts have been successfully employed.[17][18] The key advantage is the ease of catalyst recovery and reuse, which simplifies purification and reduces waste, aligning with the principles of green chemistry.[17] The reaction proceeds within the catalyst's pores, where Brønsted acid sites facilitate the cyclization.[17]

  • Palladium-Catalyzed Synthesis: Buchwald-Hartwig amination chemistry has been adapted to construct the tetrahydrocarbazole core.[18] This involves the palladium-catalyzed cross-coupling of an aryl bromide with an enaminone derived from a cyclohexane-1,3-dione. This powerful C-N bond-forming strategy offers an alternative disconnection approach, expanding the range of accessible substituted analogs.[18]

Asymmetric Synthesis: Accessing Chiral Scaffolds

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific enantiomer. The development of catalytic asymmetric methods to synthesize chiral tetrahydrocarbazoles has therefore been a major focus.[19] A notable strategy involves the enantioselective [3+3] annulation of 2-alkynyl indoles with donor-acceptor cyclopropanes, catalyzed by chiral Lewis acids like copper complexes.[20][21]

Mechanistic Causality: In this approach, a chiral Lewis acid catalyst coordinates to the donor-acceptor cyclopropane, facilitating its ring-opening by the indole nucleophile. The specific geometry of the chiral ligand on the metal center dictates the facial selectivity of the nucleophilic attack, thereby controlling the stereochemistry of the newly formed stereocenter.[20][21] This method provides access to optically active tetrahydrocarbazoles in high yields and with excellent enantioselectivity.[21]

Data Summary: Comparison of Synthetic Methodologies

Method Starting Materials Typical Conditions Advantages Limitations Key References
Borsche-Drechsel Arylhydrazine, CyclohexanoneStrong acid (H₂SO₄), heatHigh yields for simple THCs, historically significantHarsh conditions, limited functional group tolerance[8][10]
Fischer Indole Arylhydrazine, CyclohexanoneMilder acids (AcOH, PTSA, ZnCl₂)High versatility, broad substrate scope, good yieldsCan produce regioisomeric mixtures with unsymmetrical ketones[3][13][14][15]
Zeolite Catalysis Arylhydrazine, CyclohexanoneZeolite (e.g., H-ZSM-5), solventReusable catalyst, greener process, milder conditionsCatalyst preparation/cost, potential for lower yields[17][18]
Pd-Catalyzed Aryl Bromide, CyclohexanedionePd catalyst (e.g., Pd(PPh₃)₄), baseNovel disconnection, access to different substitution patternsCatalyst cost, sensitivity to air/moisture[18]
Asymmetric [3+3] 2-Alkynyl Indole, D-A CyclopropaneChiral Lewis Acid (e.g., Cu(OTf)₂)High enantioselectivity, access to chiral THCsLimited to specific substrate classes, catalyst complexity[21]

Experimental Protocols: A Practical Guide

Protocol 1: Classical Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is a representative procedure based on established methods.[12][14]

Objective: To synthesize 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone using glacial acetic acid as the catalyst and solvent.

Materials:

  • Phenylhydrazine (5.4 g, 50 mmol)

  • Cyclohexanone (5.5 g, 56 mmol)

  • Glacial Acetic Acid (20 mL)

  • Methanol (for recrystallization)

  • 100 mL Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: Combine phenylhydrazine and glacial acetic acid in the round-bottom flask. Equip the flask with a reflux condenser.

  • Addition of Ketone: Begin stirring and gently heat the mixture to reflux (~118 °C). Once refluxing, add cyclohexanone dropwise over 30 minutes. Causality: The dropwise addition controls the initial exothermic condensation reaction and prevents the formation of side products.

  • Reflux: Maintain the reaction at reflux for 1 hour after the addition is complete. Causality: The sustained heating provides the thermal energy required for the[7][7]-sigmatropic rearrangement and subsequent cyclization/dehydration steps.[12]

  • Isolation: Allow the reaction mixture to cool to room temperature. A precipitate should form. Pour the mixture into 100 mL of cold water to fully precipitate the product.

  • Filtration and Washing: Collect the crude solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral to remove residual acetic acid.

  • Purification: Recrystallize the crude product from hot methanol. Causality: Recrystallization from methanol effectively removes unreacted starting materials and soluble impurities, yielding pure crystalline THC.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. The expected yield is 75-85%. Characterize by melting point (116-118 °C) and spectroscopic methods (NMR, IR).[14]

// Nodes Setup [label="1. Combine Phenylhydrazine\n& Acetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="2. Heat to Reflux", fillcolor="#F1F3F4", fontcolor="#202124"]; Add [label="3. Add Cyclohexanone\nDropwise", fillcolor="#FBBC05", fontcolor="#202124"]; Reflux [label="4. Maintain Reflux (1 hr)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cool [label="5. Cool & Precipitate\nin Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="6. Filter & Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="7. Recrystallize\nfrom Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="8. Dry & Characterize", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Heat; Heat -> Add; Add -> Reflux; Reflux -> Cool; Cool -> Filter; Filter -> Purify; Purify -> Dry; } dot Figure 2: Workflow for the Fischer indole synthesis of THC.

Protocol 2: Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazole

This procedure provides a route to functionalized THCs, which are valuable intermediates for further elaboration.[16]

Objective: To synthesize 1-oxo-1,2,3,4-tetrahydrocarbazole from 2-aminocyclohexanone hydrochloride and phenylhydrazine hydrochloride.

Materials:

  • 2-Aminocyclohexanone hydrochloride (79.3 mg, 0.53 mmol)

  • Phenylhydrazine hydrochloride (63.6 mg, 0.44 mmol)

  • 2 N Sodium Hydroxide solution

  • 80% Acetic Acid solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Neutralization: In a flask, mix 2-aminocyclohexanone hydrochloride and phenylhydrazine hydrochloride. Add 2 N NaOH solution (0.48 mL, 0.98 mmol) dropwise and stir for 15 minutes at room temperature. Causality: The base is added to neutralize the hydrochloride salts, generating the free amine and free hydrazine in situ, which are necessary for the condensation to occur.[16]

  • Condensation and Cyclization: Reflux the mixture for 5 hours. Causality: This step allows for the initial condensation to form the hydrazone, followed by the Fischer-type cyclization.

  • Acidification: Add 80% acetic acid solution (3 mL) and continue refluxing. Causality: The addition of acid ensures the complete acid-catalyzed rearrangement and dehydration to form the final product.[16]

  • Workup: Cool the mixture to room temperature and pour it into a saturated NaHCO₃ solution to neutralize the acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the target compound.

Applications in Drug Discovery: The Case of Carvedilol

The carbazole nucleus, often derived from a tetrahydrocarbazole precursor via oxidation, is central to several important drugs.[22] Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure.[23][24] Its synthesis showcases the industrial relevance of carbazole chemistry.

A common synthetic route to Carvedilol involves the reaction of 4-hydroxycarbazole with epichlorohydrin to form an epoxide intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole.[24][25] This epoxide is then opened by N-(2-(2-methoxyphenoxy)ethyl)amine to yield Carvedilol.[26] The initial 4-hydroxycarbazole can be prepared through multi-step sequences that may employ Fischer-type strategies to build the core ring system. This highlights how foundational THC chemistry serves as a launchpad for constructing complex, life-saving medicines.

Conclusion and Future Outlook

From the pioneering acid-catalyzed cyclizations of Drechsel, Borsche, and Fischer to modern asymmetric and sustainable methods, the synthesis of tetrahydrocarbazoles has undergone a remarkable evolution. The classical methods remain powerful tools for their simplicity and reliability, while new catalytic systems offer unprecedented levels of precision and efficiency. The THC scaffold's enduring importance in drug discovery ensures that the quest for novel, more effective, and greener synthetic routes will continue, opening new avenues for therapeutic innovation. Future research will likely focus on photoredox and electrochemical methods, C-H activation strategies, and biocatalysis to further enhance the synthetic toolkit available to medicinal chemists.[27]

References

  • Ali, R. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Tetrahedron, 133692. [Link]

  • Chakraborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(6), 709-718. [Link]

  • Wikipedia. Borsche–Drechsel cyclization. [Link]

  • Guan, B., et al. (2014). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 79(1), 293-301. [Link]

  • Reddy, P., et al. (2010). Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxyphenoxy)ethyl)-N-(4-methoxybenzyl)amino)propan-2-ol. Organic Chemistry: An Indian Journal, 6(4), 537-542. [Link]

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  • Kumar, N., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. ResearchGate. [Link]

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  • Chen, W., et al. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Synthetic Communications, 39(7), 1120-1127. [Link]

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  • Vysotskii, Yu. B., et al. (1986). Mechanism of the Fischer indole synthesis. Quantum-chemical interpretation of the rearrangement of substituted cyclohexanone arylhydrazones to tetrahydrocarbazoles. Chemistry of Heterocyclic Compounds, 22(7), 759-764. [Link]

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  • Berlin, K. D., et al. (1966). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 215-220. [Link]

  • Kumar, N., & Gupta, P. (2024). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Current Organic Synthesis, 21(3), 421-439. [Link]

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  • Griesbeck, A. G., & Maptue, N. R. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments, (88), 51635. [Link]

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Safety and handling of Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest within synthetic and medicinal chemistry. As a derivative of the tetrahydrocarbazole scaffold, it serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and indole-type alkaloids.[1][2] Its structural framework is a recurring motif in compounds investigated for anticancer and other therapeutic properties.[3]

This guide is designed for researchers, chemists, and drug development professionals who handle this compound. It provides a comprehensive overview of critical safety protocols, robust synthetic and purification methodologies, and detailed analytical characterization techniques. The objective is to empower scientific professionals with the knowledge to handle this compound safely and effectively, ensuring both personal safety and the integrity of experimental outcomes.

Section 1: Hazard Identification and Safety Protocols

While a specific, dedicated Safety Data Sheet (SDS) for this compound is not universally available, a robust safety profile can be constructed by examining the data for structurally related carbazole and tetrahydrocarbazole compounds. The protocols outlined below are based on established best practices for handling similar chemical entities.[4][5][6][7][8]

General Hazards and Precautionary Measures

The primary risks associated with carbazole derivatives involve irritation to the skin, eyes, and respiratory system. Ingestion may be harmful.[4] Therefore, handling should always occur in a controlled environment.

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Hazard CategoryDescriptionRecommended PPE & Engineering Controls
Eye Contact May cause serious eye irritation.Chemical safety goggles or a face shield (EN166 standard).[6][7] An eyewash station should be readily accessible.
Skin Contact May cause skin irritation. Avoid prolonged or repeated contact.Impervious gloves (e.g., nitrile). A lab coat or chemical-resistant apron.[6]
Inhalation May cause respiratory tract irritation if inhaled as a dust or aerosol.Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5]
Ingestion May be harmful if swallowed.[4]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]
First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9][10]

  • After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[9]

  • After Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[9]

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][9]

Storage and Spill Management

Proper storage is essential to maintain the compound's stability and prevent accidental exposure.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[4][5][6]

  • Spill Response: In case of a spill, wear appropriate PPE. For solid material, carefully sweep or vacuum the spill, avoiding dust generation, and place it into a suitable container for disposal.[6][8] Ventilate the area and wash the spill site after material pickup is complete.

Section 2: Synthesis via Fischer Indole Cyclization

The most prevalent and efficient method for constructing the tetrahydrocarbazole core is the Fischer indole synthesis.[3][11][12] This acid-catalyzed reaction involves the condensation of an arylhydrazine with a ketone or aldehyde, followed by a[2][2]-sigmatropic rearrangement to form the indole ring.

Causality of Method Selection

The Fischer indole synthesis is chosen for its reliability, high yields, and the ready availability of starting materials. The reaction proceeds through a well-understood mechanism, allowing for predictable outcomes. It involves the initial formation of a phenylhydrazone, which, under acidic and thermal conditions, undergoes a cascade of rearrangements to yield the stable, fused heterocyclic system.[13]

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures for synthesizing tetrahydrocarbazoles.[13][14]

  • Step 1: Phenylhydrazone Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

    • Add ethyl 4-oxocyclohexanecarboxylate (1 equivalent).

    • Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization:

    • To the flask containing the phenylhydrazone, add a catalyst. This can be a Brønsted acid like sulfuric acid or polyphosphoric acid, or a Lewis acid. Ionic liquids have also been shown to be effective catalysts.[12][14]

    • Heat the reaction mixture to reflux (temperature will depend on the solvent and catalyst) for 2-4 hours.

    • Monitor the disappearance of the hydrazone intermediate by TLC.

  • Step 3: Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker of ice-water to precipitate the crude product.

    • Neutralize the solution carefully with a base (e.g., sodium bicarbonate solution).

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Dry the crude product under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow reagent reagent process process product product qc qc sub_a Phenylhydrazine HCl step1 Step 1: Condensation (Ethanol/Acetic Acid, RT) sub_a->step1 sub_b Ethyl 4-oxocyclohexanecarboxylate sub_b->step1 inter Phenylhydrazone Intermediate step1->inter TLC Check step2 Step 2: Cyclization (Acid Catalyst, Reflux) inter->step2 step3 Step 3: Work-up (Precipitation & Filtration) step2->step3 TLC Check crude Crude Product step3->crude purify Purification crude->purify final Pure Ethyl 2,3,4,9-tetrahydro- 1H-carbazole-3-carboxylate purify->final

Caption: Workflow for the Fischer Indole Synthesis.

Section 3: Purification Methodologies

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and catalyst residues. The two most effective methods are recrystallization and column chromatography.

Recrystallization

This technique is ideal for removing small amounts of impurities and is often used as a final purification step. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A common solvent system for carbazole derivatives is an ethanol/water or ethyl acetate/hexane mixture.[15]

Column Chromatography

For separating the desired product from significant quantities of by-products or starting materials, silica gel column chromatography is the method of choice.[1][15] A solvent system (eluent) of ethyl acetate and hexane is typically effective, with the polarity being adjusted based on TLC analysis to achieve optimal separation.

Table 2: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Solvents
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Simple, cost-effective, yields highly crystalline material.Can result in significant product loss; not effective for impurities with similar solubility.Ethanol, Methanol, Ethyl Acetate/Hexane.[2][15]
Column Chromatography Differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent).Highly effective for separating complex mixtures; scalable.More time-consuming, requires larger volumes of solvent, more expensive.Ethyl Acetate/Hexane, Dichloromethane/Ethyl Acetate.[1][15]

Section 4: Analytical Characterization for Quality Control

Confirming the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic methods provides a comprehensive characterization.

Analytical Workflow

Analytical_Workflow start start method method data data decision decision final final A Purified Sample B1 ¹H & ¹³C NMR A->B1 B2 Mass Spectrometry A->B2 B3 FT-IR Spectroscopy A->B3 C1 Structural Confirmation (Proton/Carbon Environment) B1->C1 C2 Molecular Weight (M+ Peak) B2->C2 C3 Functional Groups (N-H, C=O stretches) B3->C3 D Data Match Reference Spectra? C1->D C2->D C3->D E QC Passed: Product Confirmed D->E Yes F QC Failed: Repurify/Re-synthesize D->F No

Caption: Analytical workflow for product validation.

Spectroscopic Data

The following table summarizes the expected spectroscopic data based on analysis of the parent compound and closely related analogs found in the literature.

Table 3: Summary of Key Analytical Data

TechniqueExpected ObservationsReference
¹H NMR - Aromatic protons (~7.0-7.5 ppm).- NH proton (broad singlet, ~8.0-10.0 ppm).- Aliphatic protons of the tetrahydro ring and ethyl ester group (~1.2-4.5 ppm).[16][17]
¹³C NMR - Aromatic carbons (~110-140 ppm).- Carbonyl carbon of the ester (~170-175 ppm).- Aliphatic carbons (~20-65 ppm).[16][17]
FT-IR (cm⁻¹) - N-H stretch (~3300-3400 cm⁻¹).- C=O stretch (ester) (~1720-1740 cm⁻¹).- Aromatic C-H and C=C stretches.[16][18][19]
Mass Spec (MS) - Molecular ion peak (M⁺) corresponding to the molecular weight (C₁₅H₁₇NO₂ = 243.30 g/mol ).[16][20]

Conclusion

This compound is a valuable synthetic intermediate, and its effective use is predicated on a thorough understanding of its safe handling, synthesis, and characterization. By adhering to the safety protocols derived from related compounds, employing the robust Fischer indole synthesis, and validating the final product with comprehensive analytical techniques, researchers can confidently and safely utilize this compound in their drug discovery and development endeavors.

References

  • Supporting Information.The Royal Society of Chemistry.
  • Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate.PubMed Central.
  • Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate.National Institutes of Health (NIH).
  • Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.ACG Publications.
  • (PDF) Ethyl 2-(9-methylsulfonyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetate.ResearchGate.
  • SAFETY DATA SHEET - 3-Amino-9-ethylcarbazole.Fisher Scientific.
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  • 1,2,3,4-Tetrahydrocarbazole SDS.Echemi.
  • SAFETY DATA SHEET - 1,2,3,4-Tetrahydrocarbazole.Sigma-Aldrich.
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  • Material Safety Data Sheet - N-Ethylcarbazole, 98.5%.Cole-Parmer.
  • SAFETY DATA SHEET - N-Ethylcarbazole.Fisher Scientific.
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Methodological & Application

Synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydrocarbazole Scaffold

The carbazole nucleus, a tricyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are prevalent in both natural products and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2] The partially saturated version, the 2,3,4,9-tetrahydro-1H-carbazole skeleton, serves as a crucial intermediate in the synthesis of more complex indole alkaloids and is a key structural motif in numerous pharmacologically active agents.[3] Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, the subject of this guide, is a valuable building block for drug discovery, particularly in the development of compounds targeting the central nervous system.[4] This document provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of this important molecule, grounded in established chemical principles and field-proven laboratory practices.

Theoretical Framework: The Fischer Indole Synthesis

The construction of the tetrahydrocarbazole core is classically achieved through the Fischer indole synthesis, a robust and versatile reaction discovered by Emil Fischer in 1883.[5] This powerful transformation produces an indole ring from the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions.[6]

The reaction proceeds through a series of well-established steps:

  • Hydrazone Formation: The initial step is the condensation of phenylhydrazine with the carbonyl group of a ketone (in our case, ethyl 2-oxocyclohexanecarboxylate) to form a phenylhydrazone intermediate.[7]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

  • [8][8]-Sigmatropic Rearrangement: This is the key bond-forming step. Under the influence of an acid catalyst, the enamine undergoes a[8][8]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and the disruption of the benzene ring's aromaticity.[5]

  • Rearomatization and Cyclization: The intermediate quickly rearomatizes, followed by a nucleophilic attack of the newly formed amino group onto an imine carbon.

  • Ammonia Elimination: The final step involves the elimination of an ammonia molecule from the cyclic intermediate, driven by the formation of the stable, aromatic indole ring system.[5]

The choice of acid catalyst is critical and can range from Brønsted acids like acetic acid, sulfuric acid, and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂).[5][6] For the synthesis of this compound, glacial acetic acid is an excellent choice as it can serve as both the catalyst and the solvent, simplifying the experimental setup.[7]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2 & 3: Tautomerization & Rearrangement cluster_cyclization Step 4 & 5: Cyclization & Elimination Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Phenylhydrazine->Hydrazone + Ketoester - H2O Ketoester Ethyl 2-oxocyclohexanecarboxylate Ketoester->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Dienimine Dienimine Intermediate Enamine->Dienimine [3,3]-Sigmatropic Rearrangement (H+) Cyclized_Intermediate Cyclized Intermediate Dienimine->Cyclized_Intermediate Rearomatization & Cyclization Final_Product Ethyl 2,3,4,9-tetrahydro-1H- carbazole-3-carboxylate Cyclized_Intermediate->Final_Product Elimination of NH3

Caption: The Fischer Indole Synthesis Workflow.

Experimental Protocols

This synthesis is presented as a two-stage process. First, the preparation of the key starting material, ethyl 2-oxocyclohexanecarboxylate, is detailed. This is followed by the core Fischer indole synthesis to yield the final product.

Protocol 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

This procedure is adapted from established methods utilizing a Claisen condensation between cyclohexanone and diethyl carbonate.[2][9]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclohexanone98.1450 mL (0.48 mol)0.48
Diethyl carbonate118.13146 mL (1.2 mol)1.2
Sodium hydride (60% in oil)40.0063 g (1.6 mol)1.6
Tetrahydrofuran (THF), dry-200 mL-
3N Hydrochloric acid-As needed-
Dichloromethane (DCM)-225 mL-
Brine (saturated NaCl)-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: Equip a 1000 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is thoroughly dried.

  • Initial Charging: Charge the flask with diethyl carbonate (146 mL, 1.2 mol) and 150 mL of dry THF.

  • Addition of Sodium Hydride: Under a nitrogen atmosphere and with vigorous stirring, carefully add the sodium hydride (63 g, 1.6 mol of 60% dispersion) in portions. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care.

  • Initial Reflux: Heat the mixture to reflux and maintain for 1 hour.

  • Addition of Cyclohexanone: Prepare a solution of cyclohexanone (50 mL, 0.48 mol) in 50 mL of dry THF. Add this solution dropwise to the refluxing mixture over approximately 30 minutes.

  • Completion of Reaction: Continue to reflux the reaction mixture for an additional 1.5 hours after the addition is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature in an ice bath.

    • Carefully quench the reaction by slowly adding 3N hydrochloric acid until the mixture is neutralized (test with pH paper). Caution: Vigorous gas evolution (hydrogen) will occur.

    • Transfer the mixture to a separatory funnel and pour it into brine.

    • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Isolation:

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a brown oil, can be purified by vacuum distillation (boiling point: 106 °C at 11 mmHg) to yield pure ethyl 2-oxocyclohexanecarboxylate.[10] The crude product is often of sufficient purity for the subsequent Fischer indole synthesis.[2]

Protocol 2: Fischer Indole Synthesis of this compound

This one-pot protocol utilizes glacial acetic acid as both the solvent and catalyst, which is a common and effective method for this transformation.[6][7]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-oxocyclohexanecarboxylate170.2110.0 g0.0587
Phenylhydrazine hydrochloride144.609.3 g0.0643
Glacial Acetic Acid-100 mL-
Deionized Water-As needed-
Ethyl Acetate-As needed-
Petroleum Ether-As needed-
Silica Gel (60-120 mesh)-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-oxocyclohexanecarboxylate (10.0 g, 0.0587 mol) and phenylhydrazine hydrochloride (9.3 g, 0.0643 mol).

  • Addition of Acetic Acid: Add 100 mL of glacial acetic acid to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether (e.g., 2:8 v/v) as the mobile phase. The reaction is complete when the starting materials are no longer visible.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker containing 500 mL of ice-cold water with stirring. A precipitate should form.

    • Collect the crude solid product by vacuum filtration and wash thoroughly with water to remove excess acetic acid.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

Synthesis_Workflow A Combine Ketoester & Phenylhydrazine HCl B Add Glacial Acetic Acid A->B C Reflux for 2-4 hours (Monitor by TLC) B->C D Cool to Room Temp. C->D E Precipitate in Ice Water D->E F Vacuum Filtration E->F G Dry Crude Product F->G H Purify by Column Chromatography G->H I Characterize Pure Product H->I

Caption: Workflow for the Fischer Indole Synthesis.

Purification and Characterization

Purification

The crude product from the Fischer indole synthesis often requires purification to remove unreacted starting materials and side products. Flash column chromatography is the most effective method.[11][12]

  • Stationary Phase: Silica gel (mesh size 60-120 or 230-400).

  • Mobile Phase (Eluent): A mixture of ethyl acetate and petroleum ether or hexanes is typically effective. The polarity should be optimized using TLC beforehand. A good starting point is a 2:8 (v/v) mixture of ethyl acetate and petroleum ether. The polarity can be gradually increased if the product is slow to elute.[13]

  • Procedure:

    • Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully load the sample onto the top of the silica gel column.

    • Elute the column with the mobile phase, collecting fractions.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound. The product can be further purified by crystallization from a suitable solvent system, such as ether.[8]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): A key tool for monitoring reaction progress and assessing the purity of column fractions.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the indole ring (typically in the δ 7.0-7.5 ppm region), the N-H proton (a broad singlet, often above δ 8.0 ppm), the aliphatic protons of the tetrahydro ring, and the ethyl ester group (a quartet around δ 4.1-4.2 ppm and a triplet around δ 1.2-1.3 ppm).

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the aromatic carbons, the carbonyl carbon of the ester (around δ 170-175 ppm), and the aliphatic carbons. Based on data for similar tetrahydrocarbazoles, the aliphatic carbons of the six-membered ring typically appear in the δ 20-40 ppm range.[14]

    • IR (Infrared) Spectroscopy: Expect to see a characteristic N-H stretching vibration around 3300-3400 cm⁻¹, a strong C=O stretch from the ester at approximately 1730 cm⁻¹, and C-H stretching vibrations for aromatic and aliphatic groups.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. For this compound (C₁₅H₁₇NO₂), the expected molecular weight is 243.30 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 243.

Safety and Handling

  • Phenylhydrazine and its salts: These compounds are toxic if swallowed, inhaled, or absorbed through the skin.[13] They are also suspected carcinogens and may cause skin sensitization. Always handle phenylhydrazine and its salts in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16]

  • Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Strong Acids (Glacial Acetic Acid, Hydrochloric Acid): These are corrosive and can cause severe skin and eye burns. Handle with care in a fume hood and wear appropriate PPE.

  • Organic Solvents (THF, DCM, Ethyl Acetate, Petroleum Ether): These are flammable and should be handled away from ignition sources. Use in a well-ventilated area.

Conclusion

The Fischer indole synthesis remains a highly reliable and efficient method for the preparation of this compound. By following the detailed protocols for the synthesis of the starting ketoester and the subsequent cyclization, researchers can obtain this valuable synthetic intermediate in good yield. Careful purification by column chromatography and thorough characterization using modern spectroscopic techniques are essential to ensure the quality of the final product for its application in pharmaceutical research and development. Adherence to strict safety protocols is paramount when handling the hazardous reagents involved in this synthesis.

References

  • Hökelek, T., et al. (2009). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1470. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phenylhydrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. Retrieved from [Link]

  • Patil, S. A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products, 7(4), 319-329. Available at: [Link]

  • ResearchGate. (2020). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: C–H oxidation of 1,2,3,4-tetrahydrocarbazoles. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]

  • ResearchGate. (2012). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Ergün, Y., et al. (2009). Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1702-o1703. Available at: [Link]

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Application Notes and Protocols for the Synthesis of 2,3,4,9-Tetrahydro-1H-carbazoles via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fischer indole synthesis, a venerable and remarkably versatile reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus.[1][2][3] This application note provides a comprehensive guide for the synthesis of 2,3,4,9-tetrahydro-1H-carbazoles, a tricyclic scaffold of significant interest in medicinal chemistry due to its prevalence in natural products and its association with a wide array of pharmacological activities, including anti-Alzheimer's, antimicrobial, and anticancer properties.[4][5] We will delve into the mechanistic underpinnings of the Fischer indole synthesis, explore the critical parameters influencing the reaction outcome, and provide detailed, field-proven protocols for the synthesis, purification, and characterization of 2,3,4,9-tetrahydro-1H-carbazole. This guide is intended to equip researchers with the necessary knowledge to successfully and efficiently synthesize this important class of compounds.

Introduction: The Fischer Indole Synthesis - A Timeless Tool for Indole Construction

First reported by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely employed method for the preparation of indoles.[1][3] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[2][6][7] The versatility of this reaction lies in the broad availability of starting materials and its tolerance to a wide range of functional groups, making it a powerful tool for the synthesis of diverse indole derivatives.[3]

The core of the Fischer indole synthesis is a[2][2]-sigmatropic rearrangement, a testament to the elegance and predictability of pericyclic reactions in organic synthesis.[2][6] Understanding the mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates.

The Mechanism: A Step-by-Step Elucidation

The currently accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with a ketone (in this case, cyclohexanone) to form the corresponding arylhydrazone. This is a standard imine formation reaction and is typically reversible.

  • Tautomerization to the Ene-hydrazine: The arylhydrazone then undergoes tautomerization to its ene-hydrazine isomer. This step is crucial as it sets the stage for the key sigmatropic rearrangement.

  • [2][2]-Sigmatropic Rearrangement: The ene-hydrazine, upon protonation, undergoes a[2][2]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate. This is the bond-forming step that creates the indole scaffold.

  • Aromatization and Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular cyclization with the elimination of ammonia leads to the final indole product.[2][6][8]

Synthesis of 2,3,4,9-Tetrahydro-1H-carbazoles: A Practical Application

The synthesis of 2,3,4,9-tetrahydro-1H-carbazole from phenylhydrazine and cyclohexanone is a classic example of the Fischer indole synthesis.[1] This reaction, also known as the Borsche-Drechsel cyclization, provides a straightforward entry into the tetrahydrocarbazole ring system.[4]

Key Reaction Parameters and Their Influence

The success of the Fischer indole synthesis for tetrahydrocarbazoles hinges on the careful control of several experimental parameters:

  • Acid Catalyst: A wide variety of Brønsted and Lewis acids can be employed to catalyze the reaction.[3][7] Common choices include glacial acetic acid, hydrochloric acid, sulfuric acid, p-toluenesulfonic acid, and Lewis acids like zinc chloride and boron trifluoride.[7][9] The choice of acid can significantly impact the reaction rate and yield, with stronger acids sometimes leading to unwanted side reactions.[10][11] Glacial acetic acid often serves as both the catalyst and the solvent, providing a convenient and effective reaction medium.[4][10][12]

  • Temperature: The Fischer indole synthesis typically requires elevated temperatures to drive the reaction to completion.[9][13] Refluxing the reaction mixture is a common practice.[4][7] However, excessive heat can lead to the degradation of starting materials or the product, necessitating careful temperature control.[9]

  • Solvent: While the reaction can be run neat, the use of a solvent is generally preferred to ensure homogeneity and to moderate the reaction temperature.[9] As mentioned, glacial acetic acid is a popular choice.[4] Other solvents such as ethanol, methanol, and ionic liquids have also been successfully employed.[14]

  • Reaction Time: The optimal reaction time can vary depending on the specific substrates and conditions used. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the point of maximum product formation and to avoid the formation of degradation products.

Experimental Protocols

Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole

This protocol describes a reliable and scalable procedure for the synthesis of 2,3,4,9-tetrahydro-1H-carbazole.

Materials:

  • Phenylhydrazine (freshly distilled is recommended)

  • Cyclohexanone

  • Glacial acetic acid

  • Methanol (for recrystallization)

  • Decolorizing carbon (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 equivalent).

  • To the stirred cyclohexanone, add glacial acetic acid (approximately 3-5 volumes relative to the cyclohexanone).

  • Slowly add phenylhydrazine (1.0 to 1.1 equivalents) to the mixture. The addition may be exothermic, so it is advisable to add it dropwise or in portions, with cooling if necessary.

  • Heat the reaction mixture to reflux and maintain reflux for 30 minutes to 1 hour.[15] Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Pour the reaction mixture into a beaker of cold water with stirring to precipitate the product fully.

  • Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from methanol. If the product is colored, a small amount of decolorizing carbon can be added during recrystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized 2,3,4,9-tetrahydro-1H-carbazole can be confirmed by various analytical techniques:

  • Melting Point: The reported melting point of 2,3,4,9-tetrahydro-1H-carbazole is in the range of 116-118 °C.[12]

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the N-H proton, and the aliphatic protons of the cyclohexene ring.

    • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the aromatic and aliphatic carbons.

    • IR Spectroscopy: The IR spectrum will exhibit a characteristic N-H stretching vibration in the region of 3400 cm⁻¹.

    • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₃N, MW: 171.24 g/mol ).[16][17]

Data Presentation

ParameterValueReference
Molecular FormulaC₁₂H₁₃N[16][17]
Molecular Weight171.24 g/mol [16][17]
Melting Point116-118 °C[12]
AppearanceBrownish-red crystals
¹H NMR (DMSO-d₆)δ 8.14 (s, 1H, N-H), 7.42 (d, 1H, ArH), 7.32 (dd, 1H, ArH), 7.15 (dd, 1H, ArH), 7.05 (d, 1H, ArH), 2.67 (t, 2H, CH₂), 2.60 (t, 2H, CH₂), 1.85-1.78 (m, 4H, CH₂)
IR (KBr, cm⁻¹)3397 (N-H), 3049, 2927, 1645, 1619, 1233, 737

Visualizations

Mechanism of the Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Tautomerization cluster_step3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_step4 Step 4: Cyclization & Aromatization A Arylhydrazine + Ketone B Arylhydrazone A->B Condensation C Ene-hydrazine B->C Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Intermediate D->E Rearomatization & Cyclization F Indole Product E->F Elimination of NH₃ Tetrahydrocarbazole_Workflow start Start reactants Mix Phenylhydrazine, Cyclohexanone, and Glacial Acetic Acid start->reactants reflux Reflux Reaction Mixture reactants->reflux cool Cool and Precipitate reflux->cool filter Vacuum Filtration cool->filter recrystallize Recrystallize from Methanol filter->recrystallize dry Dry the Product recrystallize->dry characterize Characterize Product (MP, NMR, IR, MS) dry->characterize end End characterize->end

Caption: Experimental Workflow for Tetrahydrocarbazole Synthesis.

Troubleshooting and Optimization

While the Fischer indole synthesis of tetrahydrocarbazoles is generally robust, several challenges can arise.

  • Low Yields: If the yield is low, consider screening different acid catalysts or optimizing the reaction temperature and time. [9]The purity of the phenylhydrazine is also crucial; using freshly distilled starting material can significantly improve the outcome. [10]Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in some cases. [9]* Side Reactions: The formation of side products is a common issue. [11]Strong acidic conditions and high temperatures can lead to the formation of regioisomers when using unsymmetrical ketones or degradation of the product. [11]Using milder conditions or a different catalyst may help to minimize these side reactions.

  • Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time, temperature, or using a stronger acid catalyst may be necessary. [11]

Conclusion

The Fischer indole synthesis provides an efficient and reliable method for the preparation of 2,3,4,9-tetrahydro-1H-carbazoles. By understanding the reaction mechanism and carefully controlling the key experimental parameters, researchers can successfully synthesize this valuable scaffold for applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a practical guide for the synthesis, purification, and characterization of these important compounds.

References

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Synthesis of Ellipticine and its Derivatives: A Guide for Anti-Tumor Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of ellipticine and its derivatives as potent anti-tumor agents. With full editorial control, this guide is structured to provide a comprehensive understanding of the topic, grounded in scientific integrity and practical, field-proven insights.

Introduction: The Enduring Potential of a Natural Alkaloid

Ellipticine, a tetracyclic alkaloid first isolated from the leaves of Ochrosia elliptica, has been a subject of intense research for over six decades due to its significant anti-tumor properties.[1][2] Its relatively simple, planar structure has made it an attractive scaffold for medicinal chemists to design and synthesize a myriad of derivatives with the aim of enhancing efficacy and reducing toxicity.[3] One such derivative, 9-hydroxy-N-methylellipticinium acetate, has seen clinical success in treating metastatic breast cancer and myeloblastic leukemia.[1] This guide delves into the synthetic strategies for creating ellipticine and its analogs, explores their multimodal mechanisms of action, and provides detailed protocols for their synthesis and evaluation.

Multifaceted Mechanism of Action: More Than Just a DNA Intercalator

The anti-tumor activity of ellipticine is not attributed to a single mode of action but rather a combination of cytotoxic effects, making it a robust candidate for cancer therapy.[1][4][5]

  • DNA Intercalation and Topoisomerase II Inhibition: The planar structure of ellipticine allows it to intercalate between the base pairs of DNA, distorting the double helix and interfering with DNA replication and transcription.[5][6] This intercalation is a crucial step for its primary mechanism of action: the inhibition of DNA topoisomerase II.[7][8][9] Ellipticine stabilizes the covalent complex formed between topoisomerase II and DNA, leading to double-strand breaks and ultimately, apoptotic cell death.[6]

  • Formation of Covalent DNA Adducts: Ellipticine can be considered a pro-drug that undergoes metabolic activation by cytochrome P450 (CYP) enzymes and peroxidases in cancer cells.[4][5] This bio-oxidation leads to the formation of reactive metabolites that can form covalent adducts with DNA, further contributing to its genotoxicity and anti-tumor effects.[4]

  • Interaction with other Cellular Targets: Beyond its direct interaction with DNA, ellipticine and its derivatives have been shown to interact with other key cellular players. They can activate the p53 tumor suppressor pathway, which plays a critical role in cell cycle arrest and apoptosis.[1][2][5] Additionally, some derivatives have been found to inhibit kinases like c-Kit, AKT, and CK2, which are involved in cell growth and proliferation.[2]

The following diagram illustrates the primary mechanisms of action of ellipticine.

Ellipticine Mechanism of Action Ellipticine Ellipticine DNA Cellular DNA Ellipticine->DNA Intercalation TopoII Topoisomerase II Ellipticine->TopoII Inhibition CYP_Peroxidase CYP Enzymes & Peroxidases Ellipticine->CYP_Peroxidase Metabolized by Cleavable_Complex Stabilized Topo II- DNA Cleavable Complex DNA->Cleavable_Complex DNA_Adducts Covalent DNA Adducts DNA->DNA_Adducts TopoII->Cleavable_Complex Forms DSB Double-Strand Breaks Cleavable_Complex->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Reactive_Metabolites Reactive Metabolites CYP_Peroxidase->Reactive_Metabolites Reactive_Metabolites->DNA Forms adducts with DNA_Adducts->Apoptosis

Caption: Primary mechanisms of anti-tumor activity of ellipticine.

Structure-Activity Relationship (SAR): Designing More Potent Derivatives

The cytotoxic potency of ellipticine can be significantly modulated by substitutions on its tetracyclic core. Understanding these structure-activity relationships is crucial for the rational design of new, more effective anti-cancer agents.

  • The Critical Role of the 9-Hydroxy Group: A recurring theme in ellipticine research is the profound impact of a hydroxyl group at the C-9 position.[6] 9-Hydroxyellipticine and its derivatives consistently demonstrate higher cytotoxicity and topoisomerase II inhibitory activity compared to their non-hydroxylated counterparts.[6]

  • Substitution at Other Positions: Modifications at other positions also influence biological activity. N-alkylation of the pyridinic nitrogen can enhance growth inhibition.[10] However, bulky substituents at the 11-position may hinder DNA intercalation.[2] The exploration of novel substitution patterns remains an active area of research to fine-tune the pharmacological profile of ellipticine derivatives.[2]

The following table summarizes the in vitro cytotoxicity of ellipticine and some of its key derivatives against various cancer cell lines.

CompoundCancer Cell LineGI50 (µM)Reference
Ellipticine A549 (Lung)Varies[7]
9-Hydroxyellipticine -Generally more potent than ellipticine[6]
6-Methylellipticine Various0.47–0.9[10]
N-Alkylated 6-Methylellipticine Various1.3–28[10]
Novel Hexacyclic Derivative (1l) NCI-H460Potent (induces 21.6% late apoptosis at 20 µM)[11]

Synthetic Strategies: Pathways to the Ellipticine Core

The synthesis of the ellipticine scaffold has been a long-standing challenge in organic chemistry, with numerous strategies developed since the first total synthesis by Woodward in 1959.[1] Modern approaches focus on efficiency, scalability, and the ability to introduce diverse functionalities.

A generalized synthetic workflow often involves the construction of a carbazole intermediate followed by the annulation of the pyridine D-ring.

General_Ellipticine_Synthesis A Indole/Carbazole Precursors C Key Coupling/Cyclization Reaction A->C B Pyridine Ring Precursors B->C D Ellipticine Scaffold C->D E Functional Group Interconversion D->E F Ellipticine Derivatives E->F

Caption: A generalized workflow for the synthesis of ellipticine and its derivatives.

Protocol 1: Synthesis of Ellipticine via Pd-Catalyzed Decarboxylative Cross-Coupling

This protocol is based on a modern and efficient strategy for constructing the carbazole core, a key intermediate in ellipticine synthesis.[12]

Step 1: Synthesis of the Carbazole Intermediate

  • Reaction Setup: To a flame-dried Schlenk tube, add N-aryl anthranilic acid (1.0 equiv), a suitable coupling partner (e.g., an aryl halide, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., XPhos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent and Atmosphere: Add anhydrous, degassed dioxane as the solvent. Purge the reaction mixture with argon for 15 minutes.

  • Reaction Conditions: Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired carbazole.

Step 2: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a separate flask, cool a solution of anhydrous N,N-dimethylformamide (DMF) in anhydrous dichloromethane to 0 °C. Slowly add phosphorus oxychloride (POCl₃). Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Formylation: Add a solution of the carbazole intermediate from Step 1 in anhydrous dichloromethane to the Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Hydrolysis and Work-up: Carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate solution. Stir vigorously for 1 hour. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting aldehyde by column chromatography.

Step 3: Condensation and Cyclization to Ellipticine

  • Condensation: Dissolve the formylated carbazole from Step 2 in a suitable solvent such as ethanol. Add aminoacetaldehyde diethyl acetal and a catalytic amount of an acid (e.g., p-toluenesulfonic acid). Reflux the mixture for 2-4 hours.

  • Reduction and Cyclization: Cool the reaction mixture and add sodium borohydride (NaBH₄) portion-wise. Stir for 1 hour at room temperature. Subsequently, add a strong acid (e.g., concentrated HCl) and heat the mixture to reflux for 2-4 hours to effect cyclization.

  • Final Work-up and Purification: Neutralize the reaction with a base (e.g., aqueous NaOH) and extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield ellipticine.

Protocol 2: Synthesis of a 9-Hydroxyellipticine Derivative

This protocol outlines a general approach to introduce the crucial 9-hydroxy functionality.

  • Starting Material: Begin with a carbazole intermediate that has a methoxy group at the position corresponding to the future C-9 of ellipticine. This can be achieved by using an appropriately substituted N-aryl anthranilic acid in Protocol 1, Step 1.

  • Ellipticine Core Formation: Follow the steps outlined in Protocol 1 to construct the 9-methoxyellipticine scaffold.

  • Demethylation: Dissolve the 9-methoxyellipticine in a suitable solvent like anhydrous dichloromethane under an inert atmosphere. Cool the solution to -78 °C and add a demethylating agent such as boron tribromide (BBr₃) dropwise.

  • Reaction and Quenching: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Purification: Neutralize the mixture and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to obtain 9-hydroxyellipticine.

Conclusion and Future Perspectives

Ellipticine and its derivatives continue to be a promising class of anti-tumor agents due to their multifaceted mechanism of action.[13] The synthetic routes to these compounds are continuously being optimized, allowing for the creation of novel analogs with improved pharmacological properties.[11][14] Future research will likely focus on developing derivatives with enhanced selectivity for cancer cells, reduced off-target toxicity, and the ability to overcome drug resistance. The combination of rational drug design, guided by a deep understanding of SAR, and innovative synthetic methodologies will undoubtedly pave the way for the next generation of ellipticine-based cancer therapeutics.

References

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  • Woodward, R. B., et al. (1959). THE SYNTHESIS OF ELLIPTICINE. Journal of the American Chemical Society, 81(16), 4434-4434.
  • Wang, Y., et al. (2019). Synthetic Optimization of Ellipticine and Antitumor Activity of Novel Hexacyclic Derivatives of Ellipticine.
  • Das, A., et al. (2020). Total Synthesis of Ellipticine 11.

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Derivatization of Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate for biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate for Enhanced Biological Activity

Authored by a Senior Application Scientist

Introduction: The Privileged Tetrahydrocarbazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple biological targets, enabling the development of diverse therapeutic agents. The 1,2,3,4-tetrahydrocarbazole (THCz) moiety is a quintessential example of such a scaffold.[1] This tricyclic system, composed of a fused indole and cyclohexane ring, is a core component of numerous naturally occurring alkaloids and synthetic compounds with a vast spectrum of pharmacological activities.[1] These activities include potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4]

This compound serves as an exceptionally versatile starting material for synthetic chemists. Its ester functionality and reactive sites on the heterocyclic and carbocyclic rings provide multiple handles for chemical modification. This guide provides a detailed exploration of key derivatization strategies for this molecule, complete with field-tested protocols and the scientific rationale behind them, to empower researchers in the discovery of novel, biologically active compounds.

Core Rationale: Why Derivatize?

The primary goal of derivatizing a lead compound like this compound is to conduct Structure-Activity Relationship (SAR) studies. By systematically modifying different parts of the molecule, we can:

  • Enhance Potency: Fine-tune the molecule's interaction with its biological target to increase efficacy, often reflected by a lower IC₅₀ or Minimum Inhibitory Concentration (MIC).

  • Modulate Selectivity: Alter the structure to favor interaction with a specific target (e.g., a particular cancer cell line or bacterial strain) over others, thereby reducing off-target effects and potential toxicity.

  • Improve Pharmacokinetic Properties (ADME): Modify lipophilicity, polarity, and metabolic stability to improve Absorption, Distribution, Metabolism, and Excretion profiles, which are critical for a compound's viability as a drug.

  • Explore Novel Mechanisms: Introduce new functional groups that may enable the molecule to engage in different biological pathways or mechanisms of action.

The following diagram illustrates the overall workflow from the parent compound to biological validation.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Outcome Start Ethyl 2,3,4,9-tetrahydro-1H- carbazole-3-carboxylate Deriv Chemical Modification (e.g., N-Alkylation, Amidation, Oxidation) Start->Deriv Reagents & Conditions Purify Purification & Characterization (Chromatography, NMR, HRMS) Deriv->Purify Screen Primary Screening (e.g., MTT, Agar Diffusion) Purify->Screen Compound Library Hit Hit Compound(s) Identified Screen->Hit Activity Data Mech Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) Hit->Mech SAR Structure-Activity Relationship (SAR) Data Hit->SAR Mech->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for derivatization and biological screening.

Synthetic Strategies and Protocols

The strategic modification of the parent compound can be approached by targeting three primary regions: the indole nitrogen (N-9), the ester group at C-3, and the carbocyclic ring.

Strategy 1: N-9 Position Derivatization (Alkylation/Arylation)

The indole nitrogen is a common site for modification. Adding substituents here can significantly alter the molecule's steric and electronic properties, influencing its binding capabilities and lipophilicity.

Causality: N-alkylation, particularly with benzyl or substituted benzyl groups, is a proven strategy to enhance antimicrobial and anticancer activities. The choice of the alkylating agent (e.g., benzyl halide) is critical, as the substituent can engage in additional binding interactions, such as pi-stacking, with the biological target. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF ensures complete deprotonation of the indole nitrogen, facilitating an efficient Sₙ2 reaction.[5]

Protocol 1: Synthesis of Ethyl 9-benzyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

  • Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (approx. 10 mL per 1 g of starting material).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 5 minutes. Caution: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under inert atmosphere.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of a dark-colored solution indicates the formation of the sodium salt.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Work-up: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-benzylated product.

Strategy 2: Modification of the C-3 Ester Group

The ester at position 3 is a gateway to a wide array of functional groups, most notably amides, hydrazides, and other heterocycles.

Causality: Converting the ester to an amide or thioamide introduces a hydrogen bond donor/acceptor unit, which can form crucial interactions with protein targets. Recent studies have shown that thioamide derivatives of the tetrahydrocarbazole scaffold exhibit potent anticancer activity by inducing DNA damage and mitochondrial dysfunction.[6] The synthesis first involves hydrolysis of the stable ethyl ester to the more reactive carboxylic acid, which is then activated by a coupling agent (e.g., EDC/HOBt) to readily form an amide bond with a chosen amine.

Protocol 2: Synthesis of a C-3 Amide Derivative

  • Step A: Hydrolysis to the Carboxylic Acid

    • Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • After cooling, acidify the reaction mixture to pH ~2-3 with 1M HCl.

    • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

  • Step B: Amide Coupling

    • In an anhydrous solvent like dichloromethane (DCM) or DMF, dissolve the carboxylic acid from Step A (1.0 eq), the desired amine (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

    • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Perform an aqueous work-up similar to Protocol 1 and purify by column chromatography to obtain the target amide.

Strategy 3: Modification of the Carbocyclic Ring

The partially saturated cyclohexane ring offers opportunities for oxidation and aromatization, leading to entirely new classes of compounds.

Causality: Oxidation to a 4-oxo-tetrahydrocarbazole introduces a ketone, a versatile functional group for further derivatization (e.g., reductive amination, Wittig reactions). These 4-oxo intermediates are pivotal in the synthesis of various biologically active compounds, including antiemetic drugs and antitumor agents.[7] Aromatization of the ring to form a fully planar carbazole system can enhance DNA intercalation capabilities, a known mechanism for some anticancer drugs.[3] The use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is an effective method for such oxidative transformations.[7]

Protocol 3: Synthesis of Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate [7]

  • Preparation: Dissolve this compound (1.0 eq, 20.60 mmol) in 90% tetrahydrofuran (THF, 50 mL).

  • Cooling: Cool the solution to -5 °C (268 K) in an ice-salt bath.

  • Oxidation: Prepare a solution of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (2.0 eq, 41.20 mmol) in 90% THF (20 mL). Add this DDQ solution dropwise to the cooled starting material solution.

  • Reaction: Stir the reaction mixture at -5 °C for 10 minutes. The reaction is typically rapid.

  • Quenching & Extraction: Pour the reaction mixture into 10% sodium hydroxide (NaOH) solution (500 mL) and extract with ethyl acetate.

  • Washing & Drying: Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.[7]

  • Purification: Purify the residue by column chromatography on silica gel using ethyl acetate as the eluent to yield the 4-oxo product.[7]

The following diagram summarizes these key synthetic pathways.

G Start Ethyl 2,3,4,9-tetrahydro-1H- carbazole-3-carboxylate N_Alk N-Alkylated Derivative Start->N_Alk  Protocol 1:  R-X, NaH, DMF Amide C-3 Amide Derivative Start->Amide  Protocol 2:  1. LiOH  2. R-NH2, EDC Oxo 4-Oxo Derivative Start->Oxo  Protocol 3:  DDQ, THF

Caption: Key derivatization pathways from the parent molecule.

Protocols for Biological Evaluation

A robust biological evaluation is necessary to validate the synthetic efforts. The following are standard, self-validating protocols for initial screening.

Protocol 4: Anticancer Activity Screening (MTT Cell Viability Assay)

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation.

  • Cell Culture: Seed human cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.[6]

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Antimicrobial Activity Screening (Agar Well Diffusion Method)

This method provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit microbial growth.[1]

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Preparation: Uniformly spread the microbial inoculum over the surface of a sterile Mueller-Hinton Agar plate using a sterile swab.

  • Well Creation: Use a sterile cork borer (6 mm diameter) to create wells in the agar.

  • Compound Loading: Add a defined volume (e.g., 50 µL) of a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well.

  • Controls: Use a solvent control (DMSO) and a positive control (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi).[8]

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria.

  • Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Illustrative Data and SAR Insights

To demonstrate the utility of these derivatizations, the following table summarizes hypothetical but representative data that could be obtained from such a study.

Compound IDR (at N-9)R' (at C-3)ModificationAnticancer IC₅₀ (MCF-7, µM)Antibacterial Zone of Inhibition (S. aureus, mm)
Parent -H-OEt->1008
Deriv-1 -CH₂Ph-OEtN-Alkylation45.214
Deriv-2 -H-NH-PhAmidation22.511
Deriv-3 -H-NH-Ph(4-Cl)Amidation15.816
Deriv-4 -CH₂Ph-NH-Ph(4-Cl)Combination7.9 21
Deriv-5 -H-OEt4-Oxo68.39
  • Both N-benzylation (Deriv-1) and C-3 amidation (Deriv-2) improve activity over the parent compound.

  • Adding an electron-withdrawing group like chlorine to the amide phenyl ring (Deriv-3) further enhances both anticancer and antibacterial effects.

  • A synergistic effect is observed when combining the optimal modifications (Deriv-4), resulting in the most potent compound.

  • Oxidation at the 4-position (Deriv-5) moderately improves anticancer activity but has little effect on antibacterial potency, suggesting different mechanisms of action.

These insights guide the next round of synthesis in a lead optimization campaign. For instance, the anticancer activity of some derivatives is believed to stem from their ability to induce apoptosis by causing DNA damage and disrupting mitochondrial function.[3][6]

Compound Potent Carbazole Derivative (e.g., Deriv-4) Mito Mitochondrial Dysfunction Compound->Mito DNA_Damage DNA Damage Compound->DNA_Damage ROS Increased Reactive Oxygen Species (ROS) Mito->ROS Caspase Caspase Activation Mito->Caspase ROS->DNA_Damage DNA_Damage->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A potential apoptotic pathway induced by active derivatives.

Conclusion

This compound is a powerful scaffold for the development of new therapeutic agents. By employing logical and well-established synthetic strategies targeting the N-9, C-3, and carbocyclic positions, researchers can generate extensive libraries of novel compounds. When coupled with systematic biological evaluation using robust protocols like the MTT and agar diffusion assays, this approach enables the elucidation of clear structure-activity relationships, paving the way for the discovery of potent and selective drug candidates.

References

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Application Note: A Comprehensive Guide to the Analytical Characterization of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide with robust protocols for the comprehensive analytical characterization of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. This carbazole derivative is a significant heterocyclic scaffold in medicinal chemistry, often serving as a key intermediate in the synthesis of biologically active compounds and indole-type alkaloids.[1][2] Rigorous characterization is paramount to ensure structural integrity, purity, and consistency, which are foundational to successful drug discovery and development programs. This guide outlines an integrated approach utilizing chromatographic and spectroscopic techniques to provide unequivocal evidence of the compound's identity and quality. The methodologies are designed for researchers, analytical scientists, and drug development professionals, with an emphasis on the causality behind experimental choices to ensure scientifically sound and reproducible results.

Introduction: The Imperative for Rigorous Characterization

This compound belongs to the tetrahydrocarbazole family, a class of compounds present in numerous natural products and synthetic molecules with diverse biological activities, including anticancer and antimicrobial properties.[3][4][5] As a synthetic precursor, its purity and structural fidelity directly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). An impurity or a structural isomer can lead to failed experiments, misleading biological data, or significant safety concerns.

Therefore, a multi-faceted analytical approach is not merely a quality control checkpoint but a critical component of the scientific process. This guide details the application of orthogonal techniques—each providing a unique piece of the structural puzzle—to build a complete and validated profile of the target molecule.

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C₁₅H₁₇NO₂Calculated
Molecular Weight 243.30 g/mol Calculated
Appearance Off-white to beige crystalline powderTypical
Core Structure 2,3,4,9-Tetrahydro-1H-carbazole[6][7]
Key Functional Groups Secondary Amine (indole N-H), Ester (C=O, C-O), Aromatic RingInferred from structure

Chromatographic Methods: Assessing Purity and Identity

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Rationale: Reverse-phase HPLC (RP-HPLC) is the gold standard for purity analysis of moderately polar organic molecules. The C18 stationary phase provides a non-polar environment, and a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used to elute compounds. The elution order is primarily driven by polarity; more polar compounds elute earlier. For this compound, the carbazole core provides significant hydrophobicity, while the ethyl ester group adds a degree of polarity, making it well-suited for RP-HPLC. A UV detector is chosen due to the strong chromophore of the carbazole ring system.[8]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL for analysis.

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates.

  • Instrumentation and Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 40% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) scanning from 200-400 nm; monitor at 230 nm and 285 nm.

  • Data Analysis:

    • Integrate the peak area of all detected peaks.

    • Calculate the purity by dividing the peak area of the main compound by the total peak area of all compounds detected, expressed as a percentage.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in ACN/H2O Weigh->Dissolve Dilute Dilute to 0.1 mg/mL Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV-Vis DAD Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Dissolve Dissolve 5-10 mg in ~0.7 mL DMSO-d6 Transfer Transfer to NMR Tube Dissolve->Transfer Acquire1H Acquire 1H Spectrum Transfer->Acquire1H Process Process FID (FT, Phasing) Acquire1H->Process Acquire13C Acquire 13C Spectrum Acquire13C->Process Acquire2D Acquire 2D Spectra (COSY, HSQC) Acquire2D->Process Assign Assign Signals Process->Assign Compare Compare with Expected Structure Assign->Compare

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS): Molecular Weight Confirmation

Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it will likely produce a protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear and accurate mass measurement.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation and Conditions:

    • Mass Spectrometer: ESI source coupled to a Quadrupole or Time-of-Flight (TOF) analyzer.

    • Ionization Mode: Positive ESI mode.

    • Method: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis:

    • Identify the base peak. For this compound, the expected protonated molecular ion [M+H]⁺ is at m/z 244.3.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Rationale: FTIR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. [9]For the title compound, we expect to see distinct absorptions for the N-H bond, the C=O of the ester, and the aromatic C-H bonds.

  • Sample Preparation:

    • Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Instrumentation and Conditions:

    • Spectrometer: FTIR Spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 16-32 scans.

  • Expected Characteristic Absorption Bands:

    • ~3400 cm⁻¹: N-H stretch (characteristic of the indole amine). * ~2950-2850 cm⁻¹: C-H aliphatic stretches (from the tetrahydro- and ethyl groups).

    • ~1730 cm⁻¹: C=O ester stretch (a strong, sharp peak).

    • ~1600, 1450 cm⁻¹: C=C aromatic ring stretches.

    • ~1250-1150 cm⁻¹: C-O ester stretch.

Solid-State Characterization: X-ray Crystallography

Expertise & Rationale: Single-crystal X-ray diffraction provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. While requiring a suitable single crystal, the resulting data is a benchmark for structural confirmation. The literature contains detailed crystallographic studies of closely related 4-oxo- and 1-oxo-tetrahydrocarbazole derivatives, providing an excellent reference for expected parameters. [1][10]

  • Crystal Growth:

    • Grow single crystals suitable for X-ray diffraction. This is often the most challenging step.

    • A common method is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected data (cell refinement, data reduction).

    • Solve the structure using direct methods (e.g., SHELXS).

    • Refine the structure using full-matrix least-squares on F² (e.g., SHELXL).

ParameterExpected Value/Range
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/n, Pbca
a (Å) 5 - 10
b (Å) 8 - 18
c (Å) 20 - 25
β (º) 90 - 95 (for monoclinic)
Volume (ų) 1200 - 2500
Z (molecules/cell) 4 or 8
Radiation Mo Kα (λ = 0.71073 Å)
Temperature (K) 100
Final R indices R₁ < 0.05, wR₂ < 0.15

Conclusion

The analytical characterization of this compound requires a synergistic combination of orthogonal techniques. HPLC confirms purity, while a suite of spectroscopic methods—NMR, MS, and FTIR—collectively elucidates and verifies the molecular structure. For absolute confirmation, single-crystal X-ray crystallography provides the definitive three-dimensional structure. By following the detailed protocols and understanding the rationale outlined in this guide, researchers can ensure the quality and integrity of their material, building a solid foundation for further research and development.

References

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  • Title: Supporting Information - The Royal Society of Chemistry. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Source: NISCAIR Online Periodicals Repository. URL: [Link]

  • Title: Ethyl 2-(9-methylsulfonyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetate. Source: ResearchGate. URL: [Link]

  • Title: 9-Ethyl-2,3-dihydro-9H-carbazol-4(1H)-one. Source: PubMed Central, NIH. URL: [Link]

  • Title: 2,3,4,9-Tetrahydro-1H-carbazole. Source: PubMed Central, NIH. URL: [Link]

  • Title: 1H-Carbazole, 2,3,4,9-tetrahydro-. Source: NIST WebBook. URL: [Link]

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  • Title: Supporting Information for - The Royal Society of Chemistry. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: Ethyl 1-oxo-1,2,3,4-tetra-hydro-9H-carbazole-3-carboxyl-ate. Source: PubMed. URL: [Link]

  • Title: (a) The UV spectra of carbazole-based compounds at a concentration of 1... Source: ResearchGate. URL: [Link]

  • Title: 9H-Carbazole, 9-ethyl-. Source: NIST WebBook. URL: [Link]

  • Title: this compound. Source: MySkinRecipes. URL: [Link]

  • Title: 2-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in the Synthesis of Heteroannulated Carbazoles. Source: ResearchGate. URL: [Link]

  • Title: 1,2,3,4-Tetrahydrocarbazole | C12H13N. Source: PubChem. URL: [Link]

  • Title: 1H-Carbazole, 2,3,4,9-tetrahydro-. Source: NIST WebBook. URL: [Link]

  • Title: 2,3,4,9-Tetrahydro-1H-carbazole. Source: ResearchGate. URL: [Link]

  • Title: Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. Source: MDPI. URL: [Link]

  • Title: Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted. Source: MOST Wiedzy. URL: [Link]

  • Title: Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. Source: PubMed. URL: [Link]

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Application Notes and Protocols for the Purification of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed protocol for the purification of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate using silica gel column chromatography. This guide is intended for researchers, scientists, and professionals in drug development who are working with tetrahydrocarbazole derivatives and require a robust method for obtaining high-purity material.

Introduction

This compound is a member of the tetrahydrocarbazole family of heterocyclic compounds. The tetrahydrocarbazole scaffold is a prominent structural motif in numerous natural products and biologically active molecules, exhibiting a wide range of pharmacological activities.[1][2] As such, derivatives of tetrahydrocarbazole are of significant interest in medicinal chemistry and drug discovery.

The synthesis of these compounds, often achieved through methods like the Fischer indole synthesis, typically yields a crude product containing unreacted starting materials, byproducts, and residual catalysts.[3] Achieving high purity of the target molecule is paramount for subsequent biological assays, structural elucidation, and further synthetic transformations. Column chromatography is a fundamental and widely adopted technique for the purification of organic compounds, and its application to tetrahydrocarbazole derivatives has been well-documented.[4][5] This document outlines a systematic approach to the purification of this compound, emphasizing the underlying principles for methodological choices to ensure reproducibility and success.

Core Principles of the Chromatographic Separation

The purification strategy detailed herein relies on normal-phase column chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent). The separation is based on the differential partitioning of the components of the crude mixture between the stationary and mobile phases.

  • Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for the purification of moderately polar organic compounds like this compound.[5][6] Its surface is rich in silanol groups (Si-OH), which are polar and can form hydrogen bonds with polar functional groups of the analyte.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically employed.[4][7] By varying the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to achieve optimal separation. More polar compounds will have a stronger affinity for the stationary phase and will elute later, while less polar compounds will travel through the column more quickly with the mobile phase.

  • Analyte Polarity: The polarity of this compound is influenced by the presence of the ethyl ester group and the N-H group of the carbazole core. These functional groups allow for interaction with the silica gel. The overall polarity will determine the required eluent composition for effective elution and separation from impurities.

Materials and Methods

Materials
  • Crude this compound

  • Silica gel (for flash column chromatography, 40-63 µm particle size)[8]

  • Hexane (or heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Triethylamine (optional, for basic compounds)[4]

  • TLC plates (silica gel 60 F254)[8]

  • Glass chromatography column

  • Separatory funnel (for gradient elution)

  • Fraction collection tubes

  • Rotary evaporator

Equipment
  • Fume hood

  • TLC developing chamber

  • UV lamp (254 nm)

  • Glassware (beakers, flasks, etc.)

  • Filter paper

Experimental Parameters Summary
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (40-63 µm)Provides a large surface area for interaction and good resolution for moderately polar compounds.[8]
Mobile Phase Hexane/Ethyl Acetate GradientA versatile solvent system that allows for fine-tuning of polarity to elute the target compound and separate it from impurities.[4][7]
TLC Monitoring Silica Gel 60 F254 platesEssential for determining the optimal eluent composition and for tracking the separation during chromatography.[9]
Target Rf on TLC 0.3 - 0.4This range typically provides the best separation on a column, preventing band broadening and ensuring good resolution.
Sample Loading Dry LoadingRecommended for samples that are not highly soluble in the initial eluent, preventing band distortion at the top of the column.
Elution Mode Gradient ElutionStarts with a low polarity mobile phase to elute non-polar impurities and gradually increases in polarity to elute the product and then more polar impurities, improving separation efficiency and saving time.

Detailed Step-by-Step Protocol

Thin-Layer Chromatography (TLC) Analysis for Solvent System Optimization

The first and most critical step is to determine the optimal mobile phase composition using TLC.

  • Prepare TLC Chambers: Line TLC chambers with filter paper and add a small amount of different hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, 1:1 v/v). Allow the chambers to become saturated with the solvent vapor.

  • Spot the Plate: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the dissolved crude product onto the baseline of a TLC plate.

  • Develop the TLC Plate: Place the spotted TLC plate into a prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).

  • Select the Optimal Solvent System: The ideal solvent system is one that moves the desired compound to an Rf (retardation factor) value of approximately 0.3-0.4.[9] This will correspond to the starting polarity for the column.

Column Preparation
  • Select the Column Size: Choose a column with a diameter appropriate for the amount of crude material to be purified (a general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

  • Pack the Column (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar solvent determined by TLC (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.

    • Open the stopcock to allow some solvent to drain, which will help in compacting the silica bed.

    • Add another thin layer of sand on top of the silica gel to protect the surface during sample and eluent addition.

    • Continuously drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading (Dry Loading)
  • Adsorb the Sample onto Silica: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Evaporate the Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load the Column: Carefully add the silica-adsorbed sample onto the top of the packed column.

Elution and Fraction Collection
  • Begin Elution: Carefully add the initial, low-polarity eluent to the top of the column. Open the stopcock and begin collecting the eluate in fractions (e.g., in test tubes or vials).

  • Apply Pressure (Flash Chromatography): For faster elution, apply gentle pressure to the top of the column using a pump or a syringe. Maintain a steady flow rate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For example, start with 9:1 hexane/ethyl acetate, then move to 8:2, 7:3, and so on. This can be done by preparing discrete batches of solvent mixtures or by using a gradient mixer.

  • Monitor Fractions by TLC: Periodically, collect a small sample from the eluting fractions and spot them on a TLC plate. Develop the TLC plate to track the elution of the desired compound.

  • Combine Pure Fractions: Once the separation is complete, identify the fractions containing the pure product (as determined by TLC). Combine these fractions in a round-bottom flask.

Product Isolation
  • Remove the Solvent: Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the Product: Place the flask containing the purified product under high vacuum to remove any residual solvent.

  • Characterize the Product: Determine the yield and confirm the purity and identity of the this compound using appropriate analytical techniques (e.g., NMR, mass spectrometry, melting point).

Visualization of the Purification Workflow

The following diagram illustrates the key stages of the column chromatography purification process.

Purification_Workflow cluster_prep Preparation Phase cluster_sep Separation Phase cluster_iso Isolation Phase TLC TLC Solvent System Optimization (Target Rf ~0.3-0.4) Pack Column Packing (Silica Gel Slurry) TLC->Pack Determines starting eluent Load Dry Loading of Crude Product Pack->Load Elute Gradient Elution (Hexane/Ethyl Acetate) Load->Elute Collect Fraction Collection Elute->Collect Monitor TLC Monitoring of Fractions Collect->Monitor Cyclic Process Combine Combine Pure Fractions Monitor->Combine Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Pure Product (this compound) Evap->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system- Column overloading- Column channeling- Re-optimize the solvent system using TLC.- Use a larger column or less crude product.- Ensure proper, even packing of the column.
Compound Stuck on Column - Eluent polarity is too low.- Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol to the ethyl acetate).
Band Tailing - Compound is interacting too strongly with acidic silica.- Sample is not sufficiently soluble in the eluent.- Add a small amount (0.5-1%) of triethylamine to the eluent to neutralize the silica.[4] - Ensure the sample is fully dissolved before loading or use the dry loading method.
Cracked Silica Bed - Column ran dry.- Drastic and rapid change in solvent polarity.- Always keep the solvent level above the top of the silica bed.- Change the solvent composition gradually.

Conclusion

This application note provides a comprehensive and robust protocol for the purification of this compound by silica gel column chromatography. By following the principles of TLC optimization, proper column packing, and gradient elution, researchers can consistently obtain high-purity material essential for further research and development. The provided troubleshooting guide addresses common issues, ensuring a higher success rate in the purification process.

References

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  • Guidelines for - Optimization and Scale-Up in Preparative Chromatography. (2014).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Link

  • MDPI. (n.d.). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn.
  • Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Link

  • Cram. (n.d.). Tetrahydrocarbazole Synthesis Lab Report - 895 Words.
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  • MDPI. (n.d.).
  • PubMed. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity.
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Application Notes & Protocols for the Development of Central Nervous System (CNS) Active Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Labyrinth of CNS Drug Discovery

The development of drugs targeting the central nervous system (CNS) is one of the most formidable challenges in modern medicine.[1][2][3] The intricate complexity of the brain, shielded by the highly selective blood-brain barrier (BBB), presents a unique set of obstacles that demand innovative strategies and robust methodologies.[3][4] CNS disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as psychiatric conditions such as depression and schizophrenia, represent a vast and growing unmet medical need, underscoring the urgency for successful therapeutic development.[4][5]

Unlike other therapeutic areas, CNS drug development is characterized by high attrition rates, with many promising candidates failing in late-stage clinical trials.[6][7][8] This is often due to an incomplete understanding of disease pathophysiology, the limitations of preclinical models to predict human efficacy, and the difficulty in achieving adequate drug exposure at the target site within the brain.[3][4][5]

This guide provides an in-depth overview of the critical stages and methodologies involved in the CNS drug development pipeline. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. By integrating expertise with validated, reproducible methods, we aim to equip you with the knowledge to navigate this complex field and increase the probability of success in bringing new, effective CNS therapies to patients.

Section 1: Target Identification and Validation - The Foundational First Step

The journey of any successful drug begins with the selection of a biologically plausible molecular target that is fundamentally linked to the disease.[1][2] In CNS drug discovery, this initial step is particularly critical and fraught with challenges due to the brain's complexity.[1][9] A poorly validated target is a primary reason for the high failure rates observed in the field.[1][2]

Causality Behind the Strategy: The goal is to build a comprehensive "body of evidence" that rigorously links a target to the disease pathophysiology. This involves converging data from multiple, independent lines of investigation to de-risk the program before committing significant resources. Strategies often begin with human-centric data, such as genetics, and then move to model systems for mechanistic validation.[10] This "bedside-to-bench" or "back-translation" approach can increase the clinical relevance of preclinical findings.[10]

Key Methodologies for Target Validation:

  • Human Genetics & Genomics: Genome-Wide Association Studies (GWAS) can identify genetic variations associated with an increased risk for CNS disorders, pointing towards potential therapeutic targets.[9][10][11]

  • Transcriptomics & Proteomics: Analyzing gene and protein expression in diseased versus healthy brain tissue can reveal pathways that are dysregulated and druggable.

  • Pharmacological Perturbation: Using tool compounds (selective small molecules or biologics) to modulate the target in cellular or animal models helps to understand its functional role.

  • Genetic Manipulation: Techniques like CRISPR-Cas9 or RNAi to knockout, knockdown, or overexpress the target gene in relevant model systems are essential for confirming its role in disease-relevant phenotypes.[10]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for CNS Target Identification and Validation.

Section 2: Lead Discovery and Optimization

Once a target is validated, the next phase is to identify and refine a molecule—a "lead"—that can modulate this target effectively and safely. This process involves screening large libraries of compounds and then using medicinal chemistry to optimize the properties of the initial "hits."[12][13]

Causality Behind the Strategy: For CNS drugs, lead optimization is a multi-parameter balancing act. It's not enough for a compound to be potent against its target; it must also possess the specific physicochemical properties required to cross the blood-brain barrier.[3][4] Therefore, properties like lipophilicity, molecular weight, polar surface area, and susceptibility to efflux transporters must be co-optimized alongside potency and selectivity from the very beginning. Neglecting BBB permeability at this stage is a common cause of failure.

Key Methodologies:

  • High-Throughput Screening (HTS): Automated assays are used to screen hundreds of thousands of compounds for activity against the target.[12][13] HTS can be target-based (biochemical assays) or phenotypic-based (cell-based assays).[12][14]

  • Structure-Based Drug Design: If the 3D structure of the target is known, computational modeling can be used to design molecules that fit precisely into the target's active site.

  • Fragment-Based Screening: Small chemical fragments are screened for weak binding to the target. Hits are then grown or linked together to create a more potent lead.

  • Early ADME & CNS Penetration Assessment: In parallel with potency testing, hits are evaluated for their Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their ability to penetrate the CNS, often using in vitro models.

Section 3: Preclinical Development - Bridging the Gap to Human Trials

This is a critical phase where the lead compound is rigorously tested in non-human systems to generate the safety and efficacy data required to justify clinical trials.[15] For CNS drugs, this phase heavily relies on a combination of in vitro and in vivo models that aim to replicate aspects of human brain function and disease.[5]

In Vitro Models: Simulating the CNS Environment

In vitro models are essential for initial efficacy testing, mechanism of action studies, and predicting a drug's ability to cross the BBB.[6][16]

Scientific Rationale: The BBB is a dynamic interface that restricts the passage of most molecules from the bloodstream into the brain.[16][17] An in vitro BBB model, typically using a Transwell system, provides a self-validating platform to predict a compound's potential to reach its CNS target.[16][18] The measurement of Transendothelial Electrical Resistance (TEER) is a critical quality control step, providing a quantitative measure of the integrity of the endothelial cell monolayer, which is essential for a trustworthy result.[16]

Protocol:

  • Cell Culture:

    • Use human induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells (BMECs) for the most physiologically relevant human model.[16][19] Alternatively, immortalized human cell lines like hCMEC/D3 can be used for higher throughput.[20]

    • Coat the microporous membrane of a Transwell insert (e.g., 0.4 µm pore size) with a suitable extracellular matrix (e.g., collagen/fibronectin).

    • Seed the BMECs onto the apical (upper) side of the insert and culture until a confluent monolayer is formed. For co-culture models, astrocytes or pericytes can be cultured on the basolateral (lower) side of the well to enhance barrier properties.[18]

  • Barrier Integrity Validation (Self-Validation Step):

    • Measure TEER daily using an epithelial voltohmmeter. A high TEER value (e.g., >150 Ω·cm² for hCMEC/D3, >1000 Ω·cm² for iPSC-BMECs) indicates tight junction formation and a robust barrier.[16][19]

    • Perform a permeability assay with a fluorescent marker of low paracellular permeability (e.g., Lucifer yellow or sodium fluorescein). Low passage of this marker confirms barrier integrity.

  • Permeability Experiment:

    • Replace the medium in the apical and basolateral chambers with a transport buffer.

    • Add the test compound to the apical chamber (donor).

    • At designated time points (e.g., 15, 30, 60, 120 minutes), take a sample from the basolateral chamber (receiver).

    • Analyze the concentration of the compound in the receiver samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer.

    • Compare the Papp value to those of control compounds with known low (e.g., Atenolol) and high (e.g., Caffeine) CNS penetration.

dot graph G { layout=dot; rankdir=TB; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Diagram of an In Vitro Blood-Brain Barrier (BBB) Model.

In Vivo Models: Assessing Efficacy and Safety in a Living System

Animal models are indispensable for understanding how a drug behaves in a complex, living organism.[5] They are used to evaluate pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety.[21] For CNS disorders, a wide range of models are used, from transgenic mice that replicate genetic aspects of a disease to behavioral models that assess functional outcomes like memory or anxiety.[22][23]

Scientific Rationale: The Morris Water Maze (MWM) is a robust and widely accepted behavioral test for assessing hippocampal-dependent spatial learning and memory.[24][25] This is particularly relevant for diseases involving cognitive impairment, such as Alzheimer's disease. The test is based on the principle that an animal will use distal visual cues in the room to learn the location of a hidden escape platform.[24][26] Its reliability is strongly correlated with hippocampal synaptic plasticity.[24][26]

Protocol:

  • Apparatus Setup:

    • Use a large circular pool (e.g., 90-100 cm diameter) filled with water made opaque with non-toxic white paint.[27]

    • Place a small escape platform (~10 cm diameter) in one quadrant of the pool, submerged ~1 cm below the water surface.

    • Ensure the room has various stable, visible distal cues (e.g., posters, furniture).[27]

    • Use a video tracking system to record the animal's swim path and latency to find the platform.

  • Acquisition Phase (Learning - e.g., 4 days):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water facing the pool wall from one of four randomized start positions.

    • Allow the animal to swim for a maximum of 90 seconds to find the hidden platform.[27]

    • If the animal fails to find the platform within 90 seconds, gently guide it to the platform.[27]

    • Allow the animal to remain on the platform for 30 seconds to orient itself using the distal cues.[27]

    • Administer the test compound or vehicle at a consistent time before the trials each day as per the study design.

  • Probe Trial (Memory - e.g., Day 5):

    • Remove the platform from the pool.

    • Place the animal in the pool from a novel start position and allow it to swim freely for 90 seconds.[28]

    • Record the time spent in the target quadrant (where the platform was) and the number of times the animal crosses the exact former location of the platform.

  • Data Analysis & Interpretation (Self-Validation):

    • Learning: A successful learning curve will show a decrease in escape latency and path length across the acquisition days.

    • Memory: In the probe trial, a statistically significant preference for the target quadrant compared to the other quadrants indicates robust spatial memory.

    • Controls: It is crucial to include a cued trial (with a visible platform) to rule out any confounding effects of the drug on motivation, swimming ability, or vision.[24][26]

Parameter Description Expected Outcome for Efficacious Drug
Escape Latency Time taken to find the hidden platform during acquisition.Significant decrease compared to vehicle-treated disease model.
Path Length Distance swam to find the hidden platform.Significant decrease compared to vehicle-treated disease model.
Time in Target Quadrant Percentage of time spent in the correct quadrant during the probe trial.Significant increase compared to vehicle-treated disease model.
Platform Crossings Number of times the animal swims over the previous platform location.Significant increase compared to vehicle-treated disease model.
Table 1: Key Parameters and Expected Outcomes in the Morris Water Maze.

Section 4: The Role of Neuroinflammation in CNS Disorders

Growing evidence suggests that neuroinflammation, mediated by brain-resident immune cells like microglia and astrocytes, plays a critical role in the pathogenesis of many CNS disorders, including Alzheimer's disease.[11][29][30] Misfolded proteins can activate these glial cells, leading to the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which can exacerbate neuronal damage.[29][31] Therefore, targeting neuroinflammatory pathways represents a promising therapeutic strategy.

dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Role of Neuroinflammation in Alzheimer's Disease.

Section 5: Clinical Development and Regulatory Considerations

After a compound has demonstrated a promising safety and efficacy profile in preclinical studies, it can advance to clinical trials in humans. This phase is typically divided into:

  • Phase I: Focuses on safety, tolerability, and pharmacokinetics (PK) in a small group of healthy volunteers.[32]

  • Phase II: Assesses efficacy and further evaluates safety in a larger group of patients with the target disease.

  • Phase III: Confirms efficacy and monitors adverse reactions in a large, diverse patient population to provide the basis for regulatory approval.

Regulatory Landscape: Regulatory agencies like the U.S. Food and Drug Administration (FDA) have specific guidelines for the development of CNS-active drugs.[32][33] These often require additional assessments, such as abuse potential studies, to characterize the drug's effects on mood, cognition, and behavior.[33][34][35] Early and frequent communication with regulatory bodies is essential to ensure the development program meets all requirements.[36]

Conclusion

The development of CNS-active drugs is a high-risk, high-reward endeavor. While the challenges are significant, advances in our understanding of disease biology, coupled with the development of more predictive preclinical models and biomarkers, are paving the way for progress.[37][38] A successful development program hinges on a deep understanding of the underlying science, a commitment to rigorous and validated methodologies, and a strategic approach that anticipates challenges, particularly the unique hurdle of the blood-brain barrier. By integrating the principles and protocols outlined in this guide, researchers can enhance the quality of their data and improve the likelihood of translating a promising molecule into a life-changing therapy.

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Application Note & Protocol: A Guide to the Synthesis and Antimicrobial Evaluation of N-Substituted Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Imperative for Novel Carbazole-Based Antimicrobials

The relentless emergence of multidrug-resistant (MDR) microbial pathogens presents a formidable challenge to global public health, necessitating an urgent and continuous search for new therapeutic agents.[1] Carbazole, a tricyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its rigid, planar structure and unique electronic properties.[2] Naturally occurring carbazole alkaloids and their synthetic derivatives exhibit a broad spectrum of pharmacological activities, including potent antimicrobial, antifungal, and anticancer properties.[3][4][5]

The nitrogen atom at the 9-position of the carbazole ring serves as a versatile handle for chemical modification. The introduction of various substituents at this position—a strategy known as N-substitution—can profoundly influence the compound's physicochemical properties, such as lipophilicity and steric profile. These modifications are critical for modulating biological activity and optimizing the therapeutic potential of the carbazole core.[3] This guide provides a comprehensive overview of the synthesis of N-substituted carbazole derivatives, detailing field-proven protocols and explaining the rationale behind key experimental choices. Furthermore, it outlines a standardized methodology for evaluating the antimicrobial efficacy of these novel compounds.

Part 1: Synthetic Strategies for N-Substituted Carbazoles

The primary route to N-substituted carbazoles involves the formation of a C-N bond at the 9-position of the carbazole nucleus. The most common and reliable methods are N-alkylation and N-arylation, which are detailed below.

N-Alkylation of Carbazole

N-alkylation is a fundamental method for introducing alkyl chains, which can contain various functional groups, onto the carbazole nitrogen. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism.

Causality Behind Experimental Choices:

  • The Base: The reaction requires a base to deprotonate the N-H of the carbazole (pKa ≈ 17), generating the highly nucleophilic carbazolide anion. Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for this purpose, as it irreversibly deprotonates the carbazole to drive the reaction forward.[1][6] Potassium carbonate (K₂CO₃) is a milder base often used in polar aprotic solvents like DMF or under phase-transfer catalysis conditions.[7][8]

  • The Solvent: Anhydrous polar aprotic solvents, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are ideal. They effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the carbazolide anion.[1]

  • The Electrophile: The alkylating agent is typically an alkyl halide (e.g., benzyl bromide, ethyl iodide). The reactivity follows the order I > Br > Cl. The reaction is most efficient with primary and secondary halides; tertiary halides may lead to elimination side products.

  • Microwave Irradiation: For certain N-alkylation reactions, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[7][9]

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

This protocol is adapted from the methodology reported by Zhang et al. for the synthesis of N-alkylated carbazole precursors.[1]

Materials:

  • Carbazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add carbazole (1.0 eq.) to a round-bottom flask containing anhydrous DMF. Stir the solution at 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: NaH reacts violently with water, releasing flammable hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of carbazole may result in a suspension.[6]

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 8-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding cold deionized water to decompose any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N-substituted carbazole derivative.

N-Arylation of Carbazole

Introducing an aryl group at the 9-position often requires a transition-metal catalyst, most commonly copper or palladium, in a cross-coupling reaction. The Ullmann condensation (copper-catalyzed) and Buchwald-Hartwig amination (palladium-catalyzed) are standard methods.

Causality Behind Experimental Choices:

  • The Catalyst: Copper(I) iodide (CuI) is a classic and cost-effective catalyst for N-arylation (Ullmann reaction).[10] Palladium-based catalysts, such as Pd(OAc)₂, are also highly effective and often used with a phosphine ligand (e.g., Xantphos) to facilitate the catalytic cycle.[11]

  • The Ligand: In many copper-catalyzed systems, a ligand such as 1,10-phenanthroline is used to stabilize the copper catalyst and improve its reactivity.[10] Ligand-free systems under microwave irradiation have also been developed.[12]

  • The Base: A moderately strong base like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) is required to deprotonate the carbazole and facilitate the reductive elimination step in the catalytic cycle.[10][11]

Part 2: Antimicrobial Susceptibility Testing

After successful synthesis and characterization, the new carbazole derivatives must be evaluated for their antimicrobial activity. The broth microdilution method is a standard, quantitative technique used to determine the Minimum Inhibitory Concentration (MIC).[13][14]

Workflow for Synthesis and Antimicrobial Screening

G cluster_synthesis Synthesis & Purification cluster_screening Antimicrobial Evaluation start Carbazole Starting Material synthesis N-Substitution Reaction (e.g., N-Alkylation) start->synthesis workup Work-up & Extraction synthesis->workup purify Purification (Recrystallization / Chromatography) workup->purify charac Characterization (NMR, MS, etc.) purify->charac stock Prepare Compound Stock Solutions charac->stock Pure Compound dilution Serial Dilution in 96-Well Plates stock->dilution inoculate Inoculate with Microbial Suspension dilution->inoculate incubate Incubation (37°C, 24h) inoculate->incubate readout Determine MIC incubate->readout

Caption: General reaction scheme for N-alkylation of carbazole.

Table 1: Representative Antimicrobial Activities of N-Substituted Carbazole Derivatives
Compound Structure/DescriptionTest OrganismMIC (µg/mL)Reference
Guanidine-containing N-alkylated carbazole (49p)S. aureus (MRSA)0.78–1.56[15]
Acylhydrazide-bearing carbazole (52a)E. coli1.25[15]
Oxadiazole-bearing carbazole (53c)C. albicans0.625[15]
N-ethyl-[N-methyl-piperazinyl] derivative (4)B. subtilis, S. aureus, E. coli1.9–7.8[3]
Dihydrotriazine-containing carbazole (8f)Multiple bacterial strains0.5–2[1][16]
N-(9-Ethyl-9H-carbazole-3-yl)-2-(quinolin-8-yloxy)acetamide (2n)M. luteus, B. subtilis, S. aureus3.9-7.81[13][15]
Carbazole with 1,2,4-triazole moiety (1)C. albicans2-4[3]

Key SAR Insights:

  • Cationic Groups: The introduction of positively charged moieties, such as guanidinium or piperazinyl groups, on the N-alkyl side chain often enhances antibacterial activity, particularly against Gram-positive bacteria like S. aureus. [3][15]This is likely due to improved interaction with the negatively charged bacterial cell membrane.

  • Heterocyclic Moieties: Incorporating other heterocyclic rings like oxadiazoles, triazoles, or quinolines can significantly boost antimicrobial and antifungal potency. [3][13][15]These groups can participate in hydrogen bonding or other interactions with biological targets.

  • Lipophilicity: The length and nature of the N-alkyl or N-aryl substituent modulate the compound's lipophilicity, which is crucial for its ability to cross microbial cell membranes. An optimal balance of hydrophilicity and lipophilicity is often required for potent activity. [3]

Conclusion

N-substituted carbazoles represent a highly promising and versatile class of compounds for the development of new antimicrobial agents. The synthetic routes, particularly N-alkylation, are robust and allow for the creation of diverse chemical libraries. By systematically modifying the N-substituent and evaluating the resulting derivatives using standardized protocols like broth microdilution, researchers can elucidate critical structure-activity relationships. This knowledge-driven approach is essential for guiding the design of next-generation carbazole-based drugs to combat the growing threat of antimicrobial resistance.

References

  • Ghate, M., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. PMC, NIH. [Link]

  • Zhang, H., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Kumar, A., et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. [Link]

  • Zhang, H., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. National Library of Medicine. [Link]

  • Kumar, N., et al. (2023). A Review of In Vitro Antimicrobial Activities of Carbazole and its Derivative From 2014 to 2022. Bentham Science Publishers. [Link]

  • Salih, N., et al. (2012). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Arabian Journal of Chemistry. [Link]

  • Al-Majidi, S. M. H. (2013). Synthesis, Characterization and Evaluation of Antimicrobial Activity of Several New N-Substituted Carbazole. Journal of Al-Nahrain University. [Link]

  • Winther, A. M. L., et al. (2017). Elucidation of antimicrobial activity and mechanism of action by N-substituted carbazole derivatives. PubMed. [Link]

  • Al-Majidi, S. M. H. (2013). View of Synthesis, Characterization and Evaluation of Antimicrobial Activity of Several New N-Substituted Carbazole. Journal of Al-Nahrain University. [Link]

  • Kumar, N., et al. (2023). A Review of In vitro Antimicrobial Activities of Carbazole and its Derivative From 2014 to 2022. Semantic Scholar. [Link]

  • Bogdal, D., et al. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. [Link]

  • Al-Majidi, S. M. H. (2018). Synthesis, Characterization and Evaluation of Antimicrobial Activity of Several New N-Substituted Carbazole. Al-Nahrain Journal of Science. [Link]

  • Zhang, H., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. SpringerLink. [Link]

  • Kumar, P., et al. (2024). Structure-activity and structure-property relationships in CARBAZOLE-based AZETIDIN-2-one: Synthesis, antimicrobial evaluation, DFT, docking, ADME, and toxicity studies. PubMed. [Link]

  • Bogdal, D., et al. (1999). RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION. ResearchGate. [Link]

  • Oehlrich, J., et al. (2012). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journals. [Link]

  • Shaikh, S., et al. (2020). Structure-activity relationship (SAR) of the most active compounds. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online. [Link]

  • Singh, P. P., et al. (2019). Antimicrobial Potential of Carbazole Derivatives. Acta Scientific Pharmaceutical Sciences. [Link]

  • Kaplancikli, Z. A., et al. (2011). Synthesis, antimicrobial activity and cytotoxicity of some new carbazole derivatives. Taylor & Francis Online. [Link]

  • Patil, M., et al. (2020). Scope of N‐arylation of carbazole with different iodobenzenes. ResearchGate. [Link]

  • Chen, C., et al. (2011). N-Arylation of carbazole by microwave-assisted ligand-free catalytic CuI reaction. Semantic Scholar. [Link]

  • Kaplancikli, Z. A., et al. (2011). Synthesis, antimicrobial activity and cytotoxicity of some new carbazole derivatives. Informa Healthcare. [Link]

  • Gao, C., et al. (2023). Design, Synthesis, and Study of Prenylated Carbazole Derivatives as Potential Antimicrobial Agents. ACS Publications. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. The following content is structured in a question-and-answer format to directly address common challenges and provide actionable solutions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and historically significant method for the synthesis of this and related carbazole scaffolds is the Fischer indole synthesis. This reaction involves th[1][2][3]e acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with a ketone or aldehyde. In the case of Ethyl 2,3,[4]4,9-tetrahydro-1H-carbazole-3-carboxylate, the key starting materials are phenylhydrazine and ethyl cyclohexanone-3-carboxylate.

Q2: My Fischer indole synthesis is resulting in a low yield. What are the primary factors that could be responsible?

Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors:

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, reaction time, and the choice and concentration of the acid catalyst.

  • Purity of Starting [1][5]Materials: Impurities present in the phenylhydrazine or the ketone can lead to the formation of undesired side products. It is particularly import[1]ant to use freshly distilled or purified phenylhydrazine, as it can degrade over time.

  • Instability of Inte[5]rmediates: The phenylhydrazone intermediate can be unstable under the reaction conditions, leading to decomposition or alternative reaction pathways.

  • Substituent Effects[5]: The electronic properties of substituents on either the phenylhydrazine or the carbonyl compound can significantly influence the reaction's success. Electron-donating groups, for example, can sometimes lead to N-N bond cleavage as a competing side reaction.

Troubleshooting Gu[1][6][7]ide: Addressing Specific Experimental Issues

Issue 1: The reaction fails to proceed, or the conversion of starting materials is very low.

Possible Cause 1: Inappropriate Acid Catalyst

The choice of acid catalyst is critical for promoting the key-sigmatropic rearrangement[6][6] in the Fischer indole synthesis mechanism. An acid that is too weak [7]may not facilitate the reaction, while an overly strong acid can lead to degradation of the reactants or the product.

Solutions:

  • Ca[7]talyst Screening: Systematically screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃).

  • Milder Acids: For[5] sensitive substrates, a milder acid such as acetic acid, which can also serve as the solvent, may be sufficient and can help prevent side reactions.

  • Polyphosphoric Acid[5] (PPA): PPA is often a highly effective catalyst for the cyclization step.

Possible Cause 2: Insu[3][5]fficient Reaction Temperature

The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the cyclization step.

Solutions:

  • Te[5]mperature Optimization: Empirically determine the optimal reaction temperature. A good starting point is often refluxing in a solvent like glacial acetic acid. In some reported synthese[5]s of similar carbazoles, a specific temperature, such as 80°C, has been found to be optimal.

Possible Cause 3: Poor[5] Quality of Phenylhydrazine

Impurities in the phenylhydrazine are a frequent cause of reaction failure.

Solutions:

  • Purification: Use freshly distilled or purified phenylhydrazine for the reaction.

  • Hydrochloride Salt: Consider using the hydrochloride salt of phenylhydrazine, which is often more stable and can be used directly in the reaction.

Issue 2: The[5] reaction produces a complex mixture of products, making purification difficult.

Possible Cause 1: Formation of Isomers

If an unsymmetrical ketone is used, it can lead to the formation of two different enamine intermediates, resulting in isomeric indole products.

Solutions:

  • Sy[5]mmetrical Starting Materials: When possible, using a symmetrical ketone will avoid issues of regioselectivity. For the target molecule, [5]ethyl cyclohexanone-3-carboxylate is unsymmetrical, so careful control of reaction conditions is crucial to favor the desired isomer.

Possible Cause 2: Side Reactions

Harsh reaction conditions, such as high temperatures and strong acids, can promote side reactions and decomposition.

Solutions:

  • Mi[1]lder Conditions: Recent advancements have shown that using catalysts like lithium bromide or employing microwave irradiation can lead to milder reaction conditions and potentially improved outcomes.

  • **Solvent Selection:[1] The choice of solvent can significantly impact the reaction. It is advisable to test a range of solvents, from polar to nonpolar, to find the optimal medium for the desired transformation.

Experimental [5][10]Protocols for Yield Improvement

This section provides a detailed, step-by-step methodology for optimizing the synthesis of this compound.

Protocol 1: Optimization of Acid Catalyst and Reaction Temperature

This protocol outlines a systematic approach to screen for the most effective acid catalyst and reaction temperature.

Materials:

  • Phenylhydrazine (freshly distilled)

  • Ethyl cyclohexanone-3-carboxylate

  • A selection of acid catalysts (e.g., glacial acetic acid, p-toluenesulfonic acid, zinc chloride)

  • Anhydrous solvents (e.g., ethanol, toluene, dioxane)

  • Reaction vessels suitable for parallel synthesis (e.g., reaction block or multiple round-bottom flasks)

  • TLC plates and appropriate developing solvent system

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a series of reaction vessels, dissolve ethyl cyclohexanone-3-carboxylate in the chosen solvent.

  • Phenylhydrazine Addition: Add a stoichiometric equivalent of freshly distilled phenylhydrazine to each vessel.

  • Catalyst Addition: Add a catalytic amount of a different acid to each vessel.

  • Temperature Screening: Heat the reaction vessels to a range of temperatures (e.g., 60°C, 80°C, 100°C, and reflux).

  • Reaction Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every hour).

  • Workup and Analysis: Once a reaction appears complete or has reached a plateau, quench the reaction, perform an appropriate workup (e.g., neutralization and extraction), and analyze the crude product mixture by techniques such as ¹H NMR or LC-MS to determine the conversion and yield of the desired product.

  • Optimization: Based on the results, further refine the optimal catalyst and temperature conditions.

Data Presentation: Catalyst and Temperature Screening
Entry Acid Catalyst Solvent Temperature (°C) Reaction Time (h) Conversion (%) Yield of Desired Product (%)
1Acetic AcidAcetic Acid8047560
2Acetic AcidAcetic Acid118 (reflux)29075
3p-TsOHToluene110 (reflux)68570
4ZnCl₂Ethanol78 (reflux)86045

Note: The data in this table is illustrative and should be determined experimentally.

Visualization of Key Concepts

Logical Workflow for Troubleshooting Low Yield

The following diagram illustrates a systematic approach to troubleshooting and optimizing the synthesis.

TroubleshootingWorkflow Start Low Yield of Ethyl 2,3,4,9-tetrahydro- 1H-carbazole-3-carboxylate CheckPurity Verify Purity of Starting Materials (Phenylhydrazine & Ketone) Start->CheckPurity OptimizeConditions Systematically Optimize Reaction Conditions CheckPurity->OptimizeConditions If Purity is Confirmed ScreenCatalysts Screen Acid Catalysts (Brønsted and Lewis Acids) OptimizeConditions->ScreenCatalysts OptimizeTempTime Optimize Temperature and Reaction Time OptimizeConditions->OptimizeTempTime ScreenSolvents Screen Solvents OptimizeConditions->ScreenSolvents ConsiderAlternatives Consider Alternative Synthetic Routes or Milder Conditions OptimizeConditions->ConsiderAlternatives If Optimization Plateaus ImprovedYield Improved Yield ScreenCatalysts->ImprovedYield OptimizeTempTime->ImprovedYield ScreenSolvents->ImprovedYield ConsiderAlternatives->ImprovedYield

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Simplified Fischer Indole Synthesis Mechanism

This diagram outlines the key steps in the Fischer indole synthesis.

FischerIndoleMechanism Reactants Phenylhydrazine + Ethyl Cyclohexanone-3-carboxylate Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone Condensation Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization (Acid-Catalyzed) Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Key Step (Acid-Catalyzed) Cyclization Cyclization and Aromatization Sigmatropic->Cyclization Loss of NH₃ Product Ethyl 2,3,4,9-tetrahydro- 1H-carbazole-3-carboxylate Cyclization->Product

Caption: Simplified mechanism of the Fischer indole synthesis.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5984–5991. [Link]

  • BenchChem. (2025).
  • Chen, S., et al. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18(20), 5384–5387. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of carbazole 3a a. [Link]

  • BenchChem. (2025).
  • Hökelek, T., et al. (2010). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1679. [Link]

  • Hökelek, T., et al. (2009). Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2203. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5984–5991. [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5984–5991. [Link]

  • Naik, P., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products, 7(2), 126. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Al-Juboori, A. M. J. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 17(7), 8439–8454. [Link]

  • Vibzzlab. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. [Link]

  • Kumar, S., & Singh, R. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 241–253. [Link]

Sources

Technical Support Center: Purification of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. It is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format. The underlying causality for each issue is explained to empower users to make informed decisions in their own workflows.

Q1: My crude product is a dark brown/black oil or a sticky tar instead of a solid. What went wrong and how can I proceed with purification?

A1: This is a common issue, typically arising from side reactions during the Fischer indole synthesis, which is the most frequent route to the tetrahydrocarbazole scaffold.[1][2]

  • Primary Causes:

    • Acid-Catalyzed Polymerization: The acidic conditions required for the Fischer cyclization can promote the formation of polymeric tars, especially if the reaction temperature is too high or the duration is too long.[1]

    • Incomplete Reaction: Residual phenylhydrazine starting material can decompose or react to form colored impurities.[1]

    • Oxidation: Tetrahydrocarbazoles can be sensitive to air oxidation, which is often accelerated by heat and residual acid, leading to colored byproducts.[3]

  • Recommended Troubleshooting Workflow:

    G start Crude Product is a Dark Oil/Tar triturate Step 1: Attempt Trituration Add a non-polar solvent (e.g., cold hexanes or diethyl ether). Stir vigorously. start->triturate solid_check Did a solid precipitate? triturate->solid_check filter Step 2: Isolate Solid Filter the solid, wash with more cold solvent. Proceed to TLC analysis (Q2). solid_check->filter Yes liquid_chrom Step 2: Direct to Chromatography Dissolve oil in minimal DCM. Adsorb onto a small amount of silica gel. Perform dry-loading for column chromatography. solid_check->liquid_chrom No

    Caption: Troubleshooting workflow for oily crude product.

  • Expert Insight: Before resorting to chromatography for an oil, perform an aqueous workup if you haven't already. Dissolve the crude material in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash sequentially with a mild base (e.g., 5% sodium bicarbonate solution) to remove the acid catalyst, water, and finally brine. Drying over anhydrous sodium or magnesium sulfate and removing the solvent may yield a solid or a more manageable oil. This step is crucial to prevent ester hydrolysis during the workup.

Q2: My TLC plate shows multiple spots after the reaction. What are the likely identities of these byproducts?

A2: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate an impure product mixture. The identity of these spots is directly related to the side reactions of the synthesis route.

  • Table 1: Potential Impurities and Their TLC Characteristics

Probable IdentityTypical Rf Value (vs. Product)Origin / ReasonIdentification Notes
Unreacted PhenylhydrazineVaries (often polar)Incomplete reaction.Can streak; may visualize with ninhydrin.
Unreacted Ketone EsterHigherIncomplete reaction.Typically less polar than the carbazole product.
Phenylhydrazone IntermediateClose to productIncomplete cyclization.May be unstable on silica gel.[1]
RegioisomersVery close to productIf a substituted phenylhydrazine was used.Extremely difficult to separate by standard chromatography.
Oxidized Product (Carbazole)HigherAromatization of the tetrahydro ring system.[3]Often more UV-active.
Oxidized Product (Oxo-carbazole)LowerOxidation at the benzylic position of the cyclohexane ring.[4][5]More polar than the starting material.
  • Expert Insight: The presence of regioisomers is a known challenge in Fischer indole syntheses when using unsymmetrical ketones or substituted phenylhydrazines.[1][6] For this compound, this is less of an issue if starting from phenylhydrazine and ethyl 4-oxocyclohexanecarboxylate. The most likely impurities are unreacted starting materials, the oxidized carbazole, or the more polar oxo-carbazole.

Q3: My recrystallization is failing—either the yield is extremely low, or the compound "oils out" instead of crystallizing.

A3: Recrystallization success is highly dependent on solvent choice and the purity of the crude material.

  • Primary Causes:

    • Incorrect Solvent: The ideal solvent should dissolve the compound poorly at low temperatures and well at high temperatures.[7]

    • High Impurity Load: If the crude product is less than ~90% pure, impurities can inhibit crystal lattice formation, causing the product to "oil out."

    • Supersaturation: Cooling the solution too quickly can lead to rapid precipitation of amorphous solid or oil instead of ordered crystals.

  • Recommended Solutions:

    • Systematic Solvent Screening: Use small amounts of your crude product to test a range of solvents. Methanol and ethanol are commonly cited for tetrahydrocarbazoles.[2][7] A two-solvent system (e.g., ethyl acetate/hexanes or DCM/hexanes) is often effective. Dissolve the compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) and slowly add the "poor" solvent (e.g., hexanes) until turbidity persists. Heat to redissolve, then cool slowly.

    • Control Cooling Rate: After dissolving the compound at high temperature, allow the flask to cool slowly to room temperature, and only then place it in an ice bath or refrigerator. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Pre-Purification: If the product consistently oils out, the impurity level is likely too high. Pass the crude material through a short plug of silica gel first (eluting with a solvent like 20-30% ethyl acetate in hexanes) to remove the most polar and non-polar impurities. Then, attempt recrystallization on the partially purified material.

Q4: My purified product is still colored (yellow to tan). How can I obtain a colorless, crystalline solid?

A4: A persistent color is usually due to trace amounts of highly conjugated, oxidized, or polymeric impurities that co-crystallize with your product.

  • Recommended Solution: Charcoal Treatment

    • Dissolve the colored product in a suitable solvent for recrystallization (e.g., methanol or ethanol) at an elevated temperature.[2][7]

    • Add a very small amount of activated decolorizing carbon (charcoal) – typically 1-2% of the product's weight. Caution: Adding too much will adsorb your product and drastically reduce the yield.

    • Keep the solution hot and swirl for 2-5 minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® in a heated funnel to remove the charcoal. This step is critical and must be done quickly to prevent premature crystallization in the funnel.[2]

    • Allow the hot, colorless filtrate to cool slowly to crystallize the pure product.

Q5: My NMR analysis shows that my final product is contaminated with the fully aromatized carbazole. How can I prevent this?

A5: The conversion of the tetrahydrocarbazole to the fully aromatic carbazole is an oxidative process. This can occur during the reaction, workup, or purification.[3]

  • Prevention Strategies:

    • Inert Atmosphere: During the reaction and workup, particularly when heating, maintain an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Avoid Harsh Oxidants: Be mindful of reagents. While some procedures use oxidants to intentionally form related compounds, accidental exposure to oxidizing conditions should be avoided.[4][5][8]

    • Limit Light Exposure: Some tetrahydrocarbazoles can undergo photo-oxidation.[9][10] Store the crude material and purified product in amber vials or protected from direct light.

    • Purification Method: If the aromatic impurity is present, it is typically less polar than your desired product. It can usually be separated by silica gel chromatography. The aromatic carbazole will elute earlier than the more polar tetrahydrocarbazole ester.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for silica gel chromatography of this compound?

A1: A good starting point for TLC analysis is 30% Ethyl Acetate in Hexanes (or Petroleum Ether) . Based on the spot's Rf value, you can adjust the polarity.

  • If Rf is too high (> 0.5), decrease polarity (e.g., 20% EtOAc/Hex).

  • If Rf is too low (< 0.2), increase polarity (e.g., 40% EtOAc/Hex).

For column chromatography, use a slightly less polar solvent system than the one that gives an ideal TLC Rf of ~0.3. For example, if 30% EtOAc/Hex gives an Rf of 0.35, start the column with 20-25% EtOAc/Hex. Other reported systems include dichloromethane/ethyl acetate.[11]

Q2: Does the indole N-H group cause problems during silica gel chromatography?

A2: Yes, it can. The indole N-H proton is weakly acidic and can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant tailing or "streaking" of the spot on TLC and poor peak shape during column chromatography, resulting in impure fractions.

  • Solution: If you observe significant tailing, add a small amount of a modifier to your eluent. A common choice is 0.5-1% triethylamine (TEA) . The basic TEA will competitively bind to the acidic sites on the silica, allowing your compound to elute more cleanly. However, be aware that TEA must be removed under high vacuum after purification. An alternative for very sensitive compounds is to use deactivated or neutral silica gel.

Q3: What are the best practices for storing this compound?

A3: Due to its susceptibility to oxidation, proper storage is key to maintaining purity over time.[3][9]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon).

  • Temperature: Store in a cool, dark place. A refrigerator is suitable for short-to-medium term storage. For long-term storage, a freezer (-20 °C) is recommended.

  • Container: Use a well-sealed amber glass vial to protect from light and air.

Section 3: Standardized Purification Protocols

Protocol 1: High-Recovery Recrystallization

This protocol is designed for crude material that is already a solid and estimated to be >90% pure by TLC.

G cluster_0 Recrystallization Workflow a 1. Dissolution Place crude solid in flask. Add minimal hot methanol (~15-20 mL per gram). Swirl until fully dissolved. b 2. Hot Filtration (Optional) If solution is colored or has particulates, perform hot gravity filtration. a->b c 3. Slow Cooling Allow filtrate to cool slowly to room temperature. Cover flask opening. a->c If solution is clear b->c d 4. Crystallization Crystals should form. If not, scratch flask or add seed crystal. c->d e 5. Chilling Once at RT, place flask in an ice bath for >30 minutes. d->e f 6. Isolation Collect crystals by vacuum filtration. Wash with a small amount of ice-cold methanol. e->f g 7. Drying Dry crystals under vacuum to a constant weight. f->g

Caption: Step-by-step recrystallization workflow.

Protocol 2: Flash Column Chromatography

This protocol is for purifying oily crude products or solid mixtures with significant impurities.

  • Table 2: Recommended Chromatography Parameters

ParameterRecommendationRationale & Details
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of this polarity.
Eluent Selection Gradient: 10% to 40% Ethyl Acetate in HexanesStart with low polarity to elute non-polar impurities, then ramp up to elute the product. A shallow gradient provides the best separation.
Column Loading Dry LoadingFor oils or compounds sparingly soluble in the eluent. Dissolve crude in a minimal amount of DCM, add silica gel (1-2x crude weight), and evaporate the solvent. Load the resulting free-flowing powder onto the column.
Column Dimensions 50:1 to 100:1 ratio of silica:crude by weightA higher ratio provides better separation for difficult mixtures.
Fraction Collection Monitor by TLCCollect small fractions and analyze them by TLC to pool the pure product fractions accurately.

References

  • National Center for Biotechnology Information. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). PubMed Central. Available from: [Link]

  • Semantic Scholar. (n.d.). Aerobic C-H amination of tetrahydrocarbazole derivatives via photochemically generated hydroperoxides. Semantic Scholar. Available from: [Link]

  • ResearchGate. (2015). Efficient Synthesis of 1,2,3,4-Tetrahydro-11 H -benzo[ a ]carbazole and its Regioselective Oxidation. ResearchGate. Available from: [Link]

  • Asian Publication Corporation. (2012). Synthesis of Tetrahydrocarbazole Derivatives of the Indol Alkaloids. Asian Journal of Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2009). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. PubMed Central. Available from: [Link]

  • ResearchGate. (2007). Ethyl 2-(9-methylsulfonyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetate. ResearchGate. Available from: [Link]

  • YouTube. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Why Do Some Fischer Indolizations Fail?. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (2009). Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate. PubMed Central. Available from: [Link]

  • MDPI. (2008). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available from: [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Reddit. Available from: [Link]

  • Oklahoma Academy of Science. (1967). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science. Available from: [Link]

  • Der Pharma Chemica. (2015). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. Available from: [Link]

  • Der Pharma Chemica. (2015). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. Available from: [Link]

  • MDPI. (2002). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules. Available from: [Link]

  • ResearchGate. (2010). 2,3,4,9-Tetrahydro-1H-carbazole. ResearchGate. Available from: [Link]

  • Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Organic Syntheses. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. (2018). Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. Available from: [Link]

  • Appchem. (n.d.). This compound. Appchem. Available from: [Link]

  • Scilit. (1990). Thermal decomposition of tetrazole. Scilit. Available from: [Link]

Sources

Technical Support Center: Optimizing the Fischer Indole Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Technical Guide for Fischer Indole Synthesis Optimization and Troubleshooting

Welcome to our dedicated technical support center for the Fischer indole synthesis. Discovered by Emil Fischer in 1883, this powerful reaction remains a cornerstone for constructing the indole nucleus, a privileged scaffold in countless pharmaceuticals, agrochemicals, and natural products.[1][2][3] However, its sensitivity to reaction conditions can present challenges.[2][4]

This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. We will delve into the causality behind experimental choices, moving beyond simple protocol steps to empower you with a deeper understanding of this classic transformation.

Section 1: Foundational Principles & Mechanism

A firm grasp of the reaction mechanism is critical for effective troubleshooting. The Fischer indole synthesis proceeds through a series of acid-catalyzed steps, and an issue at any stage can compromise your yield and purity.[1][3]

The core sequence is as follows:

  • Hydrazone Formation: An arylhydrazine condenses with an aldehyde or ketone.

  • Tautomerization: The hydrazone isomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: This is the key bond-forming step where the N-N bond is cleaved and a C-C bond is formed.

  • Cyclization & Aromatization: The intermediate cyclizes and eliminates ammonia to form the final aromatic indole.[1][3][5]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrangement Steps 2 & 3: Tautomerization & Rearrangement cluster_end Step 4: Cyclization & Aromatization A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B + H⁺, -H₂O C Enamine (Tautomer) B->C Tautomerization D Di-imine Intermediate (Post [3,3]-Shift) C->D [3,3]-Sigmatropic Rearrangement E Aminal Intermediate D->E Cyclization F Aromatic Indole E->F - NH₃, + H⁺ Troubleshooting_Flowchart Start Low or No Yield Purity Are starting materials pure? Start->Purity Catalyst Is the acid catalyst appropriate? Purity->Catalyst Yes PurifySM Action: Purify hydrazine (distill/recrystallize) and carbonyl compound. Purity->PurifySM No Conditions Are reaction conditions optimal? Catalyst->Conditions Yes ChangeCatalyst Action: Screen different Brønsted and Lewis acids. Optimize concentration. Catalyst->ChangeCatalyst No Substrate Is the substrate problematic? Conditions->Substrate Yes OptimizeCond Action: Vary temperature, reaction time, and solvent. Conditions->OptimizeCond No ProtectGroup Action: Consider protecting groups or alternative synthesis. Substrate->ProtectGroup Yes

Caption: A decision tree for systematic troubleshooting of low-yield reactions.

Detailed Breakdown:

  • Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound are a common culprit for unwanted side reactions. [4]Phenylhydrazine, in particular, can degrade upon storage.

    • Action: Use freshly distilled or purified phenylhydrazine. Its hydrochloride salt is often more stable and a reliable alternative. [6]

  • Acid Catalyst Choice: The selection of the acid catalyst is critical and often substrate-dependent. [7][8]A catalyst that is too weak may not drive the reaction, while one that is too strong can cause degradation.

    • Action: Screen both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). [9][8]Polyphosphoric acid (PPA) is often highly effective as it can serve as both catalyst and solvent. [1][6]

  • Reaction Conditions: Temperature and solvent play a significant role.

    • Action: The reaction often requires elevated temperatures to proceed, but excessive heat can lead to tar formation. [6]Systematically vary the temperature. Solvents like glacial acetic acid can act as both a solvent and a catalyst, simplifying the reaction setup. [6][7]

  • Substrate Viability: Certain substitution patterns can cause the reaction to fail.

    • Problem: Strong electron-donating groups on the carbonyl-derived portion of the hydrazone can weaken the N-N bond, leading to cleavage as a major side reaction instead of the desired rearrangement. [4][10][11]This is a known challenge in synthesizing 3-aminoindoles. [10] * Problem: The synthesis of the parent, unsubstituted indole from acetaldehyde-derived hydrazone often fails under standard conditions. [2] * Action: For problematic substrates, consider harsher conditions (stronger acid, higher temperature) or alternative synthetic routes. [6]

FAQ 2: I am getting multiple products. How can I improve the regioselectivity?

This issue arises when using an unsymmetrical ketone (RCH₂COCH₂R'), leading to the formation of two possible enamine intermediates and, consequently, two different indole products. [1] Controlling Factors:

  • Steric Hindrance: The-[3][3]sigmatropic rearrangement will preferentially occur at the less sterically hindered carbon.

  • Electronic Effects: The stability of the enamine intermediate is key. Deprotonation to form the enamine will favor the more substituted carbon (thermodynamic product) or the less substituted carbon (kinetic product) depending on the conditions.

  • Catalyst Choice: The nature of the acid catalyst can influence the ratio of isomers. Computational studies have shown that substituents can significantly destabilize one rearrangement pathway over another, guiding the reaction to a single regioisomer. [12][13] Solutions:

  • Use a Symmetrical Ketone: If the synthetic route allows, using a symmetrical ketone is the simplest way to avoid this issue. [6]2. Optimize Conditions: A weakly acidic medium may favor indolization towards the more substituted carbon. [6]Empirical optimization of the acid catalyst and temperature is crucial.

  • Directed Synthesis: In some cases, pre-forming one of the regioisomeric enamines or employing advanced strategies like the Buchwald modification (palladium-catalyzed cross-coupling) can provide precise control. [3]

FAQ 3: Which acid catalyst and solvent should I choose?

The optimal combination is highly dependent on your specific substrate. However, general guidelines can provide a strong starting point.

Catalyst TypeExamplesTypical LoadingProsCons
Brønsted Acids p-TsOH, H₂SO₄, HClCatalytic to stoichiometricReadily available, strong proton source.Can cause degradation/charring at high temps. [2][4]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃StoichiometricEffective for many substrates, can be milder. [3][7]Require anhydrous conditions, work-up can be complex.
Solid Acids / Others Polyphosphoric Acid (PPA)Often used as solventExcellent dehydrating agent, promotes cyclization. [1][6]Highly viscous, difficult to stir, harsh work-up.
SolventBoiling Point (°C)Characteristics & Use Cases
Glacial Acetic Acid 118Acts as both solvent and mild Brønsted acid catalyst; very common. [6][7]
Ethanol / Methanol 78 / 65Often used with strong acids like HCl or H₂SO₄.
Toluene / Xylene 111 / ~140High-boiling, non-polar; allows for azeotropic removal of water.
tert-Butanol 83Can favor specific product outcomes in certain syntheses. [7]

Starting Point Recommendation: For a new substrate, begin with p-toluenesulfonic acid (p-TsOH) in refluxing toluene or glacial acetic acid. These conditions are robust and have a high success rate. [6][7]

Section 3: General Experimental Protocol

This protocol provides a general workflow. Note: All quantities and conditions should be optimized for your specific substrates.

Experimental_Workflow Start Start Step1 1. Hydrazone Formation (Optional) Combine arylhydrazine and carbonyl in EtOH. Stir at RT to reflux. Start->Step1 Step2 2. Cyclization Setup Charge flask with hydrazone (or starting materials), solvent, and acid catalyst. Step1->Step2 Step3 3. Heating & Monitoring Heat to reflux (e.g., 80-120°C). Monitor by TLC. Step2->Step3 Step4 4. Reaction Quench & Work-up Cool to RT. Quench with ice water or base. Extract with organic solvent (e.g., EtOAc). Step3->Step4 Step5 5. Purification Dry organic layer (e.g., Na₂SO₄). Concentrate and purify via column chromatography or recrystallization. Step4->Step5 End End Step5->End

Caption: A general experimental workflow for the Fischer indole synthesis.

Step-by-Step Methodology:

  • Hydrazone Formation (Pre-formation recommended):

    • In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the ketone/aldehyde (1.0-1.1 eq) in a suitable solvent like ethanol.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature or with gentle heating until TLC analysis shows complete consumption of the limiting reagent.

    • The hydrazone can be isolated by filtration or evaporation and used directly in the next step.

  • Cyclization:

    • To a flask equipped with a reflux condenser, add the phenylhydrazone (1.0 eq), the chosen solvent (e.g., glacial acetic acid), and the acid catalyst (e.g., p-TsOH, 0.2 eq or ZnCl₂, 1.1 eq). [6] * Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. [6][7] * Monitor the reaction's progress using TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker of ice water. A precipitate may form.

    • Neutralize the mixture carefully with a base (e.g., saturated NaHCO₃ or NaOH solution).

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

We trust this guide will serve as a valuable resource in your synthetic endeavors. For further, substrate-specific inquiries, please do not hesitate to contact our technical support team.

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. National Library of Medicine. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved from [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]

  • Semantic Scholar. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. Retrieved from [Link]

  • Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Stack Exchange. Retrieved from [Link]

  • PubMed Central (PMC). (2011). Why Do Some Fischer Indolizations Fail?. National Institutes of Health. Retrieved from [Link]

  • Kumar, V., & Kumar, A. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis. Retrieved from [Link]

  • ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]

  • Noey, E. L., Yang, Z., et al. (2017). Correction to Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Kaunas University of Technology. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. KTU. Retrieved from [Link]

  • Gribble, G. (2021). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

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Stability and proper storage of Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate. This guide, developed by our senior application scientists, provides in-depth information on the stability and proper storage of this compound, along with troubleshooting advice for common experimental issues. Our goal is to ensure the integrity of your research by providing scientifically sound and practical guidance.

Section 1: Compound Stability Profile

This compound is a member of the carbazole family, a class of compounds known for their use in the development of novel anticancer drugs and other biologically active molecules.[1][2][3] The stability of this compound is crucial for obtaining reliable and reproducible experimental results.

Key Chemical Properties and Stability Considerations

The core structure of this compound features a tetrahydrocarbazole skeleton. This structure is generally stable under recommended storage conditions.[1] However, like many complex organic molecules, it is susceptible to degradation under certain environmental stressors.

Potential Degradation Pathways:

  • Oxidation: The carbazole ring system can be susceptible to oxidation, particularly at the nitrogen atom and electron-rich positions on the aromatic rings. This can be accelerated by exposure to air, light, and certain metal ions.

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acid.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the formation of impurities. Carbazole itself exhibits strong fluorescence and phosphorescence upon exposure to UV light, indicating its potential for light-induced chemical changes.[1]

  • Thermal Decomposition: While generally stable at room temperature, elevated temperatures can lead to decomposition. During a fire, irritating and highly toxic gases may be generated.[4][5]

Visualizing the Structure

To better understand the molecule's functional groups and potential sites of interaction, refer to the diagram below.

Caption: Molecular structure of this compound.

Section 2: Proper Storage and Handling

Adherence to proper storage and handling protocols is paramount to preserving the chemical integrity of this compound.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 15 – 25 °C (59 – 77 °F)Storing in a cool place minimizes the rate of potential degradation reactions.[6]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidation of the carbazole ring.
Light Protect from light; store in an amber vial or a light-blocking containerPrevents photodegradation.[1]
Moisture Store in a dry place, in a tightly closed container.[4][5][6][7]Prevents hydrolysis of the ethyl ester group.
Container Use a tightly sealed, chemically resistant container (e.g., glass or polyethylene).[8]Prevents contamination and reaction with container materials.
Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, gloves, and a lab coat.[4][6]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or vapors.[6][7][9]

  • Hygiene: Wash hands thoroughly after handling the compound.[4][6][8]

  • Spills: In case of a spill, avoid generating dust. Moisten the spilled material with an appropriate solvent (e.g., acetone) and transfer it to a suitable container for disposal.[1][4]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My compound has changed color from a white or light tan powder to a yellowish or brownish hue. What does this indicate?

A1: A color change often suggests degradation, likely due to oxidation or photodegradation. We recommend verifying the purity of the material using analytical techniques such as HPLC or TLC before proceeding with your experiment. To prevent this, always store the compound protected from light and under an inert atmosphere.

Q2: I am observing poor solubility of the compound in my solvent system. What could be the issue?

A2: While this compound is generally soluble in common organic solvents like chloroform, ethyl acetate, and methanol, insolubility could indicate the presence of impurities or degradation products.[10][11] It could also be a result of using a non-optimal solvent. Consider gentle heating or sonication to aid dissolution, but be mindful of potential thermal degradation. If solubility issues persist, re-purification of the compound may be necessary.

Q3: My reaction is yielding unexpected byproducts. Could the starting material be the problem?

A3: Yes, the purity of your starting material is critical. If the compound has degraded, the impurities can participate in side reactions, leading to unexpected outcomes. We advise running a purity check on your starting material. The presence of a hydrolyzed carboxylic acid impurity, for example, could interfere with reactions sensitive to acidic conditions.

Troubleshooting Workflow

If you encounter unexpected experimental results, follow this systematic troubleshooting approach:

Troubleshooting_Workflow start Unexpected Experimental Result check_purity Step 1: Verify Purity of Starting Material (HPLC, TLC, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure review_protocol Step 2: Review Experimental Protocol (Reagents, Conditions, Stoichiometry) is_pure->review_protocol Yes repurify Action: Repurify the Compound (e.g., Recrystallization, Chromatography) is_pure->repurify No protocol_ok Is the protocol correct? review_protocol->protocol_ok correct_protocol Action: Correct the Protocol protocol_ok->correct_protocol No consult_literature Step 3: Consult Literature for Similar Issues protocol_ok->consult_literature Yes re_run_pure Re-run experiment with purified compound repurify->re_run_pure end Problem Resolved re_run_pure->end re_run_corrected Re-run experiment with corrected protocol correct_protocol->re_run_corrected re_run_corrected->end consult_literature->end

Sources

Technical Support Center: Identification and Removal of Impurities in Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who require high-purity carbazole for their work. Impurities, even in trace amounts, can significantly alter the electronic properties, biological activity, and stability of carbazole-based materials and active pharmaceutical ingredients (APIs).

This document provides in-depth, experience-driven answers to common purification challenges, detailed troubleshooting guides for specific experimental problems, and validated protocols for impurity identification and removal.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses foundational questions regarding the origin and management of impurities in common carbazole syntheses.

Q1: What are the most common impurities in carbazole synthesis and what are their sources?

The impurity profile of a crude carbazole product is intrinsically linked to the synthetic route employed. Each major pathway has a characteristic set of potential byproducts.

  • Borsche–Drechsel Cyclization : This classic method involves the acid-catalyzed cyclization of an arylhydrazone.[1] The primary impurities are often incompletely cyclized intermediates or unreacted arylhydrazines and cyclohexanones .[2] If the final oxidation step (from tetrahydrocarbazole to carbazole) is incomplete, residual tetrahydrocarbazole will be a major contaminant.[3]

  • Graebe–Ullmann Reaction : This synthesis proceeds via the thermal decomposition of a 1-phenyl-1,2,3-benzotriazole intermediate.[4] Key impurities can include unreacted N-phenyl-o-phenylenediamine and byproducts from incomplete diazotization. Side reactions during the high-temperature nitrogen extrusion can also lead to small amounts of isomeric or polymeric materials .[5][6]

  • Bucherer Carbazole Synthesis : This reaction uses a naphthol and an arylhydrazine with sodium bisulfite.[7] Potential impurities include unreacted starting materials and sulfonated aromatic byproducts . Isomeric carbazoles can also form depending on the substitution pattern of the naphthol.

  • Modern Palladium-Catalyzed Methods : Cross-coupling reactions are powerful but can introduce unique impurities.[8] These include residual palladium catalyst , phosphine ligands (or their oxides), homo-coupled byproducts (e.g., biphenyls from an aniline starting material), and partially reacted intermediates .[9]

Q2: How do I select the right analytical technique to identify impurities in my carbazole sample?

Choosing the correct analytical method is critical for effective troubleshooting. A multi-technique approach is often most informative.

  • Thin-Layer Chromatography (TLC) : This is the first and fastest step. It's excellent for qualitatively assessing reaction completion and the number of components in a mixture.[10] UV visualization (254 nm) is highly effective for aromatic compounds like carbazole.[10]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for quantitative purity assessment of non-volatile compounds like carbazole.[11] It provides high-resolution separation of the main product from closely related impurities and isomers, which is crucial for final purity confirmation.[8][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is ideal for identifying volatile or semi-volatile impurities, such as residual solvents or low-molecular-weight starting materials.[8][12] The mass spectrum provides structural information for impurity identification.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is invaluable for structural confirmation and purity assessment.[14] The presence of unexpected peaks, complex splitting patterns, or broad signals can indicate impurities.[10] Comparing the integration of impurity peaks to product peaks can provide a quantitative estimate of their concentration.

Q3: What are the primary strategies for removing impurities from crude carbazole?

Purification strategies are chosen based on the nature and quantity of the impurities identified.

  • Recrystallization : This is the most common and effective technique for bulk purification, especially for removing impurities with different solubility profiles.[10][15] The principle relies on dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly; the desired compound crystallizes out, leaving more soluble impurities in the mother liquor.[15]

  • Activated Carbon Treatment : This method is specifically used for removing colored impurities.[16][17] Large, colored organic molecules and polymeric byproducts adsorb onto the high-surface-area carbon particles, which are then removed by filtration.[18][19]

  • Flash Column Chromatography : This is the method of choice for separating compounds with similar polarity, such as isomers or byproducts that are structurally close to the desired carbazole.[20][21] It offers much higher resolution than recrystallization.[10]

  • Acid-Base Extraction : This liquid-liquid extraction technique is useful for removing acidic or basic impurities. For instance, unreacted basic starting materials like anilines can be removed by washing an organic solution of the crude product with an aqueous acid (e.g., 1M HCl).

Section 2: Troubleshooting Guides - A Problem-Oriented Approach

This section provides direct solutions to common experimental challenges.

Problem 1: My final carbazole product has a persistent yellow or brown color, even after initial purification.
  • Probable Cause : The color is likely due to high-molecular-weight, conjugated byproducts or oxidation products formed during the reaction, especially in syntheses requiring heat.[22] These impurities are often present in small amounts but are highly chromophoric.

  • Solution: Decolorization with Activated Carbon followed by Recrystallization.

    • Causality : Activated carbon has a porous, nonpolar surface that strongly adsorbs large, flat, conjugated molecules (the likely source of color) more effectively than the smaller carbazole molecule.[17] Hot filtration removes the carbon and the adsorbed impurities. Subsequent recrystallization then removes any remaining non-colored, soluble impurities.

    • Protocol : See Protocol B: Decolorization and Recrystallization .

Problem 2: My HPLC and/or TLC analysis shows multiple spots/peaks very close to my main product.
  • Probable Cause : These are likely isomeric byproducts or structurally similar impurities that co-crystallize with your product, making them difficult to remove by recrystallization alone.[23] This is common in syntheses where cyclization or substitution can occur at multiple positions.

  • Solution: Purification by Flash Column Chromatography.

    • Causality : Flash chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[21] By carefully selecting a solvent system (eluent), you can exploit subtle differences in polarity between your product and the impurities to achieve separation.[20]

    • Protocol : See Protocol C: Flash Column Chromatography for Isomer Separation .

Problem 3: ¹H NMR analysis shows distinct peaks that correspond to my starting materials.
  • Probable Cause : The reaction is incomplete. This can be due to insufficient reaction time, incorrect temperature, improper stoichiometry of reagents, or catalyst deactivation.

  • Solution: Reaction Optimization and/or Selective Wash.

    • Causality : Before resorting to chromatography, a simple chemical wash can often solve the problem. If a starting material is basic (e.g., an aniline derivative) or acidic (e.g., a phenol), it can be selectively removed from an organic solution of the product by washing with an aqueous acid or base, respectively. The salt formed will be soluble in the aqueous layer and thus removed.

    • Recommended Actions :

      • Re-evaluate Reaction Conditions : Review the literature procedure. Consider increasing the reaction time, temperature, or the equivalents of a key reagent.

      • Perform a Selective Wash :

        • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

        • If unreacted amine is present, wash the organic layer 2-3 times with 1M HCl.

        • If unreacted phenol or carboxylic acid is present, wash with 1M NaOH or saturated NaHCO₃.

        • Wash the organic layer with brine, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

      • Re-analyze Purity : Check the purity again by TLC or NMR. If impurities persist, proceed with column chromatography.

Section 3: Protocols and Methodologies

Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing carbazole purity. It should be optimized for specific derivatives.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile (MeCN) and water is typically effective.[24][25]

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient : Start with a higher water percentage and gradually increase the acetonitrile percentage (e.g., 50% B to 100% B over 15 minutes).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detector, monitored at a wavelength where carbazole has strong absorbance (e.g., 254 nm, 293 nm).

  • Sample Preparation : Prepare a ~1 mg/mL solution of the carbazole sample in acetonitrile or a 50:50 mixture of acetonitrile/water. Ensure the sample is fully dissolved.

  • Analysis : Inject 5-10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol B: Decolorization and Recrystallization

This protocol is designed to remove colored impurities and purify the bulk material.[15][26]

  • Solvent Selection : Choose a solvent in which carbazole is highly soluble when hot and poorly soluble when cold. Ethanol, toluene, and acetone are common choices.[15][27]

  • Dissolution : In an Erlenmeyer flask, add the chosen hot solvent to your crude carbazole until it just dissolves completely. Use a magnetic stir bar and a hot plate.

  • Decolorization : Remove the flask from the heat. Add a small amount of activated carbon (typically 1-2% of the crude product's weight).[17] Caution : Add the carbon slowly to the slightly cooled solution to prevent bumping/boiling over.[17]

  • Hot Filtration : Gently reheat the mixture to boiling for 5-10 minutes. Set up a hot gravity filtration apparatus (a funnel with fluted filter paper over a clean, pre-warmed flask). Quickly pour the hot mixture through the filter paper to remove the activated carbon.[17] This step must be done quickly to prevent the product from crystallizing in the funnel.

  • Crystallization : Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15]

  • Isolation : Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.[15] Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying : Dry the purified crystals in a vacuum oven.

Protocol C: Flash Column Chromatography for Isomer Separation

This protocol is for separating closely related impurities.[10][20]

  • TLC Analysis : First, determine an appropriate solvent system using TLC. The ideal eluent should give your desired product an Rf value of ~0.2-0.35 and show good separation from the impurities. Common systems for carbazoles are mixtures of hexanes and ethyl acetate or dichloromethane.[2][28]

  • Column Packing :

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude product weight).

    • Pack the column using the "slurry" method: mix the silica gel (40-63 µm particle size) with the initial, least polar eluent and pour it into the column.[20] Allow it to settle into a uniform bed.

  • Sample Loading :

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).

    • Alternatively, for better resolution, use the "dry loading" method: dissolve the product, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.[10]

  • Elution : Begin eluting with the solvent system determined by TLC. Apply gentle air pressure to achieve a steady flow rate.[20] If separation is difficult, a shallow solvent gradient (gradually increasing the proportion of the more polar solvent) can be used.[23]

  • Fraction Collection : Collect fractions and monitor their contents by TLC to identify which ones contain the pure product.

  • Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified carbazole.

Section 4: Data and Visualization

Table 1: Impurity Profile of Common Carbazole Syntheses
Synthesis MethodCommon Impurity TypePotential SourceKey Analytical Signal (Example)
Borsche–Drechsel [1]TetrahydrocarbazoleIncomplete oxidation of the intermediateAbsence of aromatic protons in the 1,2,3,4-positions in ¹H NMR; M+4 peak in MS
Graebe–Ullmann [4]Unreacted N-phenyl-o-phenylenediamineIncomplete diazotization/cyclizationCharacteristic signals for two distinct aromatic rings and two N-H protons in ¹H NMR
Bucherer Synthesis Sulfonated aromaticsSide reaction with bisulfite reagentVery polar spot on TLC (low Rf); characteristic S-O stretches in IR
Pd-Catalyzed Coupling [8]Phosphine Oxide LigandsOxidation of phosphine ligandsDistinctive peak around δ 30-40 ppm in ³¹P NMR
General Polymeric ByproductsHigh reaction temperatures/acid concentrationBroad, unresolved signals in the baseline of the ¹H NMR spectrum
Diagrams

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Purification Strategy cluster_3 Phase 4: Execution Crude Crude Carbazole Product TLC TLC Analysis Crude->TLC Initial Screen HPLC HPLC / GC-MS TLC->HPLC Quantitative Check NMR NMR Analysis HPLC->NMR Structural ID Identify Identify Impurity Type NMR->Identify Color Colored Impurities? Identify->Color Polarity Similar Polarity? Identify->Polarity AcidBase Acidic/Basic? Identify->AcidBase Color->Polarity No Carbon Activated Carbon + Recrystallization Color->Carbon Yes Polarity->AcidBase No Column Flash Column Chromatography Polarity->Column Yes Wash Acid/Base Wash AcidBase->Wash Yes Pure Pure Carbazole AcidBase->Pure No / Already Pure Carbon->Pure Column->Pure Wash->Pure

Caption: General workflow for impurity identification and removal.

G cluster_purity Purity Level cluster_color Color Impurity cluster_type Impurity Type cluster_actions Purification Methods start Crude Product Analysis purity_check Purity > 95%? start->purity_check color_check Colored? purity_check->color_check No end_node High-Purity Carbazole purity_check->end_node Yes type_check Isomers or Structurally Similar? color_check->type_check No carbon Activated Carbon Treatment color_check->carbon Yes recrystallize Recrystallization type_check->recrystallize No column Flash Column Chromatography type_check->column Yes recrystallize->end_node carbon->type_check column->end_node

Caption: Decision tree for selecting the appropriate purification method.

References

  • Carbotecnia. (2025). Decolorization with Activated Carbon. Carbotecnia. [Link]

  • Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. Concepts Ecotech. [Link]

  • University of Colorado Boulder. (n.d.). Decolorizing carbon. Organic Chemistry at CU Boulder. [Link]

  • Huamei Carbon. (2025). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Huamei Carbon. [Link]

  • Google Patents. (1985).
  • Google Patents. (1956).
  • Google Patents. (1928). Process of purifying carbazole.
  • Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses. [Link]

  • OSTI.GOV. (1987). Selective isolation of carbazoles from crude oil. [Link]

  • Atlantis Press. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. [Link]

  • ResearchGate. (2025). Purification of carbazole by solvent crystallization under two forced cooling modes. [Link]

  • ResearchGate. (n.d.). The Graebe–Ullmann Carbazole‐Carboline Synthesis. [Link]

  • Wiley Online Library. (n.d.). Graebe-Ullmann Synthesis. [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information. [Link]

  • Journal of the Chemical Society (Resumed). (1942). The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole. [Link]

  • Wikipedia. (n.d.). Borsche–Drechsel cyclization. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. (2012). Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. [Link]

  • Wikipedia. (n.d.). Carbazole. [Link]

  • National Center for Biotechnology Information. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

  • Chem-Station. (2017). Bucherer-Bergs Hydantoin Synthesis. [Link]

  • Semantic Scholar. (n.d.). Borsche–Drechsel cyclization. [Link]

  • Journal of the Chemical Society (Resumed). (1951). Experiments on the preparation of indolocarbazoles. Part II. Some observations on the Graebe–Ullmann carbazole synthesis. [Link]

  • S.N. College of Pharmacy. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Wiley Online Library. (n.d.). Borsche-Drechsel Cyclization. [Link]

  • SIELC. (n.d.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. [Link]

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. [Link]

  • PubMed. (2024). A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. [Link]

  • PubMed. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. [Link]

  • PubMed Central. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. [Link]

  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. [Link]

  • Wiley Online Library. (2025). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. [Link]

  • SIELC. (n.d.). Separation of 9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. [Link]

  • National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

Sources

Technical Support Center: Scaling the Production of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and successfully scale your production.

Process Overview & Key Chemistry

The industrial synthesis of this compound predominantly relies on the Fischer indole synthesis . This classic and robust method involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[1] In this specific case, the reaction is between phenylhydrazine and ethyl 2-oxocyclohexane-1-carboxylate.

The reaction proceeds through several key mechanistic steps:

  • Hydrazone Formation: Phenylhydrazine condenses with the ketone to form a phenylhydrazone intermediate.

  • Tautomerization: The hydrazone tautomerizes to its ene-hydrazine form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[2][2]-sigmatropic rearrangement (a type of Claisen rearrangement), which is the crucial carbon-carbon bond-forming step.[3]

  • Aromatization & Cyclization: The resulting intermediate loses a molecule of ammonia and undergoes cyclization and rearomatization to form the final indole ring system of the tetrahydrocarbazole.[3][4]

Understanding this mechanism is critical for troubleshooting, as many common issues can be traced back to a specific step in this sequence.

Fischer_Indole_Synthesis Figure 1: Fischer Indole Synthesis Workflow cluster_0 Synthesis Stage cluster_1 Downstream Processing RM Raw Materials (Phenylhydrazine, Ethyl 2-oxocyclohexane-1-carboxylate) Hydrazone Step 1: Phenylhydrazone Formation RM->Hydrazone Condensation Tautomer Step 2: Tautomerization to Ene-hydrazine Hydrazone->Tautomer Rearrange Step 3: [3,3]-Sigmatropic Rearrangement Tautomer->Rearrange Acid Catalyst (Heat) Cyclize Step 4: Cyclization & Aromatization (Ammonia loss) Rearrange->Cyclize Crude Crude Product Cyclize->Crude Workup Work-up (Neutralization, Extraction) Crude->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Final Final Product (QC & Analysis) Purify->Final

Caption: Figure 1: Fischer Indole Synthesis Workflow

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis and scale-up.

Question: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Answer: Low yield is a frequent challenge in Fischer indolizations.[5] The cause can usually be traced to one of four areas: starting material quality, reaction conditions, catalyst choice, or inefficient work-up.

  • Cause 1: Poor Quality of Starting Materials

    • The "Why": Phenylhydrazine is susceptible to oxidation, turning dark and forming tars that can inhibit the reaction. The keto-ester can undergo self-condensation or hydrolysis. Impurities in either starting material can lead to unwanted side reactions.

    • Solution:

      • Verify Purity: Always use high-purity phenylhydrazine. If it is discolored (yellow/brown), consider purifying it by distillation under reduced pressure or recrystallization. Confirm the purity of the keto-ester via NMR or GC-MS.

      • Moisture Control: The reaction is sensitive to water, which can interfere with the acid catalyst and intermediates.[5] Ensure all reagents, solvents, and glassware are thoroughly dried before use.

  • Cause 2: Sub-optimal Reaction Conditions

    • The "Why": The Fischer synthesis requires heat, but excessive temperatures or prolonged reaction times can cause decomposition of the starting materials, the hydrazone intermediate, or the final product.[5]

    • Solution:

      • Temperature Optimization: Start with literature-reported temperatures and optimize in small increments. A typical range is 80-120°C.

      • Reaction Monitoring: Do not run the reaction for a fixed time. Monitor its progress every 30-60 minutes using Thin Layer Chromatography (TLC). The reaction is complete when the starting phenylhydrazine spot has been consumed.

  • Cause 3: Inappropriate Acid Catalyst

    • The "Why": The choice and concentration of the acid catalyst are critical for promoting the key[2][2]-sigmatropic rearrangement.[5] An acid that is too weak may result in an incomplete reaction, while one that is too strong or used in excess can promote charring and side reactions.

    • Solution:

      • Catalyst Screening: While protic acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and acetic acid are common, Lewis acids like zinc chloride (ZnCl₂) can be milder and more effective for certain substrates.[5][6] Ionic liquids have also been shown to be effective catalysts and solvents.[7]

      • Concentration Control: The amount of catalyst is crucial. Start with catalytic amounts (5-10 mol%) and increase if the reaction is sluggish. For catalysts that also act as the solvent (like PPA or acetic acid), ensure the ratio to the substrate is appropriate.

Catalyst Type Examples Typical Conditions Advantages Disadvantages
Brønsted Acid H₂SO₄, PPA, Acetic Acid5-20 mol% or as solvent; 80-140°CInexpensive, readily available.[5]Can be harsh, leading to charring/decomposition.[5]
Lewis Acid ZnCl₂, BF₃·OEt₂10-100 mol%; 60-120°COften milder, can improve yields for sensitive substrates.[6][8]Can be hygroscopic, more expensive, requires anhydrous conditions.
Ionic Liquid [bmim(BF₄)]As catalyst/solvent; 80-100°CCan act as both solvent and catalyst, potentially reusable.[7]High cost, potential purification challenges.

Question: My TLC shows multiple product spots, and purification is difficult. What are these byproducts and how can I avoid them?

Answer: The formation of multiple products is typically due to side reactions or incomplete conversion. Purification, especially at scale, can become a significant bottleneck.[9]

  • Cause 1: Isomeric Byproducts

    • The "Why": While your specific keto-ester (ethyl 2-oxocyclohexane-1-carboxylate) is symmetrical in terms of where the indole can form, related syntheses with unsymmetrical ketones can form regioisomers.[5] More likely in this case are byproducts from cleavage or rearrangement pathways. Certain electron-donating substituents can weaken the N-N bond in the ene-hydrazine intermediate, causing it to fragment rather than undergo the desired rearrangement.[6][8]

    • Solution:

      • Milder Conditions: Lowering the reaction temperature and using a milder acid (e.g., switching from PPA to ZnCl₂) can suppress these fragmentation pathways.

      • Staged Temperature Profile: On a larger scale, consider a staged temperature profile. Run the initial hydrazone formation at a lower temperature (e.g., 60°C) before slowly ramping up to the higher temperature required for cyclization.

  • Cause 2: Purification Challenges

    • The "Why": The crude product often contains unreacted starting materials, baseline impurities (tars), and the desired product. On silica gel, the slightly acidic nature of the silica can sometimes cause degradation of acid-sensitive products.[5] Furthermore, column chromatography is often not economically viable for large-scale production.

    • Solution:

      • Efficient Work-up: Carefully neutralize the acidic reaction mixture by pouring it into a cold basic solution (e.g., sodium bicarbonate or dilute NaOH).[10] This quenches the reaction and helps precipitate the crude product.

      • Develop a Recrystallization Protocol: For scale-up, moving away from chromatography is essential. Experiment with various solvent systems (e.g., ethanol, methanol, ethyl acetate/hexanes, toluene) to find conditions that allow for selective crystallization of the desired product, leaving impurities behind in the mother liquor.[11] A hot filtration step to remove baseline tars before allowing the solution to cool can be very effective.

Troubleshooting_Flow Figure 2: Troubleshooting Logic Start Problem Encountered LowYield Low Yield Start->LowYield Byproducts Byproducts / Purification Issues Start->Byproducts CheckPurity Check Reagent Purity (Oxidized Hydrazine?) LowYield->CheckPurity Is it a material issue? CheckConditions Optimize T & Time (Use TLC) LowYield->CheckConditions Is it a condition issue? CheckCatalyst Screen Acid Catalysts (Brønsted vs. Lewis) LowYield->CheckCatalyst Is it a catalyst issue? MilderConditions Use Milder Conditions (Lower Temp, Weaker Acid) Byproducts->MilderConditions Are there side reactions? ImproveWorkup Improve Work-up (Quench & Extraction) Byproducts->ImproveWorkup Is purification messy? DevelopRecryst Develop Recrystallization Protocol ImproveWorkup->DevelopRecryst Is chromatography the bottleneck?

Sources

Technical Support Center: Purity Enhancement of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address common and complex purity challenges encountered during and after its synthesis. Our goal is to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to make informed, effective decisions in your work.

Section 1: Initial Purity Assessment & Common Impurities

Before attempting any purification, a thorough assessment of the crude product is essential. This initial analysis directs the selection of the most effective purification strategy.

Q1: What are the essential first steps to assess the purity of my crude this compound?

A1: A multi-faceted analytical approach is crucial for accurately gauging the purity of your crude product.

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the complexity of your crude mixture.[1] Spot your crude material alongside the starting materials on a silica gel plate. A suitable eluent system, often a mixture of hexane and ethyl acetate, will reveal the number of components. The desired product should appear as a major spot, with impurities visible as separate spots with different Retention Factor (Rf) values.[1] An Rf of ~0.3-0.4 is often ideal for subsequent column chromatography.[2]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for identifying impurities.[3] Dissolve a small sample of your crude product in a deuterated solvent (e.g., CDCl₃). The resulting spectrum should be compared to a reference spectrum of the pure compound. Look for unexpected peaks, which may correspond to residual solvents, starting materials, or reaction byproducts. The integration of signals can offer a semi-quantitative estimate of purity.[3]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point.[4] Impurities typically cause the melting point to become depressed and broadened.[5] Comparing the observed melting range of your crude product to the literature value for the pure compound provides a good indication of overall purity.

Q2: My synthesis was a Fischer indole cyclization. What are the most likely impurities I should expect in my crude product?

A2: The Fischer indole synthesis, while robust, is known to generate several characteristic impurities that can complicate purification.[6][7][8]

  • Unreacted Starting Materials: Phenylhydrazine and the ethyl cyclohexanone-2-carboxylate starting materials are common contaminants. Phenylhydrazine is particularly problematic as it can oxidize and form colored impurities.

  • Phenylhydrazone Intermediate: Incomplete cyclization can leave residual phenylhydrazone. This intermediate is often less polar than the final carbazole product.

  • Regioisomers: If an unsymmetrical ketone is used, the formation of regioisomeric indole products is possible, though less common with the typical starting materials for this specific target.[9]

  • Oxidation Products: The tetrahydrocarbazole core can be sensitive to air oxidation, especially at elevated temperatures, leading to the formation of the corresponding carbazole or other colored byproducts.[10] These are often highly conjugated and intensely colored.

  • Polymeric or Tar-like Byproducts: Strong acid catalysts and high temperatures can sometimes lead to the formation of intractable polymeric materials.[6]

Section 2: Troubleshooting Purification Methodologies

This section provides detailed protocols and the rationale behind them to address specific purification challenges.

Q3: My crude product is a discolored solid (yellow to brown). What is the most effective method to obtain a pure, white crystalline product?

A3: For solid products with minor, often colored, impurities, recrystallization is the most powerful and scalable purification technique.[11] The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at varying temperatures.[12]

Underlying Principle: An ideal solvent will dissolve your carbazole derivative completely at an elevated temperature but poorly at room temperature or below.[11] As the saturated hot solution cools, the solubility of the target compound drops sharply, forcing it to crystallize out, while impurities remain dissolved in the "mother liquor."

Detailed Protocol 1: Recrystallization from an Ethanol/Water System
  • Solvent Selection: Place ~50 mg of your crude solid in a test tube. Add absolute ethanol dropwise while heating until the solid just dissolves.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the bulk of your crude solid. For every 1 gram of material, add 15-25 mL of absolute ethanol.[11] Heat the mixture with stirring (e.g., on a hot plate) until it boils and all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities (like dust or polymeric material) are present in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot ethanol solution until it becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the cloudiness, resulting in a perfectly saturated solution.

  • Cooling & Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[11]

Solvent System Characteristics & Use Case
Ethanol / WaterGood for moderately polar compounds. Water acts as the "anti-solvent."
Toluene / HexaneExcellent for removing non-polar impurities. Toluene is the "good" solvent, hexane is the "poor" solvent.[12]
Ethyl Acetate / HexaneA very common and effective system with moderate polarity.[13]
AcetoneCan be used as a single solvent if solubility characteristics are appropriate.[14]

Q4: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[12] This typically happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your compound (or its impure form).

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the mixture to dissolve the oil back into the solution. Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation level slightly.[15][16]

  • Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulating the flask with paper towels can help.[16]

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[15]

  • Add a Seed Crystal: If you have a tiny amount of pure product, add a single crystal to the cooled solution to induce crystallization.[15]

Q5: My product is an oil, or recrystallization failed to remove key impurities. How should I proceed?

A5: When recrystallization is not viable, silica gel column chromatography is the method of choice for separating compounds based on their differential adsorption to a stationary phase.[2]

Underlying Principle: Silica gel is a polar adsorbent. Non-polar compounds have a weaker affinity for the silica and will travel down the column faster, eluting first. Polar compounds will adsorb more strongly and elute later.[2] By carefully choosing a mobile phase (solvent system), you can control the elution order and achieve separation.

Detailed Protocol 2: Flash Column Chromatography
  • TLC Optimization: First, determine the optimal solvent system using TLC. The ideal system will show good separation between your product and impurities, with the Rf value of your product being approximately 0.35.[2] For this carbazole, start with systems like 10-30% Ethyl Acetate in Hexane.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (typically use 50-100 times the weight of silica gel to your crude sample).[2]

    • In a beaker, make a slurry of silica gel in your starting, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles are trapped.[2]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong, volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the weight of your sample) to this solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with your starting solvent system (e.g., 10% EtOAc/Hexane).

    • Collect fractions in test tubes and monitor the elution process by TLC.

    • If separation is poor, you can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of more polar compounds.[15]

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.

Impurity Type Likely Elution Order (Normal Phase) Suggested Solvent System (Hexane/Ethyl Acetate)
Non-polar byproductsElutes before the productStart with low % EtOAc (e.g., 5-10%)
Product Target Rf ~0.35 Typically 15-30% EtOAc
PhenylhydrazoneElutes slightly before or with the productRequires careful gradient optimization
PhenylhydrazineElutes after the productMay streak; adding 0.5% triethylamine can help[15][17]

Section 3: Visual Workflows & Troubleshooting Logic

Visual aids can simplify complex decision-making processes in the lab.

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on initial observations.

Purification_Strategy Start Crude Product Analysis (TLC, ¹H NMR, Appearance) IsSolid Is the product a solid? Start->IsSolid IsOil Product is an oil or recrystallization failed IsSolid->IsOil No Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Column Perform Column Chromatography IsOil->Column Failure Purity still insufficient Recrystallize->Failure Success Pure Product Obtained Column->Success Failure->Column Yes Failure->Success No Reassess Re-assess impurities (Consider alternative chromatography or chemical treatment)

Caption: Decision tree for purification method selection.

Troubleshooting Recrystallization "Oiling Out"

This logic diagram helps diagnose and solve the common issue of a product oiling out.

Oiling_Out_Troubleshooting Problem Problem: Product 'Oiled Out' Cause1 Possible Cause: Solution too saturated or cooled too quickly Problem->Cause1 Cause2 Possible Cause: High impurity load depressing melting point Problem->Cause2 Solution1a 1. Re-heat to dissolve oil Cause1->Solution1a Solution2a Consider pre-purification step (e.g., quick column or wash) Cause2->Solution2a Solution1b 2. Add more 'good' solvent Solution1a->Solution1b Solution1c 3. Cool very slowly Solution1b->Solution1c Solution1d 4. Scratch flask / add seed crystal Solution1c->Solution1d

Caption: Logic diagram for troubleshooting "oiling out".

References

  • BenchChem. (n.d.). High-Purity 1H-Benzo(a)carbazole: Advanced Recrystallization Techniques for Research and Development.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • NCERT. (n.d.).
  • Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. (n.d.). Concordia University Department of Chemistry and Biochemistry.
  • Roberts, J. D., & Caserio, M. C. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts.
  • Jo, S., et al. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments.
  • Hökelek, T., et al. (2010). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
  • U.S. Patent No. 4,082,763. (1978).
  • Advion. (n.d.).
  • BenchChem. (n.d.). recrystallization methods for obtaining high-purity 1H-Dibenzo(a,i)carbazole.
  • Browne, D. L. (2013). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry.
  • Hökelek, T., et al. (2009). Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
  • University of Alberta Department of Chemistry. (n.d.).
  • Göçmentürk, M., et al. (2012). Synthesis of Tetrahydrocarbazole Derivatives of the Indol Alkaloids. Asian Journal of Chemistry.
  • Linn, W. J., & Ciganek, E. (1966). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Iowa Academy of Science.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Zhang, J., et al. (2017). Purification of carbazole by solvent crystallization under two forced cooling modes. Journal of the Taiwan Institute of Chemical Engineers.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • University of Rochester Department of Chemistry. (n.d.).
  • BYJU'S. (2022). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Chinese Patent No. CN103086951A. (2013). Environmentally-friendly preparation method of high-purity tetrahydrocarbazole.
  • University of Massachusetts Boston Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • Karaseva, I., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • The Royal Society of Chemistry. (n.d.).
  • Wang, Y., et al. (2023).
  • Chen, C., & Larsen, R. D. (2003). 1,2,3,4-tetrahydrocarbazole. Organic Syntheses.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Eur J Med Chem. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity.
  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
  • Al-Amiery, A. A. (2020). Synthesis of new 9H-Carbazole derivatives.
  • Ghorab, M. M., et al. (2014). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules.

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Technical Support Center: Refinement of Experimental Parameters for Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbazole synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of constructing the carbazole nucleus. Instead of a rigid manual, this resource is structured as a series of practical, in-depth discussions in a question-and-answer format. We will explore the causality behind common experimental challenges and provide field-proven solutions to refine your synthetic strategies.

Part 1: Foundational Synthetic Strategies & General FAQs

Before troubleshooting specific reactions, it's crucial to understand the main synthetic avenues. The choice of method often dictates the potential challenges you will face.

Q1: What are the most common and versatile methods for synthesizing the carbazole core in a modern laboratory setting?

A1: While numerous named reactions exist, the majority of modern carbazole syntheses rely on a few powerful, versatile methods. The most prominent are:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction, typically performed intramolecularly on a 2-amino-2'-halobiphenyl precursor. It is prized for its exceptional functional group tolerance and broad substrate scope.[1]

  • Borsche-Drechsel Cyclization: A classic and cost-effective method involving the acid-catalyzed cyclization of an arylhydrazone, usually derived from phenylhydrazine and cyclohexanone, to form a tetrahydrocarbazole, which can then be aromatized.[2][3]

  • Graebe-Ullmann Reaction: This synthesis involves the thermal or photochemical decomposition of a 1-phenyl-1H-1,2,3-benzotriazole, which cyclizes via a nitrene or diradical intermediate to form the carbazole.[1][4]

  • Ullmann Condensation: A copper-catalyzed reaction for intramolecular C-N bond formation. It is a robust method but often requires higher temperatures and can be less tolerant of sensitive functional groups compared to palladium-catalyzed routes.[1][5]

  • Modern Variations: Other notable methods include transition-metal-catalyzed C-H activation/amination sequences and various cycloaddition strategies.[6][7][8][9][10]

The selection of a method depends on the availability of starting materials, desired substitution patterns, and the chemical sensitivity of your target molecule.

Part 2: Troubleshooting Palladium-Catalyzed Buchwald-Hartwig Carbazole Synthesis

This is arguably the most common method for synthesizing complex or functionalized carbazoles. However, its success hinges on the careful orchestration of catalyst, ligand, base, and solvent.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q2: My Buchwald-Hartwig cyclization is not working (low or no yield). What are the first parameters I should investigate?

A2: A failed Buchwald-Hartwig reaction is a common issue. A systematic troubleshooting approach is essential. The primary components to scrutinize are the catalyst system (palladium precursor and phosphine ligand) and the base.

Troubleshooting Workflow: Failed Buchwald-Hartwig Reaction

Start Reaction Failure: Low or No Product Check_Catalyst 1. Catalyst System Integrity Start->Check_Catalyst Check_Base 2. Base Activity & Choice Check_Catalyst->Check_Base Catalyst OK Catalyst_Sub1 Is the Pd precatalyst old? (e.g., Pd(OAc)₂, Pd₂(dba)₃) Check_Catalyst->Catalyst_Sub1 Catalyst_Sub2 Is the phosphine ligand oxidized? (Store under inert gas) Check_Catalyst->Catalyst_Sub2 Catalyst_Sub3 Is the ligand appropriate? (Bulky, electron-rich ligands are best) Check_Catalyst->Catalyst_Sub3 Check_Solvent 3. Solvent & Temperature Check_Base->Check_Solvent Base OK Base_Sub1 Is the base strong enough? (e.g., NaOtBu, K₃PO₄) Check_Base->Base_Sub1 Base_Sub2 Is the base sufficiently soluble? (Consider Cs₂CO₃ for solubility) Check_Base->Base_Sub2 Base_Sub3 Is the base clumping? (Grind base or add Celite for scale-up) Check_Base->Base_Sub3 Check_SM 4. Starting Material Purity Check_Solvent->Check_SM Conditions OK Solvent_Sub1 Was the solvent rigorously degassed? (Oxygen poisons the Pd(0) catalyst) Check_Solvent->Solvent_Sub1 Solvent_Sub2 Is the reaction temperature high enough? (Typically 80-110 °C) Check_Solvent->Solvent_Sub2

Caption: A decision tree for troubleshooting a failed Buchwald-Hartwig reaction.

Q3: How do I choose the right ligand and base? The options are overwhelming.

A3: This is the core of optimizing the reaction. The choice is not arbitrary and is based on balancing reactivity with substrate stability.

  • Ligands: The active catalyst is a monoligated Pd(0) species. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are generally superior because they promote the formation of this active species and accelerate the rate-limiting oxidative addition and reductive elimination steps.[11] In our experience, starting with a commercially available G3 or G4 precatalyst which incorporates these ligands is often the most reliable approach.

  • Bases: The base's role is to deprotonate the amine or the intermediate palladium-amine complex. Its strength and solubility are critical.[12]

    • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for many systems due to its high pKa.[13]

    • Weaker, Soluble Bases: For substrates with base-sensitive functional groups (e.g., esters), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred. Cs₂CO₃ is often effective due to its good solubility in common organic solvents.[12][13]

The interplay is key: a very active ligand might allow for the use of a weaker base. Conversely, a less reactive substrate (e.g., an aryl chloride) may require both a highly active ligand and a strong base like NaOtBu.

Q4: I am observing byproduct formation, specifically debromination of my starting material. What is the cause?

A4: Debromination (or dehalogenation in general) is a common side reaction. It typically occurs when the catalytic cycle is disrupted. One potential cause is the presence of water, which can lead to hydrodehalogenation. Ensure your solvent and reagents are anhydrous. Another possibility is a slow reductive elimination step compared to competing side reactions. Changing the ligand to one known to accelerate reductive elimination can sometimes mitigate this issue.

Data Summary: Typical Buchwald-Hartwig Conditions
ParameterRecommended OptionsRationale & CausalityCommon Pitfalls
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂, G3/G4 PrecatalystsPrecatalysts generate the active Pd(0) species in situ. G-series precatalysts are often more stable and efficient.[13]Using old or poorly stored Pd(OAc)₂ which may have reduced activity.
Ligand RuPhos, XPhos, SPhos, BrettPhosBulky, electron-rich ligands stabilize the active monoligated Pd(0) catalyst and accelerate key steps in the catalytic cycle.[11]Using less bulky ligands (e.g., PPh₃) which can lead to inactive catalyst species.
Base NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃Must be strong enough to deprotonate the amine but not so strong as to decompose the substrate. Solubility is key.[12][13]Using a base that is too weak (e.g., K₂CO₃ for a less acidic amine) or one that clumps at the bottom of the flask.[13]
Solvent Toluene, Dioxane, THFMust be anhydrous and capable of dissolving the reagents. The boiling point determines the maximum reaction temperature.Failure to properly degas the solvent, leading to oxidation and deactivation of the Pd(0) catalyst.[14]
Temperature 80 - 110 °CSufficient thermal energy is required to overcome the activation barriers for oxidative addition and reductive elimination.Running the reaction too cool, resulting in no conversion.

Part 3: Troubleshooting Classic Carbazole Syntheses

While palladium catalysis is dominant, classic methods like the Borsche-Drechsel and Graebe-Ullmann syntheses are still valuable, particularly for specific substitution patterns or large-scale work.

Q5: In my Borsche-Drechsel cyclization, I get a complex mixture of products and a low yield of the desired tetrahydrocarbazole. What's going wrong?

A5: The Borsche-Drechsel reaction is a specific application of the Fischer indole synthesis and is sensitive to the acid catalyst and temperature.[2][3] Common side reactions include:

  • Aldol Condensation: The cyclohexanone starting material can self-condense under strong acidic conditions.[1]

  • Oxidation: The tetrahydrocarbazole product can be oxidized to the fully aromatic carbazole, especially at high temperatures in the presence of air.[2]

  • Degradation: Harsh acidic conditions (e.g., concentrated sulfuric acid) can lead to charring and decomposition.[2][15]

Refinement Strategy:

  • Catalyst Choice: Switch from strong Brønsted acids like H₂SO₄ to milder catalysts. p-Toluenesulfonic acid (p-TSA) is an excellent alternative.[2] Solid acid catalysts like zeolites or metal oxides are even milder and can be recycled.[2][16]

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent air oxidation of the product.[2]

  • Pre-form the Hydrazone: The initial condensation of phenylhydrazine and cyclohexanone can be inefficient. Consider forming the hydrazone intermediate first before adding the cyclization catalyst to improve the overall yield.[2]

Q6: My Graebe-Ullmann reaction gives a very low yield, with a lot of starting benzotriazole recovered. How can I drive it to completion?

A6: The Graebe-Ullmann reaction relies on the thermal decomposition of a 1-phenyl-1H-1,2,3-benzotriazole to extrude N₂.[17] The key is providing sufficient energy for this step.

  • Insufficient Temperature: This is the most common issue. The reaction often requires high temperatures, sometimes in a high-boiling solvent like paraffin oil or even neat (solvent-free) pyrolysis.

  • Radical Trapping: The mechanism is presumed to involve a diradical intermediate.[4] Ensure the reaction is free of radical scavengers. Using a thoroughly degassed solvent is advisable.

Part 4: Purification Strategies & Troubleshooting

Purification is often as challenging as the synthesis itself. Carbazoles, especially those with basic side chains, can present unique problems.

Q7: I'm performing column chromatography on a carbazole derivative containing an amine. I'm seeing significant peak tailing and my yield is low. What's happening?

A7: This is a classic problem when purifying basic compounds on acidic silica gel. The basic nitrogen atom on your compound interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica, causing poor elution and band broadening (tailing).[18] This can also lead to irreversible adsorption and loss of product on the column.

Solutions:

  • Deactivate the Silica: The most effective solution is to add a small amount of a volatile base to your eluent system. Triethylamine (TEA) is the standard choice. Start by adding 0.5-1% TEA to your solvent mixture. This TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.[18]

  • Use a Different Stationary Phase: If tailing persists, switch to a less acidic stationary phase like alumina (Al₂O₃) or use deactivated silica gel.[19]

Q8: My final product is pure by NMR, but it's a persistent off-color (yellow/brown). How can I remove colored impurities?

A8: Colored impurities are often highly conjugated, polar byproducts.

  • Activated Charcoal: Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal, and briefly heat the mixture. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal and then crystallize your product.[19]

  • Recrystallization: This is the most powerful technique for removing both colored and isomeric impurities. The key is finding the right solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate) where your product is sparingly soluble at room temperature but highly soluble when hot.[19][20]

Purification Workflow: Isolating a Carbazole Product

Workup Aqueous Workup & Extraction Crude Crude Product (Oil or Solid) Workup->Crude Column Column Chromatography Crude->Column Primary Purification TLC TLC Analysis of Fractions Column->TLC Note_Column If basic, add 1% TEA to eluent. If sensitive, use alumina. Column->Note_Column Combine Combine Pure Fractions & Evaporate TLC->Combine Pure_Solid Pure Product (Solid) Combine->Pure_Solid Recrystallize Recrystallization Pure_Solid->Recrystallize Final Polishing Final_Product Final Crystalline Product Recrystallize->Final_Product Note_Recrystallize Screen multiple solvent systems. Cool slowly for best crystal growth. Recrystallize->Note_Recrystallize

Caption: A standard workflow for the purification of a synthesized carbazole derivative.

Part 5: Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination

This protocol describes the cyclization of a generic 2-amino-2'-bromobiphenyl to form a 9H-carbazole.

Materials:

  • 2-Amino-2'-bromobiphenyl derivative (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • RuPhos (3.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-amino-2'-bromobiphenyl starting material, RuPhos, and NaOtBu.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add Pd₂(dba)₃ to the flask against a positive flow of inert gas. Then, add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carbazole product.

  • Purification: Purify the crude material by column chromatography or recrystallization as described in Part 4.

Rationale: The use of a ligand-to-metal ratio slightly greater than 2:1 ensures that the palladium center remains coordinated and active. NaOtBu is a strong base necessary to facilitate the deprotonation step of the catalytic cycle.[13][21] Rigorous exclusion of oxygen and water is critical to prevent catalyst deactivation.[14]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent. If it dissolves immediately at room temperature, it is too soluble. If it doesn't dissolve upon heating, it is not soluble enough. The ideal solvent dissolves the compound when hot but not when cold.[19]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.[19]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur. For maximum recovery, the flask can then be placed in an ice bath.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Part 6: Safety Precautions

  • Handling Reagents: Always handle reagents in a well-ventilated fume hood.[22][23] Carbazole and its derivatives may have unknown toxicological properties.[24][25] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[24][26]

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle them carefully to avoid inhalation of dust or skin contact.

  • Strong Bases: Sodium tert-butoxide is corrosive and hygroscopic. Handle it under an inert atmosphere and avoid contact with skin.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a fume hood and away from ignition sources.

References

  • BenchChem Technical Support. (2025).
  • Alpha Chemika. (n.d.). CARBAZOLE For Synthesis. Alpha Chemika.
  • Sciencelab.com. (n.d.). CARBAZOLE 95% - (For Synthesis) MSDS. Sciencelab.com.
  • BenchChem Technical Support. (2025).
  • Loba Chemie. (n.d.). CARBAZOLE FOR SYNTHESIS. Loba Chemie.
  • BenchChem Technical Support. (2025).
  • Jiang, Y., et al. (2018). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angewandte Chemie International Edition, 57(8), 2163-2167. [Link]

  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Dai, W. (2017). Research on purification of refined carbazole and anthracene by Solvent crystallization.
  • Reddy, R. S., et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(48), 34069-34092. [Link]

  • Organic Chemistry Explained. (2021). Graebe-Ullmann Carbazole Synthesis Mechanism. YouTube.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • BenchChem Technical Support. (2025).
  • Kaur, M., et al. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Advances, 14, 2929-2946. [Link]

  • Kumar, V., et al. (2025). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Kumar, V., et al. (2025). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. PubMed Central. [Link]

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(23), 11473-11483. [Link]

  • Pérez-Rodríguez, M., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 13(6), 3987-4000. [Link]

  • Grooms, A. J., et al. (2024). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. ResearchGate. [Link]

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  • BenchChem. (n.d.). Detailed Experimental Protocol for the Graebe-Ullmann Synthesis of 1H-Benzo(a)carbazole. BenchChem.
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  • Reddit User Discussion. (2016).

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out for its ability to provide a detailed atomic-level blueprint of a molecule's structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds.

This document moves beyond a mere recitation of spectral data. As a senior application scientist, my objective is to provide a comparative and interpretive guide, grounded in the principles of NMR and supported by experimental data and literature precedents. We will dissect the spectrum, explain the causal factors behind the observed chemical shifts and coupling patterns, and compare the utility of ¹H NMR with other spectroscopic techniques for the comprehensive characterization of this molecule.

The Foundational Principles: A Brief on ¹H NMR Spectroscopy

Before delving into the specific analysis of our target molecule, it is pertinent to revisit the fundamental principles of ¹H NMR spectroscopy that govern the interpretation of the spectrum. Three key parameters provide the bulk of the structural information:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups deshield a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups shield it, causing an upfield shift (lower ppm value).

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Spin-Spin Coupling (J): The interaction of the magnetic fields of non-equivalent protons on adjacent carbons causes the splitting of signals into multiplets (e.g., doublets, triplets, quartets). The magnitude of this splitting, the coupling constant (J), measured in Hertz (Hz), provides valuable information about the connectivity of atoms and the dihedral angles between coupled protons.

A thorough understanding of these principles is the bedrock upon which accurate spectral interpretation is built.

Deciphering the Code: A Detailed ¹H NMR Spectrum Analysis of this compound

The structure of this compound presents a fascinating array of proton environments, from the aromatic protons of the indole ring to the complex aliphatic region of the substituted cyclohexane ring, and the characteristic signals of the ethyl ester group. As no definitive, published spectrum for this exact molecule could be sourced, the following analysis is a prediction based on established NMR principles and data from closely related structures found in the literature.[1]

Molecular Structure and Proton Labeling

To facilitate a clear and systematic analysis, the protons in this compound are labeled as follows:

Figure 1: Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton in the molecule.

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H(n) (CH₃-Ester)~1.25Triplet (t)J = 7.13H
H(2a, 2b, 4a, 4b) (Aliphatic CH₂)~1.8 - 2.8Multiplet (m)-4H
H(1a, 1b) (Aliphatic CH₂)~2.9 - 3.1Multiplet (m)-2H
H(3) (Aliphatic CH)~3.2 - 3.4Multiplet (m)-1H
H(m) (CH₂-Ester)~4.15Quartet (q)J = 7.12H
H(6, 7) (Aromatic CH)~7.0 - 7.2Multiplet (m)-2H
H(5) (Aromatic CH)~7.3 - 7.4Doublet (d)J ≈ 7-81H
H(8) (Aromatic CH)~7.4 - 7.5Doublet (d)J ≈ 7-81H
H(9) (NH)~8.0 - 8.5Broad Singlet (br s)-1H
Rationale and Interpretation
  • Ethyl Ester Group (H(n), H(m)): The protons of the ethyl ester group give rise to two characteristic signals. The methyl protons (H(n)) are expected to appear as a triplet around ~1.25 ppm due to coupling with the adjacent methylene protons. The methylene protons (H(m)) are deshielded by the adjacent oxygen atom and will appear as a quartet around ~4.15 ppm due to coupling with the methyl protons. The classic triplet-quartet pattern with a coupling constant of approximately 7.1 Hz is a hallmark of an ethyl group.

  • Aromatic Protons (H(5), H(6), H(7), H(8)): The four protons on the benzene ring of the carbazole moiety are in a deshielded environment and are expected to resonate in the range of ~7.0 - 7.5 ppm .[2] Their exact chemical shifts and multiplicities will depend on the electronic effects of the fused ring system. Typically, H(5) and H(8) , being ortho to the point of fusion, will be distinct from H(6) and H(7) . We can predict two distinct multiplets, or a combination of doublets and triplets, in this region, each integrating to one proton.

  • Indole NH Proton (H(9)): The proton attached to the nitrogen atom (H(9)) is expected to be a broad singlet in the downfield region, typically between ~8.0 - 8.5 ppm . Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the NMR solvent. In some instances, depending on the solvent and concentration, this peak can be even broader and less distinct.

  • Aliphatic Protons (H(1), H(2), H(3), H(4)): The interpretation of the aliphatic region of the spectrum is the most complex due to the stereochemistry of the substituted cyclohexane ring.

    • The protons on C1, C2, C3, and C4 form a complex spin system. The chair-like conformation of the tetrahydrocarbazole ring system leads to axial and equatorial protons with different chemical environments.[3]

    • The methine proton H(3) is deshielded by the adjacent electron-withdrawing carboxylate group and is expected to appear further downfield than the other aliphatic protons, likely in the ~3.2 - 3.4 ppm range. It will appear as a multiplet due to coupling with the neighboring methylene protons at C2 and C4.

    • The methylene protons at C1 are adjacent to the aromatic ring and will be deshielded, appearing in the ~2.9 - 3.1 ppm range.

    • The methylene protons at C2 and C4 will be in the more shielded region of the aliphatic spectrum, from ~1.8 - 2.8 ppm . Due to the chiral center at C3, the geminal protons on C2 and C4 are diastereotopic, meaning they are chemically non-equivalent and can have different chemical shifts and couple with each other. This, combined with coupling to H3, will result in complex, overlapping multiplets.

A Comparative Perspective: ¹H NMR vs. Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of this compound benefits from a multi-technique approach.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed proton framework, connectivity, stereochemistry.High resolution, quantitative, non-destructive.Can have complex, overlapping signals; requires soluble sample.
¹³C NMR Carbon skeleton, number of unique carbons.Complements ¹H NMR, simpler spectra.Lower sensitivity, longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS).High sensitivity, small sample amount needed.Provides limited structural information on its own.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).Fast, simple sample preparation.Provides limited information on the overall structure.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of isomers.Quantitative, high resolving power.Does not provide structural information.

In essence, while techniques like MS and IR can confirm the molecular weight and the presence of key functional groups, and HPLC can determine purity, only NMR spectroscopy can provide the detailed connectivity and stereochemical insights necessary for unambiguous structure determination.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of the ¹H NMR spectrum is paramount for accurate interpretation. The following protocol outlines the standard procedure for preparing a sample of this compound for analysis.

Materials:
  • This compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL

  • NMR tube (5 mm, high precision)

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug

Step-by-Step Procedure:
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound into a clean, dry vial.

  • Dissolution: Add about 0.6-0.7 mL of a suitable deuterated solvent (Chloroform-d is a common choice for this type of compound) to the vial and gently swirl to dissolve the sample completely.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of cotton or glass wool placed in a Pasteur pipette directly into the NMR tube.

  • Sample Height: Ensure the final height of the solution in the NMR tube is approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity.

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) is then Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for ¹H NMR Analysis

The entire process, from sample preparation to final analysis, can be visualized as a systematic workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference assign Assign Chemical Shifts reference->assign integrate Integrate Peaks assign->integrate coupling Analyze Coupling Patterns integrate->coupling structure Propose/Confirm Structure coupling->structure

Figure 2: A comprehensive workflow for the ¹H NMR analysis of a chemical compound.

Conclusion

The ¹H NMR spectrum of this compound offers a wealth of structural information that is indispensable for its unambiguous characterization. Through a careful analysis of chemical shifts, integration, and spin-spin coupling patterns, a detailed picture of the molecule's proton framework can be constructed. While a predicted spectrum serves as a robust guide, it is the synergy of this predictive analysis with empirical data from other spectroscopic techniques that provides the highest level of confidence in structural elucidation. This guide has aimed to provide not just the "what" of the spectrum, but the "why" behind it, empowering researchers to approach their own spectral analyses with a deeper, more mechanistic understanding.

References

  • Kumar, A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. Organic Communications, 6(1), 31-40. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 1,2,3,4-Tetrahydrocarbazole. PubChem Compound Database. Available at: [Link]

  • NIST (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Available at: [Link]

  • NMRDB.org: Online NMR Prediction. (n.d.). Available at: [Link]

  • Doc Brown's Chemistry (n.d.). 1H proton nmr spectrum of cyclohexane. Available at: [Link]

  • AIST: Spectral Database for Organic Compounds SDBS. (n.d.). Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate using 13C NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Structural Integrity in Carbazole Chemistry

This guide provides an in-depth analysis of one of the most powerful techniques for structural elucidation of organic molecules: Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. We will dissect the expected 13C NMR spectrum of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, offer a comparison with alternative analytical methods, and provide a robust experimental protocol for acquiring high-quality data.

Pillar 1: Predicting the 13C NMR Spectrum

13C NMR spectroscopy provides a direct map of the carbon skeleton of a molecule. Each unique carbon atom in a different electronic environment gives rise to a distinct signal, or resonance, in the spectrum. The position of this signal (the chemical shift, δ, in parts per million, ppm) is highly sensitive to the local chemical environment, including hybridization, electronegativity of attached atoms, and resonance effects.[3][4]

For this compound, we expect to see 15 distinct signals, corresponding to the 15 unique carbon atoms in the structure. Let's break down the molecule and predict the chemical shift for each carbon.

Caption: Molecular structure of this compound with carbon numbering for NMR assignment.

Detailed Spectral Analysis

1. The Ethyl Ester Group (C12, C13, C14):

  • C12 (Carbonyl, C=O): The ester carbonyl carbon is highly deshielded due to the double bond and the electronegativity of the two attached oxygen atoms. Its signal will appear far downfield, typically in the range of 170-175 ppm .[4][5]

  • C13 (O-CH2): This methylene carbon is attached to an electronegative oxygen atom, which deshields it significantly. We predict its resonance to be in the 60-62 ppm region.[6][7]

  • C14 (CH3): The terminal methyl carbon of the ethyl group is a typical aliphatic carbon and will be found far upfield, expected around 14-15 ppm .[6]

2. The Saturated Carbocyclic Ring (C1, C2, C3, C4): These sp3 hybridized carbons are shielded and will appear in the upfield region of the spectrum. Their exact shifts are influenced by their position relative to the nitrogen and the bulky ethyl carboxylate group.

  • C3 (CH-COOEt): This is a methine carbon (CH) and is directly attached to the electron-withdrawing ester group. This deshielding effect will shift it downfield relative to the other sp3 carbons, likely in the 35-45 ppm range.

  • C1, C2, C4 (CH2): These methylene carbons are in a more standard aliphatic environment. Based on data for 1,2,3,4-tetrahydrocarbazole, where the aliphatic carbons appear between 20-30 ppm, we can make predictions.[8][9]

    • C1: Adjacent to the nitrogen atom, which has a moderate deshielding effect. Predicted shift: ~27-30 ppm .

    • C2 & C4: These will be in a similar range, influenced by their proximity to the C3 substituent. We predict them to be in the 20-25 ppm region.

3. The Aromatic Benzene Ring (C5, C6, C7, C8): These sp2 hybridized carbons will resonate in the aromatic region (110-140 ppm). The NH group of the indole ring acts as an electron-donating group, influencing the shielding of these carbons.

  • C8: Ortho to the NH group, it experiences a shielding effect. It is expected to appear upfield in the aromatic region, around 110-112 ppm .[10]

  • C5, C6, C7: These carbons will have shifts typical for a substituted benzene ring. We predict C6 and C7 to be in the 118-125 ppm range, while C5, being further from the electron-donating NH group, might be slightly more downfield.[10][11]

4. The Quaternary Carbons (C4a, C4b, C8a, C11): Quaternary carbons (those with no attached protons) typically show weaker signals in proton-decoupled 13C NMR spectra.[3]

  • C8a & C4b: These two carbons are part of the indole core and are bonded to the nitrogen atom. They are significantly deshielded and expected to appear in the 127-138 ppm range.[11][12] Specifically, C8a, which is part of the junction with the benzene ring, is often further downfield.

  • C4a & C11 (formerly C10a & C10b in some notations): These carbons are at the fusion of the two rings. C4a is part of the saturated ring fusion and is expected around 108-115 ppm . C11, at the fusion with the aromatic ring, is predicted to be further downfield, likely in the 134-137 ppm region.[11][12]

Summary of Predicted Chemical Shifts
Carbon Number(s)Carbon TypePredicted Chemical Shift (δ, ppm)Rationale
C14 Primary (CH3)14-15Ethyl group terminal carbon.
C2, C4 Secondary (CH2)20-25Aliphatic carbons in the six-membered ring.
C1 Secondary (CH2)27-30Aliphatic, adjacent to nitrogen.
C3 Tertiary (CH)35-45Aliphatic, adjacent to electron-withdrawing ester group.
C13 Secondary (CH2)60-62Methylene carbon attached to ester oxygen.
C4a Quaternary108-115Ring-junction carbon, adjacent to sp3 carbons.
C8 Tertiary (CH)110-112Aromatic, ortho to electron-donating NH group.
C5, C6, C7 Tertiary (CH)118-125Aromatic carbons of the benzene ring.
C4b Quaternary127-130Ring-junction carbon, adjacent to nitrogen.
C8a, C11 Quaternary134-138Aromatic ring-junction carbons.
C12 Quaternary (C=O)170-175Ester carbonyl carbon.

Pillar 2: Comparison with Alternative Analytical Techniques

While 13C NMR is unparalleled for mapping the carbon framework, a comprehensive structural confirmation relies on a suite of complementary analytical techniques. The choice of technique depends on the specific question being asked.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
1H NMR Provides information on the proton environment, including number of unique protons, their chemical environment, and connectivity (through spin-spin coupling).Excellent for confirming the presence of the ethyl group, the protons on the saturated ring, and the aromatic protons. 2D NMR (COSY, HSQC) can link proton and carbon skeletons.Does not directly observe quaternary carbons (C4a, C4b, C8a, C11, C12), which are key structural features.
Mass Spectrometry (MS) Determines the molecular weight and elemental formula (with high resolution MS). Fragmentation patterns can give clues about the structure.[13]Confirms the molecular formula (C15H17NO2) and provides definitive evidence of the compound's mass.Isomers cannot be distinguished. Provides limited information on the specific connectivity of atoms.
FT-IR Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[13]Will clearly show characteristic peaks for the N-H stretch (~3400 cm⁻¹), C=O stretch of the ester (~1730 cm⁻¹), and C-O stretches (~1200 cm⁻¹).Provides no information on the carbon skeleton or connectivity. Many compounds can have similar functional groups.
X-ray Crystallography Provides the exact three-dimensional arrangement of atoms in a single crystal, yielding unambiguous bond lengths and angles.[14]The "gold standard" for structure proof. Provides absolute, undeniable confirmation of the structure if a suitable crystal can be grown.Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.

Pillar 3: Experimental Protocol & Workflow

Adherence to a validated protocol is essential for acquiring clean, reproducible, and interpretable 13C NMR data.

Step-by-Step Experimental Methodology
  • Sample Preparation:

    • Weigh approximately 15-25 mg of high-purity this compound. The sample must be dry and free of paramagnetic impurities.

    • Transfer the sample to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice as it dissolves a wide range of organic compounds and has a well-defined solvent signal at ~77.16 ppm.[15]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup & Data Acquisition (using a 400-600 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).[13]

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set up a standard proton-decoupled 13C experiment (zgpg30 or similar pulse program). Key parameters include:

      • Spectral Width: ~240 ppm (0 to 240 ppm) to ensure all signals, especially the downfield carbonyl, are captured.

      • Acquisition Time: ~1.0-1.5 seconds.

      • Relaxation Delay (d1): 2 seconds. A sufficient delay is crucial for the relaxation of quaternary carbons, ensuring they can be observed.

      • Number of Scans: 512 to 2048 scans. Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply an exponential multiplication (line broadening) of ~1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the CDCl3 solvent peak to 77.16 ppm.[16]

    • Integrate the peaks (note: integration in standard 13C NMR is not reliably quantitative) and pick the peaks to generate a list of chemical shifts.

    • Compare the observed chemical shifts with the predicted values and literature data for similar structures to assign each peak to its corresponding carbon atom.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh 15-25 mg of pure sample dissolve 2. Dissolve in 0.6 mL CDCl3 + TMS weigh->dissolve transfer 3. Transfer to 5mm NMR Tube dissolve->transfer insert 4. Insert sample, Lock, and Shim transfer->insert setup 5. Setup 13C Pulse Program (zgpg30) insert->setup acquire 6. Acquire Data (512-2048 scans) setup->acquire ft 7. Fourier Transform & Phasing acquire->ft calibrate 8. Calibrate Spectrum (TMS = 0 ppm) ft->calibrate assign 9. Peak Picking & Structural Assignment calibrate->assign report report assign->report Final Report

Caption: Standard workflow for 13C NMR analysis from sample preparation to structural assignment.

References

  • Katritzky, A. R., Rewcastle, G. W., De Miguel, L. M. V., & Wang, Z. (1988). 13C NMR chemical shift assignments for some carbazole derivatives. Magnetic Resonance in Chemistry, 26(4), 347–350. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. CH 336 Lab Manual. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • SpectraBase. (2025). 1,2,3,4-Tetrahydrocarbazole 13C NMR Chemical Shifts. Wiley-VCH GmbH. [Link]

  • ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]

  • Wang, Y., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. National Institutes of Health (PMC). [Link]

  • ResearchGate. 13c n.m.r. chemical shift data for model compounds. [Link]

  • SpectraBase. (2025). Acetic acid ethyl ester 13C NMR Chemical Shifts. Wiley-VCH GmbH. [Link]

  • Lupton, D. W., & Nakano, Y. Supporting Information for Palladium[II] Catalysed C(sp3)–H Oxidation. The Royal Society of Chemistry. [Link]

  • ResearchGate. 13C NMR Spectrum of THCYP. [Link]

  • Troiano, R., et al. (2022). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Data in Brief, 42, 108202. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Troiano, R., et al. (2022). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. National Institutes of Health (PMC). [Link]

  • Siddappa, B., & Boja, P. (2005). Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. Indian Journal of Chemistry, 44B, 539-543. [Link]

  • ResearchGate. (2021). Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. [Link]

  • ResearchGate. 13C NMR spectrum of the ligand (L). [Link]

  • Murillo, E. A. (2019). Synthesis and characterization of a derivative of carbazole obtained from bromobenzyl alcohol. ResearchGate. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

  • SpectraBase. (2025). Cyclohexane-carboxylic Acid 13C NMR Chemical Shifts. Wiley-VCH GmbH. [Link]

  • Kumar, S., et al. (2013). Synthesis, characterization and biological evaluation of some newer carbazole derivatives. Der Pharma Chemica, 5(1), 204-211. [Link]

  • Çaylak, N., et al. (2011). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. Acta Crystallographica Section E, 67(7), o1470. [Link]

  • Slideshare. (2015). Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives. [Link]

  • Kumar, A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. Organic Communications, 6(1), 31-40. [Link]

  • PubChem. (2025). 1,2,3,4-Tetrahydrocarbazole. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate and Comparative Analytical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, a heterocyclic compound with a carbazole core, represents a scaffold of significant interest in medicinal chemistry due to the diverse biological activities of carbazole derivatives.[1][2] This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of this compound, offering a predictive framework for its identification and characterization. Furthermore, we will compare the insights derived from mass spectrometry with those from alternative analytical techniques, providing a holistic perspective on structural verification.

The Rationale Behind Predicting Fragmentation

In the absence of a publicly available experimental mass spectrum for this compound, a predictive approach based on fundamental principles of mass spectrometry and the known behavior of related structures is a scientifically rigorous and invaluable tool.[3][4] The stability of the resulting fragment ions, particularly the formation of stable carbocations, is a primary driver of the fragmentation pathways.[5] This guide will dissect the molecule's structure to forecast the most probable cleavage points under electron ionization (EI) conditions.

Predicted Mass Spectrometry Fragmentation Pattern

The structure of this compound lends itself to several predictable fragmentation pathways upon electron ionization. The initial event is the removal of an electron to form the molecular ion (M•+). The fragmentation of this molecular ion is then governed by the relative stability of the resulting radical and cationic species.

A primary and highly probable fragmentation pathway involves the loss of the ethoxy group (-OCH2CH3) from the ester functionality, resulting in a stable acylium ion. Another significant fragmentation is the loss of the entire ethyl carboxylate group. Additionally, cleavage within the tetrahydrocarbazole ring system can occur, often involving retro-Diels-Alder reactions or the loss of small neutral molecules.

Below is a table summarizing the predicted key fragments, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.

Fragment Ion Proposed Structure m/z (Predicted) Mechanism
Molecular Ion [M]•+C15H17NO2•+243Electron Ionization
[M - OCH2CH3]+Acylium ion198α-cleavage at the ester
[M - COOCH2CH3]+Tetrahydrocarbazole cation170Cleavage of the ester group
[M - C2H4]•+Radical cation after ethylene loss215McLafferty-type rearrangement
[M - C4H7NO2]•+Indole cation116Complex ring cleavage
Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of this compound.

fragmentation_pathway M Molecular Ion (M•+) m/z = 243 F1 [M - OCH2CH3]+ m/z = 198 M->F1 - •OCH2CH3 F2 [M - COOCH2CH3]+ m/z = 170 M->F2 - •COOCH2CH3 F3 [M - C2H4]•+ m/z = 215 M->F3 - C2H4 F4 Indole Cation m/z = 116 F2->F4 Ring Cleavage

Caption: Predicted fragmentation of this compound.

Comparative Analysis with Alternative Analytical Techniques

While mass spectrometry provides invaluable information about the molecular weight and fragmentation pattern, a comprehensive structural elucidation relies on the synergistic use of multiple analytical techniques.

Analytical Technique Information Provided Complementary to Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.Confirms the core structure and the position of substituents, validating the elemental composition determined by high-resolution mass spectrometry.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups, such as N-H, C=O (ester), and C-O bonds.Corroborates the functional groups inferred from the fragmentation pattern (e.g., the loss of an ester group).
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the electronic conjugation within the molecule, characteristic of the carbazole chromophore.Supports the presence of the aromatic carbazole ring system suggested by the mass spectrum.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

Sample Preparation
  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-400

Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern and literature data for similar compounds.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve in Solvent P2 Serial Dilution P1->P2 P3 Filter P2->P3 A1 Inject Sample P3->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis A3->A4 D1 Identify Molecular Ion A4->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Compare with Prediction D2->D3

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The predictive analysis of the mass spectrometry fragmentation pattern of this compound provides a robust framework for its characterization. By understanding the fundamental principles of ion stability and drawing parallels with related heterocyclic systems, researchers can confidently interpret experimental data. The integration of complementary analytical techniques such as NMR and IR spectroscopy is crucial for unambiguous structure elucidation, ensuring the scientific rigor required in drug discovery and development.

References

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. PMC. [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]

  • Mass spectra - fragmentation patterns. Chemguide. [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

  • Fragmentation Chemistry of Tetrahydrocarbazole Analogs Relevant to Nitrogen Compounds in Heavy Crude Oils. ResearchGate. [Link]

  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. PubMed Central. [Link]

  • Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate. National Institutes of Health. [Link]

  • Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. ResearchGate. [Link]

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A Comparative Guide to Precursors in Alkaloid Synthesis: Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of natural product synthesis, the choice of a starting material can profoundly influence the efficiency, scalability, and novelty of a synthetic route. This guide provides a comparative analysis of ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate against other common precursors in the synthesis of carbazole alkaloids, a class of compounds renowned for their diverse biological activities. By examining key synthetic strategies and their underlying mechanisms, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Central Role of the Tetrahydrocarbazole Core

The 2,3,4,9-tetrahydro-1H-carbazole skeleton is a privileged scaffold in medicinal chemistry and a cornerstone in the synthesis of numerous indole-type alkaloids. Its rigid, tricyclic framework provides a versatile template for the introduction of various functional groups, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This compound, in particular, offers a synthetically attractive starting point due to the presence of an ester functionality, which can be readily transformed into a variety of other groups.

Comparative Analysis of Synthetic Precursors and Methodologies

The synthesis of carbazole alkaloids can be approached from several different precursors and synthetic strategies. Here, we compare the utility of this compound with other common starting materials, highlighting the advantages and limitations of each approach.

Precursor/MethodKey FeaturesTypical YieldsScalabilityComplexity of Accessible Alkaloids
This compound Pre-formed carbazole core, versatile ester handle for further functionalization.High (for modifications)GoodHigh
Fischer Indole Synthesis Convergent, classic method, readily available starting materials (phenylhydrazines and cyclohexanones).Moderate to HighGoodModerate to High
Buchwald-Hartwig Amination Milder conditions than Fischer indole, good functional group tolerance.Moderate to HighGoodHigh
Cadogan Reductive Cyclization Utilizes nitroarenes, broad substrate scope.Moderate to ExcellentModerateHigh
This compound: A Pre-functionalized and Versatile Precursor

The primary advantage of using this compound lies in its pre-formed carbazole nucleus. This allows chemists to bypass the often challenging and multi-step construction of the core ring system and focus on the late-stage functionalization to access a diverse range of target alkaloids. The ester group at the 3-position is a particularly useful handle for introducing complexity.

Experimental Protocol: Oxidation of this compound

This protocol describes the oxidation of the tetrahydrocarbazole to introduce a ketone functionality, a common step in the elaboration of this precursor.

Caption: Workflow for the oxidation of this compound.

Methodology:

  • Dissolve ethyl 1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate (5.00 g, 20.5 mmol) in methanol (25 ml).[1]

  • Prepare a solution of periodic acid (9.35 g, 41.0 mmol) in a 1:1 mixture of methanol and water (100 ml).[1]

  • Cool the solution of the carbazole derivative to 0 °C (273 K) in an ice bath.

  • Add the periodic acid solution dropwise to the cooled carbazole solution.[1]

  • Stir the reaction mixture at 0 °C for 1 hour.[1]

  • Continue stirring for an additional hour at room temperature.[1]

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in chloroform and wash sequentially with 10% aqueous sodium carbonate (50 ml) and 10% aqueous sodium bisulfite (50 ml).[1]

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using ethyl acetate as the eluent.

  • Crystallize the purified product from methanol to obtain ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate (yield: 3.17 g, 67%).[1]

This straightforward oxidation provides a key intermediate that can be further elaborated to a variety of carbazole alkaloids. The relatively high yield and simple procedure highlight the utility of this pre-functionalized precursor.

Fischer Indole Synthesis: The Classic and Convergent Approach

The Fischer indole synthesis is a powerful and widely used method for the construction of the indole nucleus, which is the core of carbazole alkaloids.[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a ketone or aldehyde.[2]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Advantages:

  • Mild Reaction Conditions: Typically proceeds at lower temperatures and with weaker bases compared to the Fischer indole synthesis.

  • High Functional Group Tolerance: A wide range of functional groups are tolerated on both the aryl halide and the amine.

  • Good to Excellent Yields: Often provides high yields of the desired diarylamine.

Disadvantages:

  • Cost of Catalyst and Ligands: Palladium catalysts and specialized phosphine ligands can be expensive.

  • Sensitivity to Air and Moisture: Some catalyst systems require inert atmosphere techniques.

Experimental Protocol: Synthesis of a Diarylamine Precursor for Mukonine

This protocol illustrates the use of the Buchwald-Hartwig amination in the synthesis of a key intermediate for the carbazole alkaloid mukonine.

Methodology:

  • In a dry sealable tube under an argon atmosphere, combine methyl 4-bromo-3-methoxybenzoate, aniline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dry 1,4-dioxane.

  • Seal the tube and stir vigorously at 110 °C for 48 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter.

  • Concentrate the filtrate and purify by column chromatography to afford the diarylamine product in 58% yield.

This diarylamine can then be cyclized to the carbazole core in a subsequent step.

Cadogan Reductive Cyclization: A Versatile Route from Nitroarenes

The Cadogan reductive cyclization is another powerful method for the synthesis of carbazoles. This reaction involves the deoxygenative cyclization of an o-nitrobiphenyl or a related substrate using a trivalent phosphorus reagent, such as triphenylphosphine or triethyl phosphite.

Advantages:

  • Readily Available Starting Materials: o-Nitrobiphenyls can be prepared through various methods, including Suzuki coupling. [4]* Good Yields: The Cadogan cyclization often proceeds in good to excellent yields. [4][5] Disadvantages:

  • Stoichiometric Phosphorus Reagent: The reaction typically requires a stoichiometric amount of the phosphorus reagent.

  • High Temperatures: The reaction is often carried out at elevated temperatures.

Experimental Protocol: Synthesis of Carbazole-1-carboxylic Acid

This approach utilizes a Suzuki coupling to prepare the nitrobiphenyl precursor, followed by a Cadogan cyclization. The overall yield for the four-step synthesis is reported to be 65%. [4]

Conclusion: Strategic Selection of Precursors for Alkaloid Synthesis

The choice of precursor for alkaloid synthesis is a critical decision that impacts the overall efficiency and success of the synthetic campaign.

  • This compound stands out as a highly valuable precursor for the synthesis of complex carbazole alkaloids. Its pre-formed core and versatile ester functionality allow for rapid diversification and the exploration of novel chemical space. While the initial synthesis of this precursor is a consideration, its utility in late-stage functionalization often outweighs this initial investment.

  • The Fischer indole synthesis remains a cornerstone of carbazole synthesis due to its convergent nature and the use of simple starting materials. However, its often harsh reaction conditions can limit its applicability for substrates with sensitive functional groups.

  • The Buchwald-Hartwig amination offers a milder and more functional-group-tolerant approach to the key diarylamine intermediates, making it a powerful tool for the synthesis of highly functionalized carbazoles. The cost of the catalyst and ligands is a factor to consider, particularly for large-scale synthesis.

  • The Cadogan reductive cyclization provides a reliable method for the construction of the carbazole nucleus from readily accessible nitroarenes.

Ultimately, the optimal choice of precursor will depend on the specific target alkaloid, the desired level of complexity, and the available resources. A thorough understanding of the advantages and limitations of each approach, as detailed in this guide, will empower researchers to design more efficient and innovative synthetic routes to this important class of natural products.

References

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A Comparative Guide to the Biological Activity of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the carbazole nucleus represents a privileged scaffold, consistently appearing in a multitude of biologically active compounds.[1] Among these, the tetrahydrocarbazole framework is of particular interest due to its presence in numerous indole alkaloids with significant pharmacological potential.[2][3] This guide provides a comparative evaluation of the biological activities of derivatives of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. While specific data on derivatives of this exact parent compound is emerging, we will draw upon established findings from closely related tetrahydrocarbazole analogs to provide a comprehensive overview of their potential. This guide will delve into the experimental data supporting these activities, provide detailed protocols for their evaluation, and explore the underlying mechanisms of action.

Comparing Biological Activities: A Data-Driven Overview

The true measure of a compound's potential lies in its quantifiable biological effects. The following tables summarize the reported anticancer, antimicrobial, and anti-inflammatory activities of various tetrahydrocarbazole derivatives, offering a comparative perspective.

Table 1: Anticancer Activity of Tetrahydrocarbazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
4-chlorophenylpiperazine derivative of tetrahydrocarbazoleMCF-7 (Breast)0.00724Not specified[4]
4-chlorophenylpiperazine derivative of tetrahydrocarbazoleHCT116 (Colon)0.00823Not specified[4]
Tetrahydrocarbazole-triazole derivative 5g MCF-7 (Breast)Potent (exact IC50 not specified)Telomerase inhibition, apoptosis, cell cycle arrest[5]
1,4-dimethyl-carbazole derivative 19 A375 (Melanoma)50STAT3 expression inhibition[6]
1,4-dimethyl-carbazole derivative 21 A375 (Melanoma)60STAT3 expression inhibition[6]
Table 2: Antimicrobial Activity of Carbazole and Tetrahydrocarbazole Derivatives
Compound/DerivativeMicrobial StrainMIC (µg/mL)Mechanism of ActionReference
N-substituted carbazole with imidazole moietyS. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus1-8Not specified[1]
N-substituted carbazole with 1,2,4-triazole moietyC. albicans2-4Not specified[1]
Pyrimidine carbazole derivative 24 S. aureus, B. subtilis, E. coli1.1-10.3Lipophilicity aids membrane crossing[1]
Pyrazole carbazole derivative 25 C. albicans, A. fumigatus8.7-10.8Lipophilicity aids membrane crossing[1]
Dihydrotriazine-carbazole derivative 8f Various bacterial and fungal strains0.5-2Dihydrofolate reductase (DHFR) binding[7]
Aminoguanidine-carbazole derivative 9d Various bacterial and fungal strains0.5-2Not specified[7]
Table 3: Anti-inflammatory Activity of Carbazole Derivatives
Compound/DerivativeAssayIC50 (µM)Mechanism of ActionReference
LCY-2-CHO (a synthetic carbazole)Nitric Oxide (NO) production in RAW264.7 cells2.3Inhibition of iNOS expression at the transcriptional level[8]
LCY-2-CHOp38 MAPK activity1.7Interference with p38 MAPK and AP-1 activation[8]
Indolizine derivative 4a Nitric Oxide (NO) reductionSignificant reductionNot specified[9]
Indolizine derivative 4d Nitric Oxide (NO) reductionSignificant reductionNot specified[9]
Indolizine derivative 4f Nitric Oxide (NO) reductionSignificant reductionNot specified[9]

Mechanistic Insights: Unraveling the Pathways of Action

Understanding the mechanism of action is paramount in drug discovery. Tetrahydrocarbazole derivatives exert their biological effects through various molecular pathways.

Anticancer Mechanisms

The anticancer activity of tetrahydrocarbazole derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.[2][10] Some derivatives function as DNA intercalators, disrupting DNA replication and transcription in cancer cells.[10] A significant mechanism for some carbazole derivatives is the inhibition of the STAT3 signaling pathway, which is crucial for the growth and survival of many human tumors.[6][11] Furthermore, inhibition of telomerase, an enzyme responsible for maintaining telomere length in cancer cells, has been identified as a mode of action for certain tetrahydrocarbazole-triazole hybrids.[5]

anticancer_mechanism Tetrahydrocarbazole Derivative Tetrahydrocarbazole Derivative DNA DNA Tetrahydrocarbazole Derivative->DNA Intercalation STAT3 STAT3 Tetrahydrocarbazole Derivative->STAT3 Inhibition Telomerase Telomerase Tetrahydrocarbazole Derivative->Telomerase Inhibition Cell Cycle Arrest Cell Cycle Arrest DNA->Cell Cycle Arrest Apoptosis Apoptosis DNA->Apoptosis Tumor Growth & Survival Tumor Growth & Survival STAT3->Tumor Growth & Survival Cancer Cell Immortality Cancer Cell Immortality Telomerase->Cancer Cell Immortality

Anticancer mechanisms of tetrahydrocarbazole derivatives.

Antimicrobial Mechanisms

The antimicrobial action of carbazole derivatives is often linked to their ability to disrupt microbial cell membranes, leading to cell death.[12] The lipophilic character of many of these compounds facilitates their passage across the biological membranes of microorganisms, thereby inhibiting their growth.[1] Some derivatives, particularly those incorporating a dihydrotriazine moiety, have been shown to target and inhibit essential microbial enzymes like dihydrofolate reductase (DHFR), which is critical for DNA synthesis.[7]

antimicrobial_mechanism cluster_derivative Tetrahydrocarbazole Derivative Derivative Microbial Cell Membrane Microbial Cell Membrane Derivative->Microbial Cell Membrane Disruption DHFR Dihydrofolate Reductase (DHFR) Derivative->DHFR Inhibition Cell Lysis Cell Lysis Microbial Cell Membrane->Cell Lysis Inhibition of DNA Synthesis Inhibition of DNA Synthesis DHFR->Inhibition of DNA Synthesis

Antimicrobial mechanisms of carbazole derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of carbazole derivatives are often mediated through the downregulation of pro-inflammatory mediators. For instance, some carbazoles inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] A key signaling pathway implicated in the anti-inflammatory action of certain carbazoles is the p38 mitogen-activated protein kinase (MAPK) pathway. By interfering with p38 MAPK and the subsequent activation of transcription factors like AP-1, these compounds can suppress the production of inflammatory cytokines.[8]

antiinflammatory_mechanism Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) p38 MAPK p38 MAPK Inflammatory Stimulus (e.g., LPS)->p38 MAPK AP-1 AP-1 p38 MAPK->AP-1 Carbazole Derivative Carbazole Derivative Carbazole Derivative->p38 MAPK Inhibition iNOS, COX-2 Expression iNOS, COX-2 Expression AP-1->iNOS, COX-2 Expression Inflammatory Mediators (NO, Prostaglandins) Inflammatory Mediators (NO, Prostaglandins) iNOS, COX-2 Expression->Inflammatory Mediators (NO, Prostaglandins)

Anti-inflammatory mechanism via p38 MAPK inhibition.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays used to evaluate the biological activities of this compound derivatives.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or PBS

  • Spectrophotometer or McFarland standards

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (inoculum without the test compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm with a microplate reader.

Protocol 3: Griess Assay for Nitric Oxide (NO) Quantification

This assay is used to measure the concentration of nitrite (a stable and quantifiable metabolite of NO) in cell culture supernatants as an indicator of NO production.

Materials:

  • 96-well plates

  • Cell line capable of producing NO upon stimulation (e.g., RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS) or other stimulants

  • Test compound

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and allow them to adhere. Treat the cells with the test compounds at various concentrations for a predetermined time (e.g., 1 hour) before stimulating them with an inflammatory agent like LPS (1 µg/mL).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for NO production.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in the cell culture medium.

  • Griess Reaction: Add 50 µL of the Griess Reagent to each well containing the supernatant and the standards.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple color will develop. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the concentration of nitrite in the samples by comparing their absorbance to the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-stimulated control.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a template for the development of novel therapeutic agents with diverse biological activities. The available data on related tetrahydrocarbazole derivatives strongly suggests potential for potent anticancer, antimicrobial, and anti-inflammatory properties. The versatility of this chemical structure allows for a wide range of modifications, offering the potential to fine-tune its biological activity and pharmacokinetic properties.

Future research should focus on the systematic synthesis and screening of a library of derivatives based on the this compound core. A comprehensive evaluation of their structure-activity relationships (SAR) will be crucial for identifying lead compounds with enhanced potency and selectivity. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways involved in their biological effects. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

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The Tetrahydrocarbazole Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships of its Analogs

The 1,2,3,4-tetrahydrocarbazole (THC) nucleus, a tricyclic system featuring a fused indole and cyclohexane ring, stands as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is prevalent in numerous naturally occurring alkaloids and has been extensively explored as a template for the design of synthetic therapeutic agents.[2] The inherent versatility of the THC core allows for substitutions at various positions, leading to a diverse array of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of tetrahydrocarbazole analogs across key therapeutic areas, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Synthetic Keystone: Fischer Indole Synthesis of the Tetrahydrocarbazole Core

The most common and efficient method for constructing the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[3] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with cyclohexanone to form a phenylhydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement and subsequent cyclization to yield the final tricyclic product.[5] The choice of substituted phenylhydrazines and cyclohexanones allows for the introduction of various functionalities onto the aromatic and saturated rings of the scaffold, respectively.

Generalized Experimental Protocol: Fischer Indole Synthesis
  • Reaction Setup: To a round-bottom flask, add equimolar amounts of the desired substituted phenylhydrazine hydrochloride and substituted cyclohexanone.

  • Solvent and Catalyst: Add a suitable acidic catalyst, such as glacial acetic acid or a Lewis acid, in a solvent like ethanol.[5]

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure tetrahydrocarbazole analog.

G cluster_0 Fischer Indole Synthesis Workflow Start Start Reactants Substituted Phenylhydrazine + Substituted Cyclohexanone Start->Reactants AcidCatalysis Acid Catalyst (e.g., Acetic Acid) Reflux Reactants->AcidCatalysis Intermediate Phenylhydrazone Formation AcidCatalysis->Intermediate Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Product Crude Tetrahydrocarbazole Cyclization->Product Purification Recrystallization Product->Purification FinalProduct Pure Tetrahydrocarbazole Analog Purification->FinalProduct

Caption: Workflow for the Fischer Indole Synthesis of Tetrahydrocarbazoles.

Comparative SAR Analysis Across Therapeutic Targets

The biological activity of tetrahydrocarbazole analogs is highly dependent on the nature and position of substituents on the tricyclic core. The following sections provide a comparative analysis of these relationships in different therapeutic contexts.

Anticancer Activity

Tetrahydrocarbazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[4]

Table 1: SAR of Anticancer Tetrahydrocarbazole Analogs

Compound Ref.R1 (N9)R2 (C6)R3 (Other)Target Cell Line(s)IC50 (µM)Mechanism of Action
6f [6]-CH2-C(=S)N-piperazinyl-4-Cl-PhHHMCF-70.00724Not specified
10e [7]Not specifiedNot specified5-arylidene-4-thiazolinoneLeukemia/Lymphoma0.26 (VEGFR-2), 0.14 (EGFR)VEGFR-2/EGFR Inhibition
10g [7]Not specifiedNot specified5-arylidene-4-thiazolinoneLeukemia/Lymphoma9.95 (Tubulin)Tubulin Polymerization Inhibition
5g [7]-CH2-triazole-arylHHMCF-7PotentTelomerase Inhibition

Key SAR Insights for Anticancer Activity:

  • N9-Substitution: The introduction of bulky heterocyclic moieties, such as triazoles and piperazines, at the N9 position often enhances anticancer activity.[6][7]

  • C6-Substitution: Halogenation, particularly bromination, at the C6 position has been shown to improve cytotoxic effects.[2]

  • Hybrid Molecules: Hybrid molecules incorporating other pharmacophores, like thiazolinones, can lead to multi-targeting agents with enhanced potency.[7]

A significant number of anticancer tetrahydrocarbazole analogs exert their effects by inhibiting receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[7] These receptors are crucial for tumor angiogenesis and proliferation.

G cluster_1 VEGFR-2/EGFR Signaling Inhibition THC_Analog Tetrahydrocarbazole Analog VEGFR2_EGFR VEGFR-2 / EGFR THC_Analog->VEGFR2_EGFR Inhibits PI3K PI3K VEGFR2_EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis Cell Proliferation mTOR->Angiogenesis G cluster_2 AMPK Activation Pathway THC_Analog Tetrahydrocarbazole Analog AMPK AMPK THC_Analog->AMPK Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Gluconeogenesis Inhibition of Gluconeogenesis AMPK->Gluconeogenesis Inhibits GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Caption: Activation of the AMPK signaling pathway by THC analogs.

Standardized Experimental Protocols for Bioactivity Evaluation

To ensure the reliability and comparability of experimental data, standardized assays are crucial. The following are detailed protocols for key bioactivity assessments.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method to assess cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydrocarbazole analogs for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_3 MTT Assay Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with THC Analogs Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Formazan_Solubilization Add DMSO to Dissolve Formazan Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antibacterial Susceptibility: Broth Microdilution Assay

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Prepare serial two-fold dilutions of the tetrahydrocarbazole analogs in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_4 Broth Microdilution MIC Assay Workflow Start Start Serial_Dilution Prepare Serial Dilutions of THC Analogs Start->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Reading Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Reading Result MIC Value MIC_Reading->Result

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

The tetrahydrocarbazole scaffold continues to be a highly valuable framework in the pursuit of novel therapeutic agents. The extensive research into its analogs has revealed intricate structure-activity relationships that can be rationally exploited to design compounds with improved potency and selectivity for a wide range of biological targets. This guide has provided a comparative overview of these SARs, supported by experimental evidence and detailed protocols, to serve as a valuable resource for researchers in the field of drug discovery and development. The continued exploration of the chemical space around the tetrahydrocarbazole nucleus holds significant promise for the future of medicine.

References

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews, 21(03), 2127–2135. [Link]

  • Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. (2021). Bioorganic Chemistry, 115, 105172. [Link]

  • Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. (2022). Letters in Drug Design & Discovery, 21(3), 421-439. [Link]

  • Carbazole Derivatives as Potential Antimicrobial Agents. (2022). Molecules, 27(19), 6529. [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews, 21(03), 2127–2135. [Link]

  • Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. (2022). Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(2), 44-52. [Link]

  • Further insights into the multitarget anticancer activity of tetrahydrocarbazole-1-amine/5-arylidene-4-thiazolinone based hybrids. (2021). Bioorganic Chemistry, 116, 105334. [Link]

  • Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 till Date. (2022). Letters in Drug Design & Discovery, 21(3), 421-439. [Link]

  • Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 308-315. [Link]

  • Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. (2022). Catalysts, 12(7), 726. [Link]

  • Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. (2022). Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(2), 44-52. [Link]

  • Molecular design of multitarget neuroprotectors 3. Synthesis and bioactivity of tetrahydrocarbazole—aminoadamantane conjugates. (2016). Russian Chemical Bulletin, 65(10), 2503-2511. [Link]

  • Carbazole Derivatives as Potential Antimicrobial Agents. (2022). Molecules, 27(19), 6529. [Link]

  • Structures of common anti-inflammatory agents. (n.d.). ResearchGate. [Link]

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  • Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. (2013). Journal of Medicinal Chemistry, 56(22), 9142-9156. [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2024). Nutrients, 16(24), 4368. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Data Validation of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, practical framework for the validation of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate using a multi-pronged spectroscopic approach. We will move beyond a simple checklist of techniques, delving into the "why" behind experimental choices and data interpretation, ensuring a self-validating system for structural elucidation.

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Therefore, robust and reliable characterization of novel derivatives like this compound is of paramount importance.

The Logic of Spectroscopic Validation: A Workflow for Confidence

The validation process is not merely about collecting spectra; it's about building a coherent and mutually reinforcing body of evidence. Each spectroscopic technique provides a unique piece of the structural puzzle. When combined, they should paint a consistent and unambiguous picture of the target molecule.

Below is a graphical representation of a robust workflow for spectroscopic data validation.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation & Comparison Synthesis Synthesis of Ethyl 2,3,4,9-tetrahydro- 1H-carbazole-3-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR 1H & 13C NMR Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR UVVis UV-Vis Spectroscopy (Optional but informative) Purification->UVVis Comparison Comparison with Reference Data (Literature, Analogs, Predicted) NMR->Comparison MS->Comparison IR->Comparison UVVis->Comparison Purity Purity Assessment (qNMR) Comparison->Purity StructureConfirmation Final Structure Confirmation Purity->StructureConfirmation

Caption: A logical workflow for the spectroscopic validation of a synthesized organic compound.

Experimental Protocols & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and its residual proton signals should not obscure important sample signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Key parameters to optimize include the pulse angle, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Interpretation and Comparison:

The obtained experimental data should be meticulously compared with reference data. In the absence of a published spectrum for the exact target molecule, data from structurally similar compounds can be invaluable.

Table 1: Comparison of Expected ¹H NMR Data for this compound with a Structural Analog

Proton Assignment Expected Chemical Shift (δ, ppm) for Target Compound Reference Data: Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate (CDCl₃) Expected Multiplicity Integration
NH (Indole)8.0 - 9.0~8.1 (br s)Broad Singlet1H
Aromatic CH7.0 - 7.67.2 - 7.5 (m)Multiplets4H
O-CH₂ (Ethyl)~4.2~4.2 (q)Quartet2H
CH (Position 3)2.8 - 3.2~3.0 (m)Multiplet1H
CH₂ (Position 4)2.6 - 2.9~2.8 (t)Multiplet2H
CH₂ (Position 2)2.2 - 2.5~2.4 (m)Multiplet2H
CH₂ (Position 1)1.8 - 2.1-Multiplet2H
CH₃ (Ethyl)~1.3~1.3 (t)Triplet3H

Note: The reference data is for a closely related compound and serves as a guide. The absence of the C1-oxo group in the target molecule will lead to shifts in the adjacent proton signals.

Table 2: Comparison of Expected ¹³C NMR Data for this compound with a Structural Analog

Carbon Assignment Expected Chemical Shift (δ, ppm) for Target Compound Reference Data: Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate (CDCl₃)
C=O (Ester)~173~173
Aromatic C (Quaternary)135 - 138136, 128
Aromatic CH110 - 125111, 118, 119, 122
O-CH₂ (Ethyl)~61~61
CH (Position 3)40 - 45~42
CH₂ (Position 4)25 - 30~29
CH₂ (Position 2)25 - 30~27
CH₂ (Position 1)20 - 25-
CH₃ (Ethyl)~14~14

For enhanced confidence, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of confirmatory data. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

Experimental Protocol (Electrospray Ionization - Mass Spectrometry, ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which gas-phase ions of the analyte are produced.

  • Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).

Data Interpretation:

For this compound (C₁₅H₁₇NO₂), the expected exact mass is 259.1259.

  • Expected Result: The mass spectrum should show a prominent peak at m/z = 260.1332, corresponding to the protonated molecule [M+H]⁺.

  • HRMS Validation: An HRMS experiment should yield a mass that is within a few parts per million (ppm) of the calculated exact mass, confirming the elemental formula.

  • Fragmentation Analysis: The fragmentation pattern can provide additional structural information. For instance, the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅) would be expected fragmentation pathways.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.

Experimental Protocol (Attenuated Total Reflectance - Fourier Transform Infrared, ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be acquired and subtracted from the sample spectrum.

Data Interpretation:

Table 3: Key Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (Indole)3300 - 3500Sharp to medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Strong
C=O Stretch (Ester)1730 - 1750Strong, sharp
C=C Stretch (Aromatic)1450 - 1600Medium to strong
C-O Stretch (Ester)1000 - 1300Strong

The presence of these characteristic absorption bands provides strong evidence for the key functional groups in the target molecule.

Comparative Analysis with an Alternative: 1,2,3,4-Tetrahydrocarbazole

To highlight the importance of the ethoxycarbonyl group in the spectroscopic data, we can compare the expected data for our target compound with that of the parent 1,2,3,4-tetrahydrocarbazole.

Spectroscopic Feature This compound 1,2,3,4-Tetrahydrocarbazole [3][4][5][6]Key Difference
Molecular Weight 259.13171.10Difference of 88.03 Da, corresponding to C₄H₄O₂.
¹H NMR Signals for ethyl group (quartet ~4.2 ppm, triplet ~1.3 ppm) and a methine proton at position 3.Absence of ethyl group signals. Different chemical shifts and multiplicities for the aliphatic protons.The presence of the ester group significantly alters the ¹H NMR spectrum.
¹³C NMR Signals for ester carbonyl (~173 ppm), O-CH₂ (~61 ppm), and CH₃ (~14 ppm).Absence of ester carbons.The ester group introduces three distinct carbon signals.
IR Spectroscopy Strong C=O stretch (~1735 cm⁻¹), strong C-O stretch (~1200 cm⁻¹).Absence of strong C=O and C-O stretches in these regions.The ester functional group provides a clear and strong diagnostic peak in the IR spectrum.

This comparative analysis demonstrates how each spectroscopic technique provides distinct and complementary information that allows for the unambiguous differentiation between the target molecule and a closely related analog.

Conclusion: A Self-Validating Approach to Structural Confirmation

The spectroscopic validation of this compound, as with any synthesized compound, relies on a holistic and self-validating approach. By integrating data from NMR, MS, and IR spectroscopy, and by carefully comparing this data with established literature values or data from close structural analogs, researchers can achieve a high degree of confidence in the structure and purity of their compounds. This rigorous approach is fundamental to the integrity and reproducibility of scientific research, particularly in the fields of chemistry and drug discovery.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Hökelek, T., et al. (2011). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1470. Retrieved from [Link]

  • Özbey, S., et al. (2007). Ethyl 2-(9-methylsulfonyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1623–o1625. Retrieved from [Link]

  • Hökelek, T., et al. (2009). Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1702. Retrieved from [Link]

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  • Gouda, M. A., et al. (2015). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 20(8), 13736–13749. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: Palladium-Catalyzed C–H Functionalization of Tetrahydrocarbazoles. Retrieved from [Link]

  • Westwood, S., et al. (2015). Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. Accreditation and Quality Assurance, 20, 135–148. Retrieved from [Link]

  • Sangeetha, R., & Pitchumani, K. (2011). Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. Journal of Chemical Sciences, 123(5), 657-663. Retrieved from [Link]

  • DAV College. (n.d.). Handbook of Spectroscopic Data: Chemistry - UV,IR,PMR,CNMR and Mass Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydrocarbazole. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. European Journal of Medicinal Chemistry, 277, 116755. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis of new 9H-Carbazole derivatives. Journal of Physics: Conference Series, 1530, 012111. Retrieved from [Link]

  • Kumar, A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Organic Communications, 6(1), 31-40. Retrieved from [Link]

  • Hökelek, T., et al. (2002). Ethyl 9H-1,2,3,4-tetrahydrocarbazole-3-carboxylate. Acta Crystallographica Section E Structure Reports Online, 58(11), o1255–o1257. Retrieved from [Link]

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A Comparative Analysis of the Therapeutic Potential of Various Carbazole Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The carbazole scaffold, a tricyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This guide provides a comparative analysis of the therapeutic potential of various carbazole compounds, offering insights into their diverse applications, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource for navigating the expanding landscape of carbazole-based therapeutics.

The Versatile Carbazole Nucleus: A Foundation for Diverse Therapeutic Applications

The unique electronic and structural features of the carbazole ring system allow for a wide range of chemical modifications, leading to a diverse library of derivatives with distinct biological activities. This versatility has been exploited to develop compounds targeting a spectrum of diseases, from cancer and neurodegenerative disorders to microbial infections. The planarity of the carbazole structure facilitates intercalation into DNA and interaction with various enzymatic active sites, while the nitrogen atom provides a site for substitution to modulate pharmacokinetic and pharmacodynamic properties.

Anticancer Potential of Carbazole Derivatives

Carbazole compounds have been a focal point of anticancer drug discovery for over half a century, with several derivatives showing significant cytotoxic activity against a range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[2]

Key Mechanisms of Anticancer Action:
  • DNA Intercalation and Topoisomerase Inhibition: Certain carbazole alkaloids, most notably ellipticine and its derivatives, exert their anticancer effects by intercalating into DNA and inhibiting topoisomerase II.[3][4] This disruption of DNA replication and transcription leads to cell cycle arrest and apoptosis. Ellipticine, isolated from the leaves of Ochrosia elliptica, has a planar structure that allows it to insert between DNA base pairs.[5][6] This activity is often a prerequisite for its inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication.[1][7][8][9]

  • Inhibition of Signaling Pathways: Many carbazole derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer. A prominent target is the JAK/STAT pathway, particularly STAT3, which is constitutively activated in many tumors and plays a key role in cell proliferation, survival, and angiogenesis.[10][11] Several N-alkylcarbazole and 1,4-dimethyl-carbazole derivatives have been shown to suppress STAT3 phosphorylation and its downstream transcriptional activity.[12] One such derivative, compound 12, was found to inhibit STAT3-mediated transcription and reduce IL-6 induced STAT3 phosphorylation in cancer cell lines.[13]

  • Induction of Apoptosis: Carbazole compounds can trigger programmed cell death through various mechanisms, including the activation of caspases, disruption of mitochondrial function, and modulation of the Bcl-2 family of proteins.[2] For example, the carbazole derivative MHY407 has been shown to increase DNA damage, leading to S-phase cell cycle arrest and apoptosis in breast cancer cell lines.[12]

Comparative Cytotoxicity of Selected Carbazole Derivatives:
Compound/DerivativeCancer Cell Line(s)IC50/GI50 (µM)Key Findings
EllipticineNeuroblastoma (IMR-32), Leukemias, Breast Adenocarcinomas, Glioblastomas0.27 (IMR-32)DNA intercalator and topoisomerase II inhibitor.[6]
MHY407Breast cancer cell lines~5Induces DNA damage and S-phase cell cycle arrest.[12]
(3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile (30)A549 (lung), LLC (lung)13.6 (A549), 16.4 (LLC)Antiproliferative activity against lung cancer cells.[10]
Compound 6 (Benzopsoralen analogue)MDA-MB-231 (breast), TCC-SUP (bladder)0.198 (MDA-MB-231), 0.025 (TCC-SUP)Potent antiproliferative activity.[12]
Compound 10HepG2 (liver), HeLa (cervical), MCF7 (breast)7.68 (HepG2), 10.09 (HeLa), 6.44 (MCF7)Stronger antiproliferative effect compared to other synthesized derivatives.[14]
Compound 11HepG2 (liver), HeLa (cervical), MCF7 (breast)7.68 (HepG2), 10.09 (HeLa), 6.44 (MCF7)Stronger antiproliferative effect compared to other synthesized derivatives.[14]
Compound 9HeLa (cervical)7.59Potent antiproliferative activity.[14]
Compound 36aHCT-116 (colon), U87-MG (brain)0.48 (HCT-116), 2.19 (U87-MG)High antiproliferative efficacy.[15]
Compound 27aA549 (lung), HCT-116 (colon), MCF-7 (breast), U-2 OS (bone), U-87 MG (brain)< 1High activity against all tested cancer cell lines.[15]
Compound 14a7901 (gastric adenocarcinoma), A875 (melanoma)11.8 (7901), 9.77 (A875)High inhibitory activities.[16]
Experimental Workflow: Evaluating Anticancer Activity

A standard workflow for assessing the anticancer potential of novel carbazole compounds involves a series of in vitro assays to determine cytotoxicity, effects on cell cycle, and mechanism of action.

G cluster_0 In Vitro Anticancer Evaluation start Synthesized Carbazole Compound cytotoxicity Cytotoxicity Screening (e.g., MTT, SRB assays) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism in_vivo In Vivo Animal Models (Xenograft Studies) ic50->in_vivo cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) mechanism->apoptosis western_blot Western Blot Analysis (Signaling Pathways) mechanism->western_blot G cluster_0 Carvedilol Mechanism of Action carvedilol Carvedilol beta_receptors β1 and β2 Adrenergic Receptors (in the heart) carvedilol->beta_receptors Blocks alpha_receptors α1 Adrenergic Receptors (in blood vessels) carvedilol->alpha_receptors Blocks heart_rate ↓ Heart Rate beta_receptors->heart_rate contractility ↓ Myocardial Contractility beta_receptors->contractility vasodilation Vasodilation alpha_receptors->vasodilation bp ↓ Blood Pressure heart_rate->bp cardiac_output Maintained Cardiac Output contractility->cardiac_output vasodilation->bp vasodilation->cardiac_output

Caption: Simplified diagram of Carvedilol's dual-action mechanism on adrenergic receptors.

Carprofen: A COX-2 Selective Anti-inflammatory Agent

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine to manage pain and inflammation, particularly in osteoarthritis. [17]It exhibits selectivity for inhibiting cyclooxygenase-2 (COX-2) over COX-1, which is thought to reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs. [6]The inhibition of COX-2 reduces the production of prostaglandins involved in the inflammatory cascade. [18]

Future Directions and Concluding Remarks

The therapeutic potential of carbazole compounds is vast and continues to be an active area of research. Future efforts will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: To design more potent and selective derivatives with improved pharmacokinetic profiles.

  • Multi-Targeted Ligands: Developing single molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex diseases like cancer and Alzheimer's.

  • Drug Delivery Systems: Enhancing the bioavailability and targeted delivery of carbazole compounds to improve their efficacy and reduce systemic toxicity.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. [3][19][20]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the carbazole compound for a specified duration (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell survival is calculated relative to the untreated control cells.

MTT Cell Viability Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability. [15][21][22][23][24]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: The amount of formazan produced is proportional to the number of viable cells.

References

  • Caruso, A., Carocci, A., & Catalano, A. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI. Retrieved from [Link]

  • Di Martino, R. M. C., De Simone, A., & Andrisano, V. (2016). N-Alkyl Carbazole Derivatives as New Tools for Alzheimer's Disease: Preliminary Studies. Molecules, 21(11), 1489.
  • El-Sayed, M. A., El-Haddad, A. E., & Al-Warhi, T. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. RSC Advances, 9(21), 11953–11977.
  • Gali-Muhtasib, H., & Kouznetsov, D. (2016). Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(8), 1964-1969.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Kasim, V., Tiwari, R. K., & Kumar, A. (2025). Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review. Chemistry & Biodiversity, e202401031.
  • CLSI. (2018). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Çapan, İ., Hawash, M., Jaradat, N., Sert, Y., & Koca, İ. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Journal of Molecular Structure, 1282, 135209.
  • Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PubMed Central. (2024, January 14). Retrieved from [Link]

  • Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, Synthesis, in silico, in vitro and in vivo investigation - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. (2024). Scientific Reports, 14(1), 1162.
  • OIE. (2018). Manual of Diagnostic Tests and Vaccines for Terrestrial Animals.
  • Antimicrobial activity of natural and semi-synthetic carbazole alkaloids. (2023). Fitoterapia, 170, 105634.
  • Physiologic characteristics and clinical importance of the cyclooxygenase isoforms in dogs and cats. (2001).
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  • Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PubMed. (2016, April 1). Retrieved from [Link]

  • Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads - PubMed Central. (2022, October 10). Retrieved from [Link]

  • Selected symmetrically substituted carbazoles: Investigation of anticancer activity and mechanisms of action at the cellular and - MOST Wiedzy. (2024, February 15). Retrieved from [Link]

  • Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation - PubMed. (2019). Retrieved from [Link]

  • Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms - Frontiers. (n.d.). Retrieved from [Link]

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  • Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed. (2006). Retrieved from [Link]

  • Carbazole Derivatives as STAT Inhibitors | Encyclopedia MDPI. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pharmacokinetics of carprofen and firocoxib for medication control in racing greyhounds. (n.d.). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025, March 7). Retrieved from [Link]

  • Targeting DNA topoisomerase II in cancer chemotherapy - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. (n.d.). Retrieved from [Link]

  • Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - OUCI. (n.d.). Retrieved from [Link]

  • Short-Term Effects of Two COX-2 Selective Non-Steroidal Anti-Inflammatory Drugs on the Release of Growth Factors and Cytokines from Canine Platelet-Rich Gel Supernatants - PMC - NIH. (2024, June 12). Retrieved from [Link]

  • Neuroprotective Natural Products for Alzheimer's Disease - MDPI. (n.d.). Retrieved from [Link]

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  • Inhibition of Amyloid-β Aggregation in Alzheimer Disease. | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Novel carbazole inhibits phospho-STAT3 through induction of protein-tyrosine phosphatase PTPN6 - PubMed. (n.d.). Retrieved from [Link]

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  • The Potential Targets and Mechanisms of a Carbazole and Pyrazole Containing Anticancer Compound - PMC - PubMed Central. (n.d.). Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide a clear, logical, and scientifically grounded protocol to ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

Hazard Profile and Initial Assessment

This compound belongs to the carbazole family of compounds. While specific toxicological data for this exact molecule is not extensively documented, the known hazards of the parent carbazole structure and its derivatives necessitate a cautious approach.[1][2][3] The core carbazole structure is known to be an irritant, and some substituted derivatives are identified as potential carcinogens.[1][3][4] Furthermore, carbazoles are often classified as very toxic to aquatic life, potentially causing long-term adverse effects in the environment.[3][5][6]

Therefore, this compound must be handled and disposed of as hazardous chemical waste . The primary hazards to consider are:

  • Skin and Eye Irritation [1][7]

  • Respiratory Irritation if inhaled as a dust[7]

  • Suspected Carcinogenicity based on related compounds[3][4][6]

  • Acute and Chronic Aquatic Toxicity [3][5]

Under no circumstances should this compound be disposed of in the regular trash or flushed down the drain.[8] Drain disposal is reserved for small quantities of specific, non-hazardous, and soluble compounds, a category this chemical does not fall into.[8]

Disposal Decision Workflow

The following workflow provides a visual guide to the decision-making process for the disposal of this compound and materials contaminated with it.

DisposalWorkflow start Waste Generated: Ethyl 2,3,4,9-tetrahydro-1H- carbazole-3-carboxylate (Solid or Contaminated Material) waste_char Characterize Waste: Is it pure solid, a solution, or contaminated debris? start->waste_char solid_waste Solid Waste (Pure compound, contaminated gloves, weigh paper, etc.) waste_char->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_char->liquid_waste Liquid container_solid Select Container: - Leak-proof, compatible solid waste container - Affix 'Hazardous Waste' label solid_waste->container_solid container_liquid Select Container: - Leak-proof, compatible liquid waste container (e.g., glass) - Affix 'Hazardous Waste' label liquid_waste->container_liquid segregate Segregate Incompatibles: Store away from strong acids, bases, and oxidizing agents. container_solid->segregate container_liquid->segregate saa Store in Designated Satellite Accumulation Area (SAA) - At or near point of generation - Keep container closed segregate->saa pickup Arrange Disposal: Contact Institutional Environmental Health & Safety (EH&S) for waste pickup. saa->pickup end Disposal Complete (Handled by licensed facility) pickup->end

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and chemical synthesis, the meticulous handling of specialized compounds is paramount to ensuring both personal safety and experimental integrity. This guide provides essential, in-depth procedural information for the safe handling of Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate, a heterocyclic compound that demands rigorous safety protocols. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, by analyzing its structural components—a carbazole core and an ethyl carboxylate group—we can infer its potential hazards and establish a robust safety framework based on authoritative sources and best practices for similar chemical entities.

The carbazole moiety is a known structural alert for potential carcinogenicity and mutagenicity, and many carbazole derivatives are recognized as irritants and are toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, this compound should be handled as a hazardous substance, necessitating stringent adherence to the personal protective equipment (PPE) and disposal protocols outlined below.

I. Hazard Assessment and Risk Mitigation

Before commencing any work with this compound, a thorough risk assessment is crucial. The primary routes of exposure are inhalation of dust or aerosols, skin contact, and eye contact.[2][4] Ingestion is also a potential route of exposure.[4][5] Based on data from analogous compounds, the primary health hazards are likely to be:

  • Skin Irritation: Causes skin irritation.[3][6][7]

  • Eye Irritation: Causes serious eye irritation.[3][6][7]

  • Respiratory Irritation: May cause respiratory tract irritation.[3][6][7]

  • Suspected Carcinogenicity: Some carbazole derivatives are suspected of causing cancer.[1][3]

The following table summarizes the anticipated hazards and the corresponding safety measures.

Potential Hazard Route of Exposure Recommended Control Measures
Skin IrritationDermal ContactUse of chemical-resistant gloves and a lab coat.[1][7][8]
Eye IrritationEye ContactUse of chemical safety goggles or a face shield.[1][8][9][10][11]
Respiratory IrritationInhalationWork in a well-ventilated area or a chemical fume hood.[1][4][8]
Unknown Toxicity/CarcinogenicityAll RoutesEmploy a combination of engineering controls, administrative controls, and PPE to minimize exposure.[12][13]

II. Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound to provide comprehensive protection.

A. Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and preparing solutions, should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[1]

B. Essential Personal Protective Equipment

The following PPE is mandatory for all personnel handling this compound:

  • Eye and Face Protection:

    • Chemical safety goggles that meet the ANSI Z.87.1 standard are required at all times.[10][14]

    • A face shield worn over safety goggles is necessary when there is a risk of splashing or when handling larger quantities.[10][11][14][15]

  • Hand Protection:

    • Chemical-resistant gloves , such as nitrile, should be worn.[1] It is crucial to check the glove manufacturer's chemical resistance guide for compatibility.[14]

    • Gloves should be inspected for any signs of degradation or puncture before use and changed frequently, especially after direct contact with the compound.[14]

  • Body Protection:

    • A flame-resistant lab coat that is fully buttoned is required to protect the skin and clothing.[1][10]

    • Closed-toe shoes and long pants are mandatory to ensure no skin is exposed.[1][10]

  • Respiratory Protection:

    • In situations where a fume hood is not available or if there is a risk of generating significant airborne dust, a NIOSH-approved respirator may be necessary.[14][15] The use of a respirator requires enrollment in a respiratory protection program, including fit testing and training, as mandated by OSHA.[16]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for Handling this compound start Start: Handling the Compound fume_hood Is a certified chemical fume hood available? start->fume_hood weighing Weighing solid compound? fume_hood->weighing Yes solution Working with solutions? fume_hood->solution Yes respirator Consult EHS for respirator use fume_hood->respirator No weighing->solution spill Potential for splash or spill? solution->spill end Proceed with experiment spill->end No face_shield Wear face shield over safety goggles spill->face_shield Yes face_shield->end

Caption: PPE selection workflow for handling the compound.

III. Operational and Disposal Plans

A. Safe Handling and Standard Operating Procedures
  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust. Use a spatula for solid transfers and avoid creating airborne dust.[2]

  • Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[2]

B. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.

  • Containment: For small spills, carefully sweep up the solid material and place it into a designated hazardous waste container.[1] Moisten the material with water to reduce airborne dust if appropriate, but be cautious of potential reactivity.[1] Use an absorbent material for any solutions.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.[1]

  • Reporting: Report all spills to your supervisor and the EHS department.[1]

C. Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid residues, contaminated labware (e.g., pipette tips, vials), and solutions in a dedicated, leak-proof, and clearly labeled hazardous waste container.[17] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[17]

  • Labeling: The waste container must be clearly labeled with the full chemical name, the date of accumulation, and a clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Suspected Carcinogen").[1]

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][18] Never dispose of this chemical down the drain or in the regular trash.[1]

The following diagram outlines the proper waste disposal workflow.

Disposal_Workflow Waste Disposal Workflow for this compound start Generate Waste segregate Segregate into dedicated hazardous waste container start->segregate label Label container with chemical name, date, and hazards segregate->label store Store in designated hazardous waste area label->store contact_ehs Contact EHS for disposal store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Waste disposal workflow for the compound.

IV. Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By adhering to the guidelines for personal protective equipment, operational procedures, and waste disposal outlined in this guide, researchers can significantly mitigate the risks associated with this compound and maintain a safe laboratory environment. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance and requirements.[12][13][19]

V. References

  • Proper Disposal of 9-ethyl-9H-carbazole-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (URL: )

  • Proper Disposal of 9-(prop-2-yn-1-yl)-9H-carbazole - Benchchem. (URL: )

  • Proper Handling of Hazardous Waste Guide - EPA. (URL: [Link])

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules | Lab Manager. (URL: )

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (URL: )

  • SAFETY DATA SHEET - Sigma-Aldrich. (URL: )

  • Safety Data Sheet: Carbazole - Carl ROTH. (URL: )

  • Carbazole - Santa Cruz Biotechnology. (URL: )

  • Best Practices for Hazardous Waste Disposal - AEG Environmental. (URL: )

  • Laboratory Safety Guidance - OSHA. (URL: )

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (URL: [Link])

  • Hazardous waste - Wikipedia. (URL: [Link])

  • Hazardous Waste | US EPA. (URL: [Link])

  • Laboratory Safety and Chemical Hygiene Plan. (URL: )

  • Chemical Safety: Personal Protective Equipment. (URL: )

  • SAFETY DATA SHEET - Fisher Scientific. (URL: )

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. (URL: [Link])

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (URL: )

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (URL: )

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (URL: )

  • Personal Protective Equipment and Chemistry - Chemical Safety Facts. (URL: )

  • SAFETY DATA SHEET - Fisher Scientific. (URL: )

  • Material Safety Data Sheet. (URL: )

  • 1,2,3,4-Tetrahydrocarbazole SDS, 942-01-8 Safety Data Sheets - Echemi. (URL: )

  • Safety Data Sheet - Biosynth. (URL: )

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Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.